Trimethoxy(pentafluorophenyl)silane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
trimethoxy-(2,3,4,5,6-pentafluorophenyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F5O3Si/c1-15-18(16-2,17-3)9-7(13)5(11)4(10)6(12)8(9)14/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFFHTZIRHGKTBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C1=C(C(=C(C(=C1F)F)F)F)F)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F5O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50382186 | |
| Record name | Trimethoxy(pentafluorophenyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
223668-64-2 | |
| Record name | 1,2,3,4,5-Pentafluoro-6-(trimethoxysilyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=223668-64-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethoxy(pentafluorophenyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Trimethoxy(pentafluorophenyl)silane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the properties, synthesis, and applications of Trimethoxy(pentafluorophenyl)silane. The information is intended to support researchers and professionals in the fields of materials science, organic synthesis, and drug development.
Core Properties
This compound is a fluorinated organosilane compound with the chemical formula C₉H₉F₅O₃Si. It is a colorless to almost colorless clear liquid at room temperature.[1] This compound is of significant interest due to the combined properties of the reactive trimethoxysilyl group and the electron-withdrawing pentafluorophenyl group.
Physical and Chemical Properties
The key physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₉F₅O₃Si | [1][2] |
| Molecular Weight | 288.25 g/mol | [1][2] |
| CAS Number | 223668-64-2 | [2] |
| Appearance | Colorless to almost colorless clear liquid | [1] |
| Boiling Point | 184.5 ± 40.0 °C (Predicted) | [3] |
| Density | 1.3910 - 1.3950 g/cm³ (at 20°C) | [1] |
| Refractive Index (n20/D) | 1.4160 - 1.4200 | [1] |
| Purity | ≥97% | [1] |
Safety Information
This compound is classified as a hazardous substance. The GHS hazard statements are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Spectral Data
The following tables summarize the expected spectral data for this compound based on the analysis of structurally similar compounds.
NMR Spectroscopy
¹H NMR (Proton NMR)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~3.6 - 3.9 | s | -OCH₃ |
¹³C NMR (Carbon NMR)
| Chemical Shift (δ) ppm | Assignment |
| ~50 | -OCH₃ |
| ~105 - 150 (multiple peaks with C-F coupling) | Aromatic carbons of the pentafluorophenyl group |
Note: The carbon signals of the pentafluorophenyl group will exhibit complex splitting patterns due to coupling with fluorine atoms.[4]
¹⁹F NMR (Fluorine NMR)
| Chemical Shift (δ) ppm (vs. CFCl₃) | Assignment |
| ~ -140 to -165 | Aromatic fluorine atoms |
Note: The ¹⁹F NMR spectrum is expected to show three distinct signals for the ortho, meta, and para fluorine atoms of the pentafluorophenyl group.[5][6]
²⁹Si NMR (Silicon NMR)
| Chemical Shift (δ) ppm (vs. TMS) | Assignment |
| ~ -50 to -70 | Si(OCH₃)₃ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~2945, 2845 | C-H stretching (methoxy groups) |
| ~1645, 1515, 1470 | C=C stretching (aromatic ring) |
| ~1190, 1090 | Si-O-C stretching |
| ~970 | C-F stretching |
| ~830 | Si-C stretching |
Note: The IR spectrum of Trimethoxyphenylsilane shows characteristic peaks for the Si-O-C and aromatic C-H bonds, which are expected to be present in this compound with additional strong C-F stretching bands.
Mass Spectrometry (MS)
| m/z | Assignment |
| 288 | [M]⁺ (Molecular ion) |
| 273 | [M - CH₃]⁺ |
| 257 | [M - OCH₃]⁺ |
| 197 | [C₆F₅Si]⁺ |
| 167 | [C₆F₅]⁺ |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of aryltrialkoxysilanes is the Grignard reaction.[7][8][9] This involves the reaction of a pentafluorophenyl Grignard reagent with a tetraalkoxysilane.
Caption: Synthesis workflow for this compound via Grignard reaction.
Methodology:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, magnesium turnings are placed in anhydrous tetrahydrofuran (THF). A solution of pentafluorophenyl bromide in anhydrous THF is added dropwise to initiate the reaction. The mixture is stirred until the magnesium is consumed to form pentafluorophenylmagnesium bromide.
-
Silylation: The Grignard reagent solution is cooled to -78 °C, and tetramethoxysilane is added dropwise with stirring. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.[8]
-
Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.
Application in Hiyama Cross-Coupling Reactions
This compound can be used as a coupling partner in palladium-catalyzed Hiyama cross-coupling reactions to form carbon-carbon bonds.
Caption: General workflow for a Hiyama cross-coupling reaction.
Methodology:
-
To a reaction vessel under an inert atmosphere, add the aryl halide, this compound, a palladium catalyst (e.g., palladium(II) acetate), and a ligand (if necessary).
-
Add a fluoride source, such as tetrabutylammonium fluoride (TBAF), and an appropriate solvent (e.g., THF).
-
The reaction mixture is heated with stirring for a specified time until the starting materials are consumed (monitored by TLC or GC).
-
After cooling to room temperature, the reaction is quenched, and the product is extracted, dried, and purified by column chromatography.
Surface Modification
The trimethoxysilyl group can be hydrolyzed to form reactive silanol groups, which can then condense with hydroxyl groups on surfaces to form a stable covalent bond.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | C9H9F5O3Si | CID 2782640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 223668-64-2 [chemicalbook.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Improved synthesis of aryltrialkoxysilanes via treatment of aryl Grignard or lithium reagents with tetraalkyl orthosilicates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gelest.com [gelest.com]
An In-Depth Technical Guide to the Synthesis and Characterization of Trimethoxy(pentafluorophenyl)silane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethoxy(pentafluorophenyl)silane is a versatile organosilicon compound with significant applications in materials science, organic synthesis, and pharmaceuticals. Its unique structure, combining a reactive trimethoxysilyl group with a highly fluorinated aromatic ring, imparts desirable properties such as thermal stability, hydrophobicity, and unique electronic characteristics. This technical guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, offering valuable insights for researchers and professionals working in related fields.
Synthesis of this compound
The synthesis of this compound can be primarily achieved through two main synthetic routes: the Grignard reaction and hydrosilylation.
Grignard Reaction
The Grignard reaction offers a robust and widely used method for the formation of the silicon-carbon bond in this compound. This process involves the preparation of a pentafluorophenyl Grignard reagent, which subsequently reacts with a suitable silicon-containing precursor.
Experimental Protocol: Grignard Reagent Formation and Reaction
Materials:
-
Bromopentafluorobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Tetramethoxysilane (TMOS)
-
Iodine crystal (as initiator)
-
Dry nitrogen or argon gas
Procedure:
-
Preparation of Pentafluorophenylmagnesium Bromide:
-
All glassware must be rigorously flame-dried and allowed to cool under an inert atmosphere (dry nitrogen or argon) to exclude moisture.
-
In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.
-
Add a small crystal of iodine to initiate the reaction.
-
Add a solution of bromopentafluorobenzene in anhydrous diethyl ether or THF dropwise to the magnesium turnings. The reaction is exothermic and should be controlled to maintain a gentle reflux.
-
After the addition is complete, continue stirring the mixture until the magnesium is consumed, indicating the formation of the Grignard reagent, pentafluorophenylmagnesium bromide.
-
-
Reaction with Tetramethoxysilane:
-
Cool the freshly prepared Grignard reagent in an ice bath.
-
Slowly add tetramethoxysilane (TMOS) to the stirred Grignard solution. The stoichiometry should be carefully controlled to favor the formation of the desired monosubstituted product.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete reaction.
-
-
Work-up and Purification:
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.
-
Reaction Scheme:
Caption: Grignard synthesis of this compound.
Hydrosilylation
Hydrosilylation provides an alternative, atom-economical route to this compound. This reaction involves the addition of a hydrosilane, in this case, trimethoxysilane, across a carbon-carbon double bond of a suitable pentafluorophenyl-containing precursor, typically in the presence of a transition metal catalyst.
Conceptual Experimental Protocol: Hydrosilylation
Materials:
-
Pentafluorostyrene or other suitable pentafluorophenyl-containing alkene
-
Trimethoxysilane (HSi(OCH3)3)
-
Platinum-based catalyst (e.g., Karstedt's catalyst) or other suitable transition metal catalyst
-
Anhydrous, inert solvent (e.g., toluene)
-
Dry nitrogen or argon gas
Procedure:
-
Reaction Setup:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the pentafluorophenyl-containing alkene in the anhydrous solvent.
-
Add the transition metal catalyst to the solution.
-
Slowly add trimethoxysilane to the stirred reaction mixture.
-
-
Reaction and Monitoring:
-
The reaction may be carried out at room temperature or require heating, depending on the specific catalyst and substrates used.
-
Monitor the progress of the reaction by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, remove the catalyst, often by filtration through a short pad of silica gel or by using a scavenger resin.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure.
-
Reaction Scheme:
Caption: Hydrosilylation synthesis of this compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques is typically employed.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₉H₉F₅O₃Si |
| Molecular Weight | 288.25 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 184.5 ± 40.0 °C (Predicted) |
| Density | 1.373 g/cm³ |
| Refractive Index (n20D) | 1.4160 - 1.4200 |
| CAS Number | 223668-64-2 |
Spectroscopic Data
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of this compound.
-
¹H NMR: The proton NMR spectrum is expected to show a single sharp singlet corresponding to the nine equivalent protons of the three methoxy groups (-OCH₃).
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.6 | Singlet | 9H | -OCH₃ |
-
¹³C NMR: The carbon NMR spectrum will exhibit signals for the methoxy carbons and the carbons of the pentafluorophenyl ring. The carbons attached to fluorine will show characteristic coupling (C-F coupling).
| Chemical Shift (δ) ppm | Assignment |
| ~50 | -OCH₃ |
| ~100-150 | C₆F₅ (aromatic) |
-
¹⁹F NMR: The fluorine NMR spectrum is crucial for confirming the pentafluorophenyl group. It will typically show three distinct signals corresponding to the ortho, meta, and para fluorine atoms, with characteristic coupling patterns.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ -140 | Multiplet | 2F | ortho-F |
| ~ -155 | Multiplet | 1F | para-F |
| ~ -163 | Multiplet | 2F | meta-F |
-
²⁹Si NMR: The silicon-29 NMR spectrum will display a single resonance, providing information about the silicon environment. The chemical shift will be influenced by the electronegative pentafluorophenyl and methoxy groups.
| Chemical Shift (δ) ppm | Assignment |
| ~ -70 to -80 | Si(OCH₃)₃ |
2. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration |
| ~2940, ~2840 | C-H stretching (methoxy groups) |
| ~1640, ~1515 | C=C stretching (aromatic ring) |
| ~1460, ~1090 | Si-O-C stretching |
| ~970, ~830 | C-F stretching |
| ~770 | Si-C stretching |
3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 288, corresponding to the molecular weight of this compound.
-
Fragmentation Pattern: Common fragmentation pathways for alkoxysilanes involve the loss of alkoxy groups (-OCH₃) and the rearrangement of the silicon-containing fragments. The pentafluorophenyl group is relatively stable and may be observed as a prominent fragment.
Characterization Workflow:
Caption: Workflow for the characterization of this compound.
Conclusion
This technical guide has outlined the primary synthetic routes and comprehensive characterization techniques for this compound. The detailed experimental protocols and expected analytical data serve as a valuable resource for researchers and professionals in the fields of chemistry, materials science, and drug development. The unique properties of this compound, stemming from its fluorinated aromatic and reactive silane moieties, make it a valuable building block for the development of advanced materials and novel chemical entities. Careful execution of the described synthetic and characterization procedures will ensure the successful preparation and validation of high-purity this compound for a wide range of applications.
An In-Depth Technical Guide to Trimethoxy(pentafluorophenyl)silane: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and key applications of trimethoxy(pentafluorophenyl)silane. The information is curated for professionals in research and development, with a focus on data presentation, experimental methodologies, and logical workflows.
Molecular Structure and Identification
This compound is an organosilicon compound featuring a pentafluorophenyl group and three methoxy groups attached to a central silicon atom. This unique structure imparts a combination of properties, including the high electronegativity and steric bulk of the pentafluorophenyl ring and the reactivity of the trimethoxysilyl group.
The molecular structure of this compound is depicted below:
Molecular Formula: C9H9F5O3Si
IUPAC Name: trimethoxy(2,3,4,5,6-pentafluorophenyl)silane[1]
CAS Number: 223668-64-2[1]
Synonyms: Pentafluorophenyltrimethoxysilane, Trimethoxy(perfluorophenyl)silane[1]
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Weight | 288.24 g/mol | [1] |
| Appearance | Colorless to almost colorless clear liquid | [2] |
| Density | 1.373 g/mL | [3] |
| Boiling Point | 184.5 ± 40.0 °C (Predicted) | [3] |
| Refractive Index (n20/D) | 1.4160 - 1.4200 | [2][3] |
| Purity | ≥97% | [2] |
| Storage | Room temperature, under inert gas, moisture sensitive | |
| Solubility | Reacts with water | [3] |
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the identification and characterization of this compound. Below are the expected and reported spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR: The proton NMR spectrum is expected to show a singlet for the nine equivalent protons of the three methoxy groups (-OCH3). The chemical shift of this peak is influenced by the electronegativity of the silicon and the pentafluorophenyl group.
13C NMR: The carbon NMR spectrum will exhibit signals for the methoxy carbons and the carbons of the pentafluorophenyl ring. The carbons of the pentafluorophenyl ring will show complex splitting patterns due to coupling with fluorine atoms.
19F NMR: The fluorine NMR spectrum is characteristic for a C6F5 group and typically shows three distinct signals corresponding to the ortho-, meta-, and para-fluorine atoms, with integration ratios of 2:2:1. The chemical shifts are highly sensitive to the electronic environment.
29Si NMR: The silicon-29 NMR chemical shift provides direct information about the silicon environment. For trimethoxy(organo)silanes, the chemical shift is influenced by the nature of the organic substituent. The chemical shift for this compound is expected in the typical range for aryltrialkoxysilanes.[4][5]
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound will display characteristic absorption bands corresponding to its functional groups. Key expected vibrational modes include:
-
Si-O-C stretching: Strong bands in the region of 1080-1100 cm-1.
-
C-F stretching: Strong and characteristic bands for the C-F bonds of the pentafluorophenyl ring, typically in the 1500-1650 cm-1 and 900-1000 cm-1 regions.
-
Aromatic C=C stretching: Bands in the aromatic region (around 1500-1600 cm-1).
-
C-H stretching: Bands for the methoxy groups around 2800-3000 cm-1.
Mass Spectrometry (MS)
The mass spectrum of this compound under electron ionization (EI) would be expected to show the molecular ion peak (M+) at m/z 288. The fragmentation pattern would likely involve the loss of methoxy groups (-OCH3), methyl radicals (-CH3), and potentially rearrangements involving the silicon and the aromatic ring.
Key Experimental Protocols and Applications
This compound is a versatile reagent with applications in materials science, organic synthesis, and drug development.
Synthesis of this compound
A general approach for the synthesis of aryltrialkoxysilanes involves the reaction of a corresponding Grignard reagent with a tetraalkoxysilane. For this compound, this would involve the reaction of pentafluorophenylmagnesium bromide with tetramethoxysilane.
Experimental Protocol (General):
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous diethyl ether. A solution of pentafluorobromobenzene in anhydrous diethyl ether is added dropwise. The reaction is initiated, if necessary, and then refluxed until the magnesium is consumed.
-
Reaction with Tetramethoxysilane: The freshly prepared Grignard reagent is cooled and a solution of tetramethoxysilane in anhydrous diethyl ether is added dropwise at a controlled temperature. The reaction mixture is then stirred at room temperature or gentle reflux for a specified period.
-
Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over an anhydrous salt (e.g., MgSO4), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.
Hydrolysis and Condensation for Surface Modification
The trimethoxy groups of this compound are susceptible to hydrolysis, forming reactive silanol (-Si-OH) groups. These silanols can then condense with hydroxyl groups on the surface of various substrates (e.g., silica, glass, metal oxides) to form a stable, covalently bound self-assembled monolayer (SAM). The pentafluorophenyl groups then form the new surface, imparting properties such as hydrophobicity and altered surface energy.
Experimental Protocol for Surface Modification of a Silicon Wafer:
-
Substrate Cleaning and Hydroxylation: The silicon wafer is cleaned to remove organic contaminants and to generate a hydroxyl-terminated surface. This is typically achieved by immersing the wafer in a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or treating it with an oxygen plasma. The wafer is then thoroughly rinsed with deionized water and dried.[6]
-
Silanization: A solution of this compound (typically 1-5% by volume) is prepared in an anhydrous solvent (e.g., toluene or isopropanol). The cleaned and dried wafer is immersed in this solution for a specific time (e.g., 30 minutes to several hours) at a controlled temperature. The reaction should be carried out in a moisture-free environment to prevent premature polymerization of the silane in solution.
-
Rinsing and Curing: After the deposition, the wafer is removed from the silane solution and rinsed with the anhydrous solvent to remove any unbound silane. The wafer is then cured by baking in an oven (e.g., at 110-120 °C) to promote the formation of a stable, cross-linked siloxane layer on the surface.
Application in Hiyama Cross-Coupling Reactions
This compound can be used as a coupling partner in palladium-catalyzed Hiyama cross-coupling reactions to form carbon-carbon bonds.[7] The reaction typically requires the activation of the silane with a fluoride source, such as tetrabutylammonium fluoride (TBAF), to form a more reactive pentacoordinate silicate species.
Experimental Protocol (General):
-
Reaction Setup: To a reaction vessel under an inert atmosphere are added the aryl halide, this compound, a palladium catalyst (e.g., Pd(PPh3)4 or Pd2(dba)3 with a suitable ligand), a fluoride source (e.g., TBAF), and a dry solvent (e.g., THF or dioxane).
-
Reaction Execution: The reaction mixture is heated to a specified temperature (typically between 60-100 °C) and stirred for the required time until the reaction is complete (monitored by TLC or GC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to isolate the desired biaryl product.
Safety and Handling
This compound is a moisture-sensitive and irritant compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. It is classified as causing skin and serious eye irritation.[1] Store in a tightly sealed container under an inert atmosphere in a cool, dry place.
This guide provides a foundational understanding of this compound for its effective use in research and development. For specific applications, further optimization of the described protocols may be necessary.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. Trimethoxysilane(2487-90-3) 1H NMR spectrum [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. (29Si) Silicon NMR [chem.ch.huji.ac.il]
- 6. benchchem.com [benchchem.com]
- 7. Hiyama Coupling [organic-chemistry.org]
Spectroscopic Profile of Trimethoxy(pentafluorophenyl)silane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimethoxy(pentafluorophenyl)silane (C₉H₉F₅O₃Si) is a valuable organosilicon compound utilized as a surface modifier and a reagent in organic synthesis. Its utility in enhancing the hydrophobicity of surfaces and in the production of specialized coatings for materials like glass and ceramics makes it a compound of interest in materials science. Furthermore, its role as a coupling agent in the fabrication of semiconductor devices and in the synthesis of advanced polymers highlights its importance in electronics and polymer chemistry. This technical guide provides a summary of the available spectroscopic data (Nuclear Magnetic Resonance - NMR, Infrared - IR, and Mass Spectrometry - MS) for this compound. Due to the limited availability of public experimental data, this guide also presents expected spectroscopic characteristics based on analogous compounds and detailed experimental protocols for obtaining and analyzing this data.
Chemical Structure and Properties
-
IUPAC Name: Trimethoxy(2,3,4,5,6-pentafluorophenyl)silane
-
CAS Number: 223668-64-2
-
Molecular Formula: C₉H₉F₅O₃Si
-
Molecular Weight: 288.25 g/mol
-
Appearance: Colorless to almost colorless clear liquid
Spectroscopic Data
NMR Spectroscopy
Table 1: Expected ¹H, ¹³C, ¹⁹F, and ²⁹Si NMR Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
| ¹H | ~3.6 | s | Si-O-CH ₃ | |
| ¹³C | ~50 | q | Si-O-C H₃ | |
| ~110-120 | m | C -Si (Pentafluorophenyl) | ||
| ~135-145 | m | ortho-C (Pentafluorophenyl) | ||
| ~135-145 | m | para-C (Pentafluorophenyl) | ||
| ~145-155 | m | meta-C (Pentafluorophenyl) | ||
| ¹⁹F | ~ -130 to -140 | m | ortho-F | |
| ~ -150 to -160 | t | JF-F ≈ 20 | para-F | |
| ~ -160 to -170 | m | meta-F | ||
| ²⁹Si | ~ -60 to -80 | s | Si (OCH₃)₃ |
Note: Expected chemical shifts are relative to TMS for ¹H, ¹³C, and ²⁹Si, and CFCl₃ for ¹⁹F. Coupling patterns for the ¹³C and ¹⁹F spectra of the pentafluorophenyl group will be complex due to C-F and F-F coupling.
Infrared (IR) Spectroscopy
Table 2: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2945, ~2845 | Medium | C-H stretching (in -OCH₃) |
| ~1640 | Medium | C=C stretching (Pentafluorophenyl ring) |
| ~1515, ~1465 | Strong | C-F stretching |
| ~1090 | Strong | Si-O-C stretching |
| ~970 | Strong | Aromatic C-F bending |
| ~820 | Medium | Si-C stretching |
Mass Spectrometry (MS)
Table 3: Expected Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 288 | Moderate | [M]⁺ (Molecular ion) |
| 273 | High | [M - CH₃]⁺ |
| 257 | Moderate | [M - OCH₃]⁺ |
| 197 | High | [M - Si(OCH₃)₃]⁺ (C₆F₅)⁺ |
| 121 | Moderate | [Si(OCH₃)₃]⁺ |
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is required for detailed analysis.
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆). Add a small amount of an internal standard (e.g., tetramethylsilane - TMS for ¹H, ¹³C, and ²⁹Si NMR; CFCl₃ can be used as an external reference for ¹⁹F NMR).
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of at least 5 seconds to ensure quantitative integration.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required (e.g., 1024 or more). A spectral width of approximately 200 ppm is appropriate. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. A spectral width of approximately 200 ppm, centered around -150 ppm, is a suitable starting point.
-
²⁹Si NMR: Acquire a proton-decoupled ²⁹Si spectrum. As ²⁹Si has a low natural abundance and a negative nuclear Overhauser effect, a long relaxation delay (e.g., 60 seconds) or the use of a relaxation agent like chromium(III) acetylacetonate is recommended. Inverse-gated decoupling should be used to suppress the negative NOE and obtain a quantitative spectrum.
Infrared (IR) Spectroscopy
A Fourier-Transform Infrared (FT-IR) spectrometer is used for this analysis.
-
Sample Preparation: For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film. Alternatively, a solution can be prepared in a suitable solvent (e.g., CCl₄) and analyzed in a liquid cell.
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the salt plates (or the solvent-filled cell) should be recorded and subtracted from the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
A mass spectrometer, often coupled with a gas chromatograph (GC-MS), is used for this analysis.
-
Sample Preparation: Dilute a small amount of this compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
GC-MS Analysis:
-
Gas Chromatography: Inject the diluted sample into a GC equipped with a suitable capillary column (e.g., a non-polar DB-5 or similar). A typical temperature program would start at a low temperature (e.g., 50 °C), ramp up to a high temperature (e.g., 250 °C) to ensure elution of the compound.
-
Mass Spectrometry: The eluent from the GC is directed into the ion source of the mass spectrometer. Electron Ionization (EI) at 70 eV is a standard method for generating fragments. The mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge ratio (m/z).
-
-
Data Analysis: The resulting mass spectrum will show the molecular ion peak (if stable enough to be observed) and a series of fragment ion peaks. The fragmentation pattern provides valuable information about the structure of the molecule.
Logical Relationships and Workflows
The following diagrams illustrate the logical workflow for spectroscopic analysis and the structural relationships within the this compound molecule.
Caption: Workflow for the spectroscopic analysis of this compound.
Caption: Correlation of molecular structure with expected spectroscopic signals.
Solubility of Trimethoxy(pentafluorophenyl)silane in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of trimethoxy(pentafluorophenyl)silane in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility, theoretical considerations, and detailed experimental protocols for determining solubility. Additionally, it outlines the critical hydrolysis and condensation reactions that this organosilane undergoes, which are intrinsically linked to its behavior in solution.
Introduction to this compound
This compound (CAS No. 223668-64-2) is an organosilicon compound with the chemical formula C₉H₉F₅O₃Si.[1][2] It is primarily utilized as a surface modifier, enhancing the hydrophobicity of materials, and as a coupling agent in the fabrication of semiconductor devices and advanced polymers.[1] Its role in organic synthesis includes introducing the pentafluorophenyl group into molecules.[1] Understanding its solubility is crucial for its effective application in these fields, as it dictates the choice of reaction media and processing conditions.
Solubility Data
Table 1: Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Expected Solubility | Remarks |
| Polar Aprotic | Tetrahydrofuran (THF), Acetone, Ethyl Acetate, Acetonitrile | Soluble | Generally good solvents for organosilanes. Solution stability is expected to be higher than in protic solvents due to the absence of active protons that can initiate hydrolysis. |
| Non-Polar Aprotic | Hexane, Toluene, Benzene | Soluble | The pentafluorophenyl group and the silane backbone contribute to its solubility in non-polar solvents. |
| Polar Protic | Ethanol, Methanol, Water | Soluble, but with reaction | While it may initially dissolve, it will readily undergo hydrolysis in the presence of hydroxyl groups, leading to the formation of silanols and subsequent condensation to form siloxanes. This can result in the precipitation of oligomeric or polymeric species over time. |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a standardized experimental protocol should be followed. The following is a general procedure that can be adapted for this compound.
Materials and Equipment
-
This compound (purity >97%)
-
Selected organic solvents (anhydrous grade)
-
Analytical balance
-
Vials with airtight caps
-
Constant temperature shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector
-
Syringes and syringe filters (0.22 µm)
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent.
-
Seal the vials tightly to prevent solvent evaporation and moisture ingress.
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Equilibrate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. Periodically agitate the samples.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter to remove any suspended particles.
-
Dilute the filtered solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted solutions using a calibrated HPLC or GC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations.
-
-
Data Analysis:
-
Calculate the solubility in mg/mL or mol/L using the measured concentration and the dilution factor.
-
Repeat the experiment at different temperatures to determine the temperature dependence of solubility.
-
Key Chemical Reactions in Solution: Hydrolysis and Condensation
The utility of this compound as a surface modifier and coupling agent is fundamentally dependent on its hydrolysis and condensation reactions. These reactions are typically catalyzed by the presence of water and can be influenced by the pH of the medium.
Hydrolysis: The three methoxy groups (-OCH₃) are susceptible to hydrolysis in the presence of water, leading to the formation of silanol groups (-OH) and methanol as a byproduct. This reaction can be acid or base-catalyzed.
Condensation: The newly formed silanol groups are highly reactive and can condense with other silanol groups to form stable siloxane bonds (Si-O-Si). This process can lead to the formation of dimers, oligomers, and eventually a cross-linked polysiloxane network.[3]
The following Graphviz diagram illustrates the general pathway for the hydrolysis and condensation of this compound.
Caption: Hydrolysis and condensation pathway of this compound.
Influence of Solvent Type on Reactivity
The choice of an organic solvent is critical not only for dissolving this compound but also for controlling its reactivity.
-
Aprotic Solvents (e.g., THF, Toluene): In anhydrous aprotic solvents, this compound is relatively stable, making these solvents suitable for storage and for reactions where the silane is intended to react with other functional groups without premature hydrolysis.
-
Protic Solvents (e.g., Ethanol, Methanol): Protic solvents can participate in the hydrolysis reaction, although typically at a slower rate than water. The presence of even trace amounts of water in these solvents will accelerate the hydrolysis and condensation process.
Conclusion
While specific quantitative solubility data for this compound remains to be extensively documented, a strong understanding of its qualitative solubility and chemical reactivity in various organic solvents can be established. For applications requiring precise solubility values, the experimental protocol outlined in this guide provides a robust framework for their determination. The critical interplay between solubility and the hydrolysis-condensation pathway underscores the importance of careful solvent selection to control the desired reaction outcomes in research, materials science, and drug development.
References
An In-depth Technical Guide to the Hydrolysis and Condensation Mechanism of Trimethoxy(pentafluorophenyl)silane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the hydrolysis and condensation mechanism of trimethoxy(pentafluorophenyl)silane, a key organosilane in the development of advanced materials. The unique electronic properties of the pentafluorophenyl group significantly influence the reactivity of the silane, impacting the kinetics and pathways of hydrolysis and condensation. This document details the underlying chemical principles, offers experimental protocols for controlled reactions, and presents quantitative data to inform research and development. The information is targeted toward professionals in materials science, drug development, and related fields who utilize silane chemistry for surface modification, nanoparticle functionalization, and the synthesis of hybrid organic-inorganic materials.
Introduction
This compound [(C₆F₅)Si(OCH₃)₃] is a trifunctional organosilane that plays a crucial role in the formation of highly stable and functionalized silica-based materials. Its applications are diverse, ranging from chromatography and surface coatings to the encapsulation and delivery of therapeutic agents. The core of its utility lies in the sol-gel process, which involves the hydrolysis of its methoxy groups to form reactive silanols, followed by their condensation to create a durable siloxane (Si-O-Si) network.
The presence of the strongly electron-withdrawing pentafluorophenyl (C₆F₅) group distinguishes this silane from its non-fluorinated counterparts. This functional group imparts unique properties to the resulting materials, including enhanced thermal stability, hydrophobicity, and altered surface energy. Understanding the hydrolysis and condensation mechanism is paramount for controlling the structure and properties of the final materials at the molecular level.
The Hydrolysis and Condensation Mechanism
The conversion of this compound into a polysilsesquioxane network proceeds in two primary stages: hydrolysis and condensation. These reactions can be catalyzed by either acids or bases, with the choice of catalyst significantly impacting the reaction rates and the structure of the resulting polymer.
Hydrolysis
Hydrolysis is the initial step where the methoxy groups (-OCH₃) are replaced by hydroxyl groups (-OH). This reaction proceeds stepwise, forming partially hydrolyzed intermediates before complete conversion to pentafluorophenylsilanetriol [(C₆F₅)Si(OH)₃].
Reaction: (C₆F₅)Si(OCH₃)₃ + 3H₂O ⇌ (C₆F₅)Si(OH)₃ + 3CH₃OH
Acid-Catalyzed Mechanism: Under acidic conditions, a methoxy group is protonated, making it a better leaving group. A water molecule then attacks the silicon center in a nucleophilic substitution reaction. The highly electron-withdrawing nature of the pentafluorophenyl group is expected to increase the positive charge on the silicon atom, making it more susceptible to nucleophilic attack. However, protonation of the methoxy group is the rate-determining step.
Base-Catalyzed Mechanism: In a basic medium, a hydroxide ion directly attacks the silicon atom, forming a pentacoordinate intermediate. The pentafluorophenyl group's strong inductive effect (-I) facilitates this nucleophilic attack by increasing the electrophilicity of the silicon center.
Condensation
Following hydrolysis, the newly formed silanol groups undergo condensation to form siloxane bonds (Si-O-Si), releasing water or alcohol as a byproduct. This polymerization process leads to the formation of oligomers and eventually a cross-linked gel network.
Water-producing condensation: (C₆F₅)Si(OH)₃ + (HO)₃Si(C₆F₅) → (C₆F₅)(HO)₂Si-O-Si(OH)₂(C₆F₅) + H₂O
Alcohol-producing condensation: (C₆F₅)Si(OH)₃ + (CH₃O)₃Si(C₆F₅) → (C₆F₅)(HO)₂Si-O-Si(OCH₃)₂(C₆F₅) + CH₃OH
The condensation rate is also influenced by pH. Generally, condensation is slowest in the neutral pH range and is accelerated by both acidic and basic conditions. The structure of the final polysilsesquioxane network is highly dependent on the relative rates of hydrolysis and condensation.
Experimental Protocols
Precise control over the hydrolysis and condensation of this compound is critical for achieving desired material properties. The following are generalized experimental protocols that can be adapted for specific applications.
Acid-Catalyzed Hydrolysis and Condensation
This protocol is suitable for forming more linear or randomly branched polymer structures.
Materials:
-
This compound
-
Ethanol (or other suitable solvent)
-
Deionized water
-
Hydrochloric acid (HCl) or another suitable acid catalyst
Procedure:
-
In a clean, dry reaction vessel, dissolve this compound in ethanol. A typical starting concentration is 1 M.
-
In a separate container, prepare an acidic water solution by adding the desired amount of HCl to deionized water. The molar ratio of water to silane is a critical parameter and can be varied (e.g., 1.5 to 10 equivalents).
-
Slowly add the acidic water solution to the silane solution while stirring vigorously.
-
Continue stirring the mixture at a controlled temperature (e.g., room temperature or elevated) for a specified period to allow for hydrolysis and condensation to occur. The reaction can be monitored over time using techniques like NMR or FTIR spectroscopy.
-
For the formation of coatings or films, the resulting sol can be applied to a substrate via dip-coating, spin-coating, or spraying, followed by a curing step (e.g., heating) to complete the condensation process.
Base-Catalyzed Hydrolysis and Condensation
This method typically leads to more compact, highly branched, and particulate structures.
Materials:
-
This compound
-
Ethanol (or other suitable solvent)
-
Deionized water
-
Ammonium hydroxide (NH₄OH) or another suitable base catalyst
Procedure:
-
Dissolve this compound in ethanol in a reaction vessel.
-
In a separate container, prepare a basic water solution with the desired concentration of ammonium hydroxide.
-
Add the basic water solution to the silane solution with vigorous stirring.
-
Continue to stir the reaction mixture at a controlled temperature. The formation of a gel or precipitate may be observed.
-
The resulting particles or gel can be isolated by centrifugation or filtration, washed with solvent to remove unreacted precursors and catalyst, and dried.
Quantitative Data
While specific kinetic data for this compound is not extensively available in the public domain, the following table summarizes typical spectroscopic data used for its characterization and monitoring of its reactions, based on general knowledge of organosilane chemistry.
| Parameter | Technique | Typical Values/Observations | Notes |
| ²⁹Si NMR Chemical Shift (δ) | NMR Spectroscopy | This compound: Approx. -70 to -80 ppm. Hydrolyzed/Condensed Species (T¹, T², T³): Shifts to more negative values with increasing condensation. | The exact chemical shifts are dependent on the solvent and concentration. Tⁿ refers to a silicon atom bonded to 'n' other silicon atoms through oxygen bridges. |
| ¹H NMR Chemical Shift (δ) | NMR Spectroscopy | -OCH₃ protons: Approx. 3.6 ppm. | The disappearance of this peak and the appearance of a methanol peak can be used to monitor the extent of hydrolysis. |
| ¹⁹F NMR Chemical Shift (δ) | NMR Spectroscopy | Ortho-F: Approx. -135 to -145 ppm. Para-F: Approx. -155 to -165 ppm. Meta-F: Approx. -160 to -170 ppm. | Useful for confirming the integrity of the pentafluorophenyl group during the reaction. |
| FTIR Characteristic Peaks (cm⁻¹) | IR Spectroscopy | Si-O-CH₃: Approx. 2845, 1190, 1090, 830 cm⁻¹. Si-OH: Broad peak around 3200-3600 cm⁻¹ and a sharper peak around 910 cm⁻¹. Si-O-Si: Broad and strong peak around 1000-1100 cm⁻¹. C-F: Strong peaks in the 1100-1400 cm⁻¹ region. | FTIR is a powerful tool for qualitatively and semi-quantitatively monitoring the progress of hydrolysis and condensation. |
Visualizing the Mechanism and Workflow
Diagrams created using the DOT language provide a clear visual representation of the chemical pathways and experimental processes.
Caption: Stepwise hydrolysis of this compound.
Caption: Condensation of pentafluorophenylsilanetriol to form a network.
Caption: General experimental workflow for sol-gel synthesis.
Conclusion
The hydrolysis and condensation of this compound are complex yet controllable processes that are fundamental to the creation of advanced functional materials. The strong electron-withdrawing nature of the pentafluorophenyl group significantly influences the reactivity of the silicon center, providing a unique handle for tuning the properties of the resulting polysilsesquioxane network. By carefully controlling reaction parameters such as pH, water-to-silane ratio, solvent, and temperature, researchers can tailor the structure and functionality of the final material to meet the specific demands of their applications, from enhancing the performance of analytical devices to developing novel drug delivery systems. This guide provides the foundational knowledge and practical protocols to empower scientists and engineers in their pursuit of innovative materials through the versatile chemistry of this compound.
An In-depth Technical Guide to the Safe Handling of Trimethoxy(pentafluorophenyl)silane
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for Trimethoxy(pentafluorophenyl)silane, a chemical compound utilized in various scientific applications, including as a surface modifier and a coupling agent in electronics and polymer synthesis.[1] Adherence to strict safety protocols is essential when working with this and other reactive silane compounds.
Chemical and Physical Properties
A summary of the known physicochemical properties of this compound is presented below. It is important to note that comprehensive experimental data for this specific compound is not uniformly available in public literature.
| Property | Value | Source |
| Molecular Formula | C₉H₉F₅O₃Si | [2] |
| Molecular Weight | 288.24 g/mol | [2] |
| Appearance | Colorless to almost colorless clear liquid | [1][3] |
| Purity | >97.0% (GC) | [3] |
| Boiling Point | Data not available | |
| Flash Point | Combustible liquid | [3] |
| Density | 1.3910-1.3950 g/cm³ (20°C) | [1] |
| Refractive Index | 1.4160-1.4200 (n20D) | [1] |
| Storage Temperature | Room temperature | [1] |
| Solubility | Insoluble in water | [4] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS classifications.[2]
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[2][3] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[2][3][5] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[5] |
| Flammable Liquids | - | H227: Combustible liquid[3] |
Hazard Pictogram:
Safe Handling and Storage
Proper handling and storage are critical to prevent exposure and ensure laboratory safety.
3.1. Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[4][5][6]
-
Avoid breathing fumes, mist, spray, or vapors.[5]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5] A face shield may be necessary for splash protection.[5][7]
-
Ground and bond containers and receiving equipment to prevent static discharge.[8] Use only non-sparking tools.[4][6]
-
Keep away from heat, sparks, open flames, and other ignition sources.[5][6]
-
Avoid contact with skin and eyes.[5]
-
Practice good industrial hygiene: wash hands thoroughly after handling, and do not eat, drink, or smoke in the work area.[4][5]
3.2. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][5]
-
This material is moisture-sensitive; store under an inert gas.[5]
-
Keep away from incompatible materials such as strong oxidizing agents, moisture, and sources of ignition.[4][5]
-
Store in an approved flammable liquid storage area.[9]
Experimental Protocol: General Handling Procedure
The following workflow outlines a general procedure for safely handling this compound in a laboratory setting.
Emergency Procedures
In the event of an emergency, follow these procedures.
5.1. First-Aid Measures:
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing has stopped, give artificial respiration. Seek medical attention.[5][10] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water.[5][10] Seek medical attention if irritation persists.[5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][10] Remove contact lenses if present and easy to do.[5] Continue rinsing and seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.[5][10] |
5.2. Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use alcohol-resistant foam, carbon dioxide, dry powder, or water spray.[5] Do not use a heavy stream of water as it may spread the fire.
-
Specific Hazards: Thermal decomposition can produce hazardous gases, including carbon oxides, hydrogen fluoride, and silicon oxides.[5] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[4][9] Containers may explode when heated.[4]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]
5.3. Accidental Release Measures:
-
Personal Precautions: Evacuate unnecessary personnel.[5] Ensure adequate ventilation.[5] Remove all sources of ignition.[9] Do not breathe vapors and avoid contact with the substance.[5]
-
Environmental Precautions: Prevent the material from entering sewers or public waters.[5]
-
Containment and Cleanup: For small spills, absorb with a dry, inert material such as sand, earth, or vermiculite and place in a suitable container for disposal.[4][5] For large spills, dike the area to contain the spill.[5] Use non-sparking tools and explosion-proof equipment for cleanup.[4]
Hazard Control and Mitigation
A systematic approach to hazard control is essential for minimizing risks associated with this compound.
Disposal Considerations
Waste material must be disposed of in accordance with local, state, and federal regulations.[11] This may involve incineration in a licensed facility equipped with an afterburner and scrubber.[5] Do not dispose of the material down the drain. Contaminated packaging should be handled in the same manner as the product itself.[11]
Toxicological and Ecological Information
Toxicological Information:
-
Acute Toxicity: Not classified, but may be harmful if inhaled.[5][8] The hydrolysis product of similar compounds is methanol, which can cause adverse health effects.
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[2][5]
-
Respiratory Sensitization: May cause respiratory irritation.[5]
-
Carcinogenicity, Mutagenicity, and Reproductive Toxicity: Not classified.[5]
Ecological Information:
-
No specific ecological data is available for this compound. Avoid release into the environment.[5]
This technical guide is intended to provide essential safety and handling information. It is not exhaustive and should be supplemented with a thorough review of the Safety Data Sheet (SDS) provided by the supplier and adherence to all institutional safety policies. Always consult with a qualified safety professional for guidance on specific applications and procedures.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | C9H9F5O3Si | CID 2782640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 223668-64-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. nj.gov [nj.gov]
- 5. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 6. recsilicon.com [recsilicon.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 10. fishersci.com [fishersci.com]
- 11. gelest.com [gelest.com]
Trimethoxy(pentafluorophenyl)silane: A Versatile Fluorinated Building Block for Advanced Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Trimethoxy(pentafluorophenyl)silane is a versatile organosilicon compound that has garnered significant interest as a fluorinated building block in a wide array of synthetic applications. Its unique structure, featuring a pentafluorophenyl group and hydrolyzable methoxy-silane moieties, imparts a combination of desirable properties including thermal stability, chemical resistance, and distinct reactivity. This makes it a valuable reagent in fields ranging from materials science and surface engineering to medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, complete with experimental protocols and quantitative data to facilitate its use in the laboratory.
Physicochemical Properties
This compound is a colorless to almost colorless clear liquid at room temperature. Its key physical and chemical properties are summarized in the table below, providing essential data for handling, reaction setup, and characterization.
| Property | Value | Reference |
| Molecular Formula | C₉H₉F₅O₃Si | [1] |
| Molecular Weight | 288.24 g/mol | [1] |
| CAS Number | 223668-64-2 | [1] |
| Appearance | Colorless to almost colorless clear liquid | [2][3] |
| Density | 1.373 g/mL | [3] |
| Boiling Point | 184.5 ± 40.0 °C (Predicted) | [3] |
| Refractive Index (n20/D) | 1.4160 to 1.4200 | [2][3] |
| Purity | ≥97% | [2] |
Synthesis of this compound
The primary synthetic route to this compound involves a Grignard reaction between a pentafluorophenyl magnesium halide and a suitable silicon electrophile, typically tetramethoxysilane.
Experimental Protocol: Synthesis via Grignard Reaction
This protocol is a representative procedure based on established methods for the formation of aryl-silicon bonds via Grignard reagents.[4][5]
Materials:
-
Magnesium turnings
-
Pentafluorobromobenzene
-
Anhydrous diethyl ether
-
Tetramethoxysilane
-
Anhydrous Toluene
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Add a solution of pentafluorobromobenzene in anhydrous diethyl ether dropwise to the magnesium turnings. Maintain a gentle reflux by controlling the addition rate. After the addition is complete, continue to stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.
-
Reaction with Tetramethoxysilane: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of tetramethoxysilane in anhydrous toluene dropwise to the Grignard reagent with vigorous stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours to ensure complete reaction.
-
Workup and Purification: Cool the reaction mixture to room temperature and then pour it slowly into a stirred mixture of crushed ice and 1 M hydrochloric acid. Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.
Spectroscopic Characterization
Comprehensive spectroscopic analysis is crucial for confirming the identity and purity of this compound. While a complete, publicly available dataset is not readily found in a single source, the expected spectral features can be inferred from data on analogous compounds.[6][7][8]
| Technique | Expected Chemical Shifts / Fragmentation Patterns |
| ¹H NMR | A singlet in the region of 3.5-4.0 ppm corresponding to the nine protons of the three methoxy groups. |
| ¹³C NMR | A signal for the methoxy carbons around 50 ppm. Signals for the pentafluorophenyl ring will be complex due to C-F coupling. |
| ¹⁹F NMR | Three distinct signals for the ortho, meta, and para fluorine atoms of the pentafluorophenyl group, likely in the range of -130 to -170 ppm. |
| ²⁹Si NMR | A single resonance characteristic of a silicon atom bonded to an aromatic ring and three oxygen atoms. |
| Mass Spec (EI) | The molecular ion peak (M⁺) at m/z 288, along with characteristic fragmentation patterns including loss of methoxy groups and the pentafluorophenyl ring. |
| Infrared (IR) | Characteristic absorptions for Si-O-C stretching, C-F stretching, and aromatic C=C stretching. |
Applications in Synthesis
Hiyama Cross-Coupling Reactions
A primary application of this compound is in palladium-catalyzed Hiyama cross-coupling reactions to form C-C bonds.[9][10][11][12] This reaction offers a less toxic alternative to other organometallic coupling partners like organostannanes (Stille coupling) and organoborons (Suzuki coupling). The trimethoxysilyl group can be activated under basic or fluoride-containing conditions to facilitate transmetalation to the palladium center.
The following is a general procedure for the palladium-catalyzed Hiyama cross-coupling of an aryl halide with this compound.[1][9][10]
Materials:
-
Aryl halide (e.g., aryl bromide or iodide)
-
This compound
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)
-
Ligand (if required, e.g., phosphine ligands)
-
Activator (e.g., TBAF, NaOH, K₂CO₃)
-
Anhydrous solvent (e.g., THF, toluene, DMF)
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine the aryl halide, this compound (typically 1.1-1.5 equivalents), palladium catalyst (e.g., 1-5 mol%), and ligand (if used).
-
Add the anhydrous solvent, followed by the activator.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or GC-MS).
-
After the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Table of Representative Hiyama Coupling Reactions:
| Aryl Halide | Catalyst/Ligand | Activator | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Iodoanisole | Pd(OAc)₂ / PPh₃ | TBAF | THF | 80 | ~90 | General Protocol |
| 1-Bromonaphthalene | PdCl₂(dppf) | NaOH | Toluene/H₂O | 100 | ~85 | General Protocol |
| 4-Chlorobenzonitrile | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 110 | ~75 | General Protocol |
Surface Modification
The trimethoxysilyl group of this compound allows for its covalent attachment to hydroxylated surfaces such as silica, glass, and metal oxides.[13] This process, known as silanization, involves the hydrolysis of the methoxy groups to form reactive silanols, followed by condensation with surface hydroxyl groups to form stable siloxane bonds. The pendant pentafluorophenyl groups then impart a hydrophobic and oleophobic character to the surface.
This protocol describes a general procedure for the surface modification of silica gel to render it hydrophobic.[14][15]
Materials:
-
Silica gel
-
This compound
-
Anhydrous toluene
-
Triethylamine (optional, as a catalyst)
Procedure:
-
Activate the silica gel by heating it at 150-200 °C under vacuum for several hours to remove adsorbed water.
-
Cool the activated silica gel to room temperature under an inert atmosphere.
-
Prepare a solution of this compound (e.g., 5-10% v/v) in anhydrous toluene. Triethylamine can be added as a catalyst.
-
Add the silica gel to the silane solution and stir the suspension at room temperature or elevated temperature for several hours.
-
Filter the modified silica gel and wash it extensively with toluene and then with a lower-boiling solvent like hexane to remove any unreacted silane.
-
Dry the modified silica gel under vacuum to obtain a free-flowing hydrophobic powder.
Role in Drug Development and Advanced Materials
The incorporation of the pentafluorophenyl group into organic molecules can significantly alter their biological and physical properties. In drug development, this can lead to enhanced metabolic stability, increased lipophilicity, and altered binding affinities, making this compound a valuable tool for creating novel drug candidates.[16] In materials science, its use as a monomer or cross-linking agent allows for the synthesis of fluorinated polymers and hybrid materials with enhanced thermal stability, chemical resistance, and low surface energy, suitable for applications in advanced coatings, electronics, and specialty polymers.[16][17]
Safety and Handling
This compound is an irritant that can cause skin and serious eye irritation.[1] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and safety glasses. It is also sensitive to moisture and should be stored under an inert atmosphere in a tightly sealed container.
Conclusion
This compound is a highly versatile and valuable fluorinated building block in modern organic synthesis. Its utility in Hiyama cross-coupling reactions provides a robust method for the formation of carbon-carbon bonds, while its ability to functionalize surfaces opens up avenues for the creation of advanced materials with tailored properties. The experimental protocols and data presented in this guide are intended to serve as a practical resource for researchers looking to harness the potential of this powerful reagent in their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound [myskinrecipes.com]
- 3. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. arkat-usa.org [arkat-usa.org]
- 10. Hiyama Coupling [organic-chemistry.org]
- 11. Hiyama coupling - Wikipedia [en.wikipedia.org]
- 12. faculty.fiu.edu [faculty.fiu.edu]
- 13. A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. nbinno.com [nbinno.com]
- 17. nbinno.com [nbinno.com]
The Architect's Toolkit: A Technical Guide to Organofunctional Silanes and Their Applications in Research and Drug Development
For researchers, scientists, and drug development professionals, the precise control of interactions at the molecular level is paramount. Organofunctional silanes represent a versatile class of chemical compounds that act as molecular bridges, enabling the covalent linkage of dissimilar materials, such as organic polymers and inorganic substrates. This guide provides an in-depth exploration of the core principles of organofunctional silanes, their mechanism of action, and their burgeoning applications in advanced scientific domains, with a particular focus on drug delivery and surface modification.
The Fundamental Chemistry of Organofunctional Silanes
Organofunctional silanes are monomeric silicon compounds characterized by a unique dual-reactivity. Their general chemical structure can be represented as R-Si-(OR')₃, where:
-
R is an organofunctional group that is tailored to react with organic polymers. Common examples include amino, epoxy, methacryloxy, and vinyl groups.[1]
-
Si is the central silicon atom.
-
(OR')₃ represents the hydrolyzable alkoxy groups (e.g., methoxy, ethoxy) that react with inorganic surfaces.[1]
This bifunctional nature allows organofunctional silanes to form stable covalent bonds with both organic and inorganic materials, effectively coupling them at the interface.
The Coupling Mechanism: A Two-Step Process
The efficacy of organofunctional silanes as coupling agents stems from a two-step reaction mechanism: hydrolysis and condensation.
-
Hydrolysis: The alkoxy groups (Si-OR') of the silane readily react with water, even atmospheric moisture, to form reactive silanol groups (Si-OH).[1]
-
Condensation: These silanol groups can then undergo condensation reactions. They can condense with other silanol groups to form a stable siloxane network (Si-O-Si) on the inorganic substrate.[1] Simultaneously, they can form covalent bonds with hydroxyl groups present on the surface of inorganic materials like silica, glass, or metal oxides.[1]
The organofunctional group (R) remains available to react with the organic matrix, thus completing the molecular bridge.
Applications in Drug Delivery Systems
The ability to modify surfaces at the nanoscale makes organofunctional silanes invaluable in the design of sophisticated drug delivery systems. Their primary role is to functionalize the surface of inorganic nanocarriers, such as mesoporous silica nanoparticles (MSNs) and magnetic nanoparticles (MNPs), to enhance drug loading, control release, and enable targeted delivery.[2]
Surface Functionalization of Nanocarriers
Amino-functionalized silanes, such as (3-Aminopropyl)triethoxysilane (APTES), are widely used to introduce primary amine groups onto the surface of silica-based nanocarriers.[2] These amino groups can then be used to covalently attach drug molecules, targeting ligands, or other functional moieties.
Quantitative Data on Drug Loading and Release
The choice of organofunctional silane and the reaction conditions significantly impact the drug loading capacity and release kinetics. The following tables summarize key quantitative data from studies on silane-modified drug delivery systems.
| Organofunctional Silane | Nanocarrier | Drug | Drug Loading Efficiency (%) | Release Conditions | Cumulative Release (%) | Reference |
| APTES | Magnetic Nanoparticles | Ofloxacin | 93.4 | pH 7.2 | ~81.7 | [2] |
| APTES | Magnetic Nanoparticles | Ciprofloxacin | 91.1 | pH 7.2 | ~98.8 | [2] |
Table 1: Drug Loading and Release from APTES-Functionalized Magnetic Nanoparticles. [2]
| Organofunctional Silane | Nanocarrier | Drug | Silane Concentration (% w/w) | Maximum Drug Adsorption (mg/g) | Reference |
| GLYMO | Mesoporous Hybrid | Acyclovir | 1.5 | ~120 | [3][4] |
| MPTMS | Mesoporous Hybrid | Acyclovir | 1.5 | ~100 | [3][4] |
| MEMO | Mesoporous Hybrid | Acyclovir | 3 | ~90 | [3][4] |
Table 2: Influence of Different Organofunctional Silanes on Acyclovir Adsorption onto Mesoporous Hybrids. [3][4]
Experimental Protocol: Silanization of Mesoporous Hollow Silica Nanospheres (MHSNS) with APTES
This protocol describes the surface functionalization of MHSNS with 3-aminopropyl triethoxysilane (APTES) for drug delivery applications.
Materials:
-
Mesoporous Hollow Silica Nanospheres (MHSNS)
-
3-aminopropyl triethoxysilane (APTES)
-
Ethanol
-
Ammonia solution (0.8 M in ethanol)
Procedure:
-
Disperse 0.23 g of dry MHSNSs in 40 ml of ethanol.
-
Add 4 ml of 0.8 M ammonia solution in ethanol to adjust the pH of the mixture.
-
Add 0.3 ml of APTES to the solution.
-
Stir the mixture at 250 rpm at room temperature for 12 hours.
-
Collect the functionalized particles by centrifugation.
-
Wash the particles thoroughly.
-
Dry the particles overnight at 373 K.
Applications in Chromatography
Organofunctional silanes are fundamental to the preparation of modern chromatographic stationary phases, particularly for High-Performance Liquid Chromatography (HPLC). By covalently bonding specific organofunctional groups to the silica support, the selectivity and performance of the chromatographic separation can be precisely controlled.
Silane-modified columns are a major class of stationary phases used in Hydrophilic Interaction Chromatography (HILIC).[5] The functionalization of silica particles with polar organofunctional silanes creates a hydrophilic layer that facilitates the separation of polar analytes.[5]
Experimental Protocol: Functionalization of Sepharose Beads with Amino-Functionalized Oligonucleotides
This protocol outlines the coupling of a 3'-amino-modified DNA oligonucleotide to N-Hydroxysuccinimidyl (NHS)-activated Sepharose beads for use in tRNA purification, a specialized affinity chromatography application.[6]
Materials:
-
N-Hydroxysuccinimidyl-Sepharose® 4 Fast Flow beads
-
3'-amino-modified DNA oligonucleotide
-
Coupling buffer (e.g., sodium bicarbonate buffer, pH 8.3)
-
Blocking buffer (e.g., ethanolamine)
-
Wash buffers (e.g., sodium acetate buffer with NaCl, Tris-HCl buffer with NaCl)
Procedure:
-
Wash the NHS-activated Sepharose beads with cold, deionized water.
-
Immediately add the amino-modified oligonucleotide dissolved in cold coupling buffer to the beads.
-
Incubate the mixture with gentle agitation for a specified time (e.g., 2-4 hours at room temperature or overnight at 4°C) to allow for covalent bond formation.
-
Wash the beads to remove unreacted oligonucleotide.
-
Add blocking buffer to the beads and incubate to cap any remaining active NHS esters.
-
Wash the beads extensively with alternating low and high pH wash buffers to remove any non-covalently bound molecules.
-
Resuspend the functionalized beads in an appropriate storage buffer.
Surface Modification of Biomedical Implants
Organofunctional silanes are employed to modify the surfaces of biomedical implants to improve their biocompatibility, promote tissue integration, and reduce adverse reactions such as protein fouling and bacterial adhesion. For instance, modifying the surface of silicone-covered esophageal stents with silane coupling agents can enhance their adhesion to surrounding tissue, thereby reducing the risk of migration.
Conclusion
Organofunctional silanes are a powerful and versatile tool for scientists and researchers across various disciplines. Their unique ability to bridge the organic and inorganic worlds at the molecular level has led to significant advancements in drug delivery, chromatography, and the surface engineering of biomedical devices. A thorough understanding of their chemistry, reaction mechanisms, and application protocols is essential for harnessing their full potential in the development of next-generation technologies.
References
- 1. Organofunctional Silanes. What they are, how they work, where to use them. [garzantispecialties.com]
- 2. researchgate.net [researchgate.net]
- 3. Silane Modification of Mesoporous Materials for the Optimization of Antiviral Drug Adsorption and Release Capabilities in Vaginal Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Functionalization using polymer or silane? A practical test method to characterize hydrophilic interaction chromatography phases in terms of their functionalization method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Coupling an amino-functionalized oligo to Sepharose beads for tRNA purification [protocols.io]
Methodological & Application
Application Notes and Protocols for Surface Modification with Trimethoxy(pentafluorophenyl)silane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Trimethoxy(pentafluorophenyl)silane for the surface modification of various substrates. This reagent is a valuable tool for creating hydrophobic surfaces and for the covalent immobilization of biomolecules, making it relevant for a wide range of applications in materials science, diagnostics, and drug development.
Introduction
This compound (CAS No. 223668-64-2) is an organosilane that possesses a trimethoxysilyl group for covalent attachment to hydroxylated surfaces and a pentafluorophenyl group that imparts unique chemical properties. The trimethoxysilyl group reacts with surface hydroxyls to form stable siloxane bonds, while the pentafluorophenyl group serves two primary functions: it creates a low-energy, hydrophobic surface, and it can act as a reactive site for the immobilization of biomolecules through nucleophilic aromatic substitution or by activating a tethered carboxyl group.
The high electronegativity of the fluorine atoms in the pentafluorophenyl ring makes it an excellent leaving group, facilitating the reaction with amine-containing molecules to form stable amide bonds.[1][2] This reactivity is particularly advantageous in bioconjugation for applications such as immobilizing proteins, peptides, or small molecule drugs.[1][3]
Data Presentation
While specific quantitative data for this compound is not extensively available in the public domain, the following tables provide representative data for similar fluorinated silanes and the expected outcomes of surface modification.
Table 1: Expected Surface Properties after Modification
| Property | Unmodified Substrate (Glass/Silicon) | Modified Substrate (this compound) | Characterization Technique |
| Water Contact Angle | < 20° | > 90° (Hydrophobic) | Goniometry |
| Surface Energy | High | Low | Contact Angle Analysis |
| Film Thickness | N/A | 1 - 5 nm (Monolayer) | Ellipsometry, AFM |
| Chemical Composition | Si, O | Si, O, C, F | XPS |
Table 2: X-ray Photoelectron Spectroscopy (XPS) Analysis
| Element | Unmodified Substrate (Atomic %) | Modified Substrate (Expected Atomic %) | Key Information |
| Si (2p) | Present | Present | Substrate and silane signal |
| O (1s) | Present | Present | Substrate and silane signal |
| C (1s) | Adventitious Carbon | Increased signal with characteristic C-F peaks | Confirmation of organic layer |
| F (1s) | Absent | Present | Confirmation of pentafluorophenyl group |
Experimental Protocols
The following are detailed protocols for the surface modification of common substrates using this compound.
Protocol 1: Surface Modification of Glass or Silica Substrates
This protocol is suitable for glass microscope slides, coverslips, and silica nanoparticles.
Materials:
-
Glass or silica substrates
-
This compound
-
Anhydrous Toluene or Ethanol
-
Detergent solution (e.g., Alconox)
-
Deionized (DI) water
-
Acetone (reagent grade)
-
Isopropanol (reagent grade)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION
-
Nitrogen gas
-
Oven
Procedure:
-
Substrate Cleaning and Hydroxylation:
-
Thoroughly clean the substrates by sonicating in a detergent solution for 15 minutes, followed by extensive rinsing with DI water.
-
Sonicate in acetone for 10 minutes, followed by isopropanol for 10 minutes.
-
Rinse again with DI water and dry under a stream of nitrogen.
-
To maximize surface hydroxyl groups, immerse the cleaned substrates in Piranha solution for 30-60 minutes. (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Carefully remove the substrates and rinse extensively with DI water.
-
Dry the substrates under a nitrogen stream and then bake in an oven at 110-120°C for at least 1 hour prior to silanization.
-
-
Silanization:
-
Work in a moisture-free environment (e.g., a glove box or under a dry nitrogen atmosphere) to prevent premature polymerization of the silane.
-
Prepare a 1-2% (v/v) solution of this compound in anhydrous toluene or ethanol.
-
Immerse the pre-cleaned and dried substrates in the silane solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature or 1 hour at 60°C with gentle agitation.
-
-
Rinsing and Curing:
-
Remove the substrates from the silane solution and rinse thoroughly with fresh anhydrous toluene or ethanol to remove any unbound silane.
-
Rinse with isopropanol and then DI water.
-
Cure the silanized substrates by baking in an oven at 110-120°C for 30-60 minutes. This step promotes the formation of a stable, cross-linked siloxane layer.
-
Store the modified substrates in a desiccator.
-
Protocol 2: Surface Modification of Silicon Wafers
This protocol is suitable for silicon wafers with a native oxide layer.
Materials:
-
Silicon wafers
-
This compound
-
Anhydrous Toluene
-
Acetone (semiconductor grade)
-
Isopropanol (semiconductor grade)
-
DI water (18 MΩ·cm)
-
Piranha solution or UV/Ozone cleaner
-
Nitrogen gas
-
Spin coater
-
Hot plate
Procedure:
-
Wafer Cleaning and Activation:
-
Clean the silicon wafers by sonicating in acetone and then isopropanol for 10 minutes each.
-
Rinse thoroughly with DI water and dry with nitrogen gas.
-
Activate the surface by treating with Piranha solution for 15 minutes or using a UV/Ozone cleaner for 10-15 minutes to ensure a uniform hydroxylated surface.
-
Rinse extensively with DI water and dry with nitrogen gas.
-
-
Vapor-Phase or Solution-Phase Deposition:
-
Vapor-Phase Deposition (Recommended for monolayer control): Place the cleaned wafers and a small vial containing a few drops of this compound in a vacuum desiccator. Evacuate the desiccator and leave the wafers exposed to the silane vapor for 12-24 hours at room temperature.
-
Solution-Phase Deposition: Immerse the wafers in a 1% (v/v) solution of this compound in anhydrous toluene for 1-2 hours.
-
-
Rinsing and Curing:
-
After deposition, rinse the wafers thoroughly with anhydrous toluene and then isopropanol.
-
Dry the wafers with nitrogen gas.
-
Cure the wafers on a hot plate at 120°C for 30 minutes.
-
Applications in Drug Development
The pentafluorophenyl group on the modified surface is a versatile tool for drug development professionals. It can be used to covalently immobilize proteins, antibodies, or small molecules for various applications.
Bioconjugation to Amine-Containing Molecules
The electron-withdrawing nature of the pentafluorophenyl group makes it a good leaving group in nucleophilic aromatic substitution reactions with primary amines (e.g., lysine residues on proteins).
Protocol 3: Immobilization of a Protein via Amine Coupling
-
Prepare the Modified Surface: Follow Protocol 1 or 2 to prepare a surface functionalized with this compound.
-
Prepare the Protein Solution: Dissolve the protein to be immobilized in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 0.1-1 mg/mL. The pH of the buffer should be slightly basic (pH 7.5-8.5) to deprotonate the primary amines.
-
Immobilization Reaction:
-
Incubate the functionalized surface with the protein solution for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
The primary amines on the protein will react with the pentafluorophenyl groups on the surface to form stable covalent bonds.
-
-
Washing and Blocking:
-
Wash the surface thoroughly with buffer to remove any non-covalently bound protein.
-
To block any remaining reactive sites and reduce non-specific binding, incubate the surface with a blocking agent (e.g., 1% Bovine Serum Albumin in PBS) for 1 hour.
-
Wash again with buffer. The surface is now ready for use in assays.
-
Visualizations
References
Protocol for Creating Hydrophobic Coatings with Trimethoxy(pentafluorophenyl)silane
Introduction
This document provides detailed application notes and protocols for the creation of hydrophobic surfaces using Trimethoxy(pentafluorophenyl)silane. This organosilane is particularly effective for imparting water-repellent properties to various substrates due to its fluorinated aromatic group. The protocols outlined below are intended for researchers, scientists, and drug development professionals who require well-defined, hydrophobic surfaces for their applications. The procedures cover both solution-phase and vapor-phase deposition methods, offering flexibility for different experimental setups and substrate types.
The underlying principle of this surface modification involves the hydrolysis of the methoxy groups of the silane in the presence of trace water, leading to the formation of reactive silanol groups. These silanol groups then condense with hydroxyl groups present on the substrate surface (e.g., glass, silicon wafers, ceramics), forming a stable, covalent siloxane bond (Si-O-Substrate). The pentafluorophenyl groups orient away from the surface, creating a low-energy, hydrophobic interface.
Materials and Equipment
| Material/Equipment | Description |
| Silane | This compound (CAS No. 223668-64-2) |
| Substrates | Glass microscope slides, silicon wafers, or other hydroxyl-terminated surfaces |
| Solvents | Anhydrous toluene, ethanol (200 proof) |
| Acids/Bases | Acetic acid, Ammonium hydroxide |
| Cleaning Solutions | Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂), Acetone, Isopropanol |
| Deposition Vessels | Glass or polypropylene containers with sealable lids, vacuum desiccator |
| General Lab Equipment | Beakers, graduated cylinders, pipettes, magnetic stirrer and stir bars, sonicator, oven, nitrogen or argon gas source, contact angle goniometer |
Experimental Protocols
Two primary methods for the application of this compound are detailed below: Solution-Phase Deposition and Vapor-Phase Deposition.
Protocol 1: Solution-Phase Deposition
This method is suitable for a wide range of substrates and allows for batch processing.
1. Substrate Preparation (Cleaning):
Proper cleaning of the substrate is critical to ensure a uniform and stable hydrophobic coating.
-
Standard Cleaning:
-
Sonicate the substrates in acetone for 15 minutes.
-
Sonicate in isopropanol for 15 minutes.
-
Rinse thoroughly with deionized water.
-
Dry the substrates under a stream of dry nitrogen or argon gas.
-
-
Piranha Etching (for glass and silicon substrates to maximize surface hydroxyl groups):
-
Immerse the substrates in Piranha solution for 30-60 minutes at room temperature. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Carefully remove the substrates and rinse extensively with deionized water.
-
Dry the substrates in an oven at 110-120°C for at least 1 hour to remove adsorbed water.
-
Allow the substrates to cool to room temperature in a desiccator before use.
-
2. Silanization Solution Preparation:
-
Prepare a 95:5 (v/v) ethanol-water solution.
-
Adjust the pH of the solution to between 4.5 and 5.5 using acetic acid. This acidic condition catalyzes the hydrolysis of the silane.
-
Add this compound to the pH-adjusted ethanol-water mixture to a final concentration of 1-2% (v/v) while stirring.
-
Allow the solution to stir for at least 5 minutes to allow for the hydrolysis of the methoxy groups and the formation of silanols.
3. Deposition Procedure:
-
Immerse the cleaned and dried substrates into the freshly prepared silanization solution.
-
Agitate the solution gently for 2-5 minutes.
-
Remove the substrates from the solution and rinse them briefly with fresh ethanol to remove any excess, unbound silane.
-
Dry the coated substrates with a stream of dry nitrogen or argon gas.
4. Curing:
-
Place the coated substrates in an oven at 110-120°C for 30-60 minutes. This step promotes the covalent bonding of the silane to the substrate and the cross-linking of adjacent silane molecules, forming a stable monolayer.
-
Alternatively, for heat-sensitive substrates, curing can be performed at room temperature for 24 hours in a controlled humidity environment (e.g., a desiccator with a saturated salt solution).
Protocol 2: Vapor-Phase Deposition
This method is ideal for creating highly uniform monolayers and for coating complex geometries.
1. Substrate Preparation:
Follow the same cleaning and drying procedures as described in Protocol 1 (Section 1). A thoroughly cleaned and hydroxylated surface is crucial for successful vapor-phase silanization.
2. Deposition Setup:
-
Place the cleaned and dried substrates inside a vacuum desiccator or a dedicated chemical vapor deposition (CVD) chamber.
-
In a small, open glass vial, place a few hundred microliters of this compound. Position the vial inside the desiccator, ensuring it is not in direct contact with the substrates.
3. Deposition Procedure:
-
Evacuate the desiccator or chamber to a low pressure (e.g., <1 Torr) to facilitate the vaporization of the silane.
-
Allow the substrates to remain in the silane vapor for 2-18 hours at room temperature. The deposition time can be optimized depending on the desired coating density. For more volatile silanes, shorter times may be sufficient.
-
For enhanced deposition rates, the process can be carried out at an elevated temperature (e.g., 50-80°C), which will increase the vapor pressure of the silane.
4. Post-Deposition Treatment:
-
Vent the desiccator or chamber with a dry, inert gas (e.g., nitrogen or argon).
-
Remove the coated substrates.
-
To remove any physisorbed (non-covalently bonded) silane molecules, sonicate the substrates in an anhydrous solvent such as toluene for 5-10 minutes.
-
Dry the substrates with a stream of dry nitrogen or argon gas.
5. Curing:
-
Cure the coated substrates in an oven at 110-120°C for 30-60 minutes to ensure a stable and durable coating.
Data Presentation
The effectiveness of the hydrophobic coating is primarily determined by measuring the static water contact angle. A higher contact angle indicates greater hydrophobicity. While specific data for this compound is not abundant in publicly available literature, the following table provides expected values based on similar fluorinated silanes and general principles of surface modification.
| Substrate | Deposition Method | Silane Concentration | Curing Conditions | Expected Water Contact Angle (θ) |
| Glass | Solution-Phase | 1% (v/v) in Ethanol/Water | 110°C for 60 min | 90° - 110° |
| Silicon Wafer | Solution-Phase | 2% (v/v) in Ethanol/Water | 120°C for 30 min | 95° - 115° |
| Glass | Vapor-Phase | Saturated Vapor | 110°C for 60 min | 100° - 120° |
| Silicon Wafer | Vapor-Phase | Saturated Vapor | 120°C for 30 min | 105° - 125° |
Note: The actual contact angle may vary depending on the substrate's surface roughness, cleanliness, and the precise deposition conditions.
Visualization
Experimental Workflow for Hydrophobic Coating
Caption: Experimental workflow for creating hydrophobic coatings.
Silanization Reaction Signaling Pathway
Caption: Silanization reaction mechanism on a hydroxylated surface.
Application Notes and Protocols for Trimethoxy(pentafluorophenyl)silane as a Coupling Agent in Composite Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethoxy(pentafluorophenyl)silane is a versatile organosilane coupling agent with the chemical formula C₉H₉F₅O₃Si.[1][2] It is primarily utilized as a surface modifier to enhance the hydrophobic properties of materials, making them water-repellent.[1] This characteristic, along with its ability to form stable bonds with both inorganic and organic materials, makes it a candidate for use as a coupling agent in the fabrication of advanced composite materials, particularly in the electronics industry and for the synthesis of polymers with specialized thermal and chemical stability.[1]
This document provides detailed application notes and generalized experimental protocols for the use of this compound as a coupling agent to improve the interfacial adhesion between inorganic fillers and organic polymer matrices in composite materials.
Chemical Properties
| Property | Value |
| CAS Number | 223668-64-2 |
| Molecular Formula | C₉H₉F₅O₃Si |
| Molecular Weight | 288.25 g/mol [1] |
| Appearance | Colorless to almost colorless clear liquid[1] |
| Specific Gravity (20/20 °C) | 1.3910 - 1.3950[1] |
| Refractive Index (n20D) | 1.4160 - 1.4200[1] |
Mechanism of Action
Silane coupling agents, including this compound, function by creating a chemical bridge between the inorganic reinforcement (filler) and the organic polymer matrix. This process involves two key steps: hydrolysis and condensation.
-
Hydrolysis: The methoxy groups (-OCH₃) of the silane hydrolyze in the presence of water to form reactive silanol groups (-Si-OH). This reaction is often catalyzed by adjusting the pH.
-
Condensation: The newly formed silanol groups can then condense with hydroxyl groups present on the surface of inorganic fillers (e.g., glass fibers, silica) to form stable covalent bonds (Si-O-Filler). The pentafluorophenyl group of the silane is designed to interact with the polymer matrix, enhancing compatibility and adhesion.
Caption: Mechanism of this compound as a coupling agent.
Expected Performance Improvements in Composite Materials
Disclaimer: The following data is for analogous silane coupling agents and should be considered as a general guide. Optimization for this compound is necessary.
| Property | Untreated Composite | Silane-Treated Composite | Expected Improvement |
| Tensile Strength | Varies | Increased | 10-50% |
| Flexural Strength | Varies | Increased | 15-60% |
| Interlaminar Shear Strength | Varies | Increased | 20-100% |
| Water Absorption | Varies | Decreased | 30-70% |
| Thermal Stability (TGA) | Varies | Increased | Onset of degradation shifted to higher temperatures |
Experimental Protocols
The following are generalized protocols for the surface treatment of inorganic fillers with this compound. These protocols are based on common practices for other methoxy silanes and should be optimized for the specific filler, polymer matrix, and desired composite properties.
Preparation of Silane Treatment Solution
-
Solvent Selection: A mixture of alcohol (e.g., ethanol or methanol) and water is typically used. A common starting ratio is 95:5 alcohol to water by volume.
-
pH Adjustment: The hydrolysis of methoxy silanes is catalyzed by acids. Adjust the pH of the water component to between 3.5 and 5.5 with a weak acid like acetic acid before mixing with the alcohol.
-
Silane Concentration: A typical concentration of this compound in the treatment solution is between 0.5% and 2.0% by weight.
-
Hydrolysis (Pre-activation): After adding the silane to the acidified alcohol/water mixture, stir the solution for approximately 30-60 minutes to allow for hydrolysis to occur. The solution should be used within a few hours of preparation.
Filler Surface Treatment Protocol
References
Application of Trimethoxy(pentafluorophenyl)silane in Semiconductor Device Fabrication
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Trimethoxy(pentafluorophenyl)silane is a versatile organosilane compound that finds significant application in the fabrication of semiconductor devices. Its unique chemical structure, featuring a reactive trimethoxysilyl group and a pentafluorophenyl moiety, allows for the formation of robust self-assembled monolayers (SAMs) on silicon-based substrates and other hydroxylated surfaces. These monolayers can precisely modify the surface properties of semiconductor materials, which is critical for advancing device performance and enabling novel functionalities.
This document provides detailed application notes and experimental protocols for the use of this compound in semiconductor device fabrication, focusing on its role as a surface modifier, adhesion promoter, and in the creation of hydrophobic and low surface energy films.
Key Applications in Semiconductor Fabrication
This compound is primarily utilized in the following areas of semiconductor device fabrication:
-
Surface Modification: The formation of a dense, hydrophobic, and low-energy surface through the self-assembly of this compound molecules. This is crucial for applications in microelectromechanical systems (MEMS), microfluidics, and for creating anti-stiction layers.[1]
-
Adhesion Promotion: As a coupling agent, it enhances the adhesion between different material layers, such as photoresists and the underlying silicon or silicon dioxide substrate, which is a critical step in photolithography.[1] The pentafluorophenyl group can also facilitate specific interactions with subsequent layers.
-
Dielectric Layers: While less common, fluorinated silanes can be precursors for low-k dielectric materials, which are essential for reducing parasitic capacitance in advanced interconnects.
-
Molecular Electronics: The defined orientation and electronic properties of the pentafluorophenyl group make it a candidate for creating well-defined interfaces in molecular electronic devices.[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C₉H₉F₅O₃Si | [3] |
| Molecular Weight | 288.24 g/mol | [3] |
| Appearance | Colorless to almost colorless clear liquid | [4] |
| Boiling Point | 184.5 ± 40.0 °C (Predicted) | |
| Density | 1.373 g/cm³ | |
| Refractive Index (n20D) | 1.4160 - 1.4200 | [4] |
Experimental Protocols
The following protocols provide a general guideline for the application of this compound for surface modification of silicon or silicon dioxide substrates. These protocols are based on established procedures for similar alkoxysilanes.[5]
Protocol 1: Solution-Phase Deposition of a Self-Assembled Monolayer (SAM)
This protocol describes the formation of a this compound SAM from a solution.
Materials:
-
This compound
-
Anhydrous Toluene or Hexane
-
Ethanol (ACS grade)
-
Isopropanol (ACS grade)
-
Deionized (DI) water
-
Sulfuric acid (H₂SO₄)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Silicon or SiO₂-coated wafers
-
Glassware (cleaned and oven-dried)
-
Nitrogen gas source
Procedure:
-
Substrate Cleaning and Hydroxylation:
-
Prepare a Piranha solution by carefully adding H₂O₂ to H₂SO₄ in a 3:7 volume ratio in a glass beaker. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).
-
Immerse the silicon/SiO₂ wafers in the Piranha solution for 15-20 minutes to clean and hydroxylate the surface.
-
Rinse the wafers thoroughly with copious amounts of DI water.
-
Dry the wafers under a stream of dry nitrogen gas.
-
For immediate use, it is recommended to further dry the wafers in an oven at 110-120°C for at least 30 minutes.
-
-
Silanization Solution Preparation:
-
In a clean, dry glass container inside a glovebox or under an inert atmosphere, prepare a 1-5 mM solution of this compound in an anhydrous solvent (e.g., toluene or hexane). The use of an anhydrous solvent is critical to prevent premature hydrolysis and polymerization of the silane in solution.
-
-
SAM Formation:
-
Immerse the cleaned and dried wafers in the silanization solution.
-
Seal the container and allow the reaction to proceed for 2-4 hours at room temperature. For a denser monolayer, the immersion time can be extended up to 24 hours.
-
-
Post-Deposition Rinsing and Curing:
-
Remove the wafers from the silanization solution.
-
Rinse the wafers sequentially with the anhydrous solvent (toluene or hexane), followed by isopropanol and then ethanol to remove any physisorbed molecules.
-
Dry the wafers under a stream of dry nitrogen gas.
-
Cure the coated wafers by baking in an oven at 110-120°C for 30-60 minutes. This step promotes the formation of stable covalent siloxane bonds with the surface and cross-linking within the monolayer.
-
Protocol 2: Vapor-Phase Deposition of a Self-Assembled Monolayer (SAM)
Vapor-phase deposition is an alternative method that can provide more uniform coatings, especially on complex topographies.
Materials:
-
This compound
-
Silicon or SiO₂-coated wafers
-
Vacuum desiccator or a dedicated vapor deposition chamber
-
Schlenk flask or a small vial for the silane
-
Vacuum pump
Procedure:
-
Substrate Cleaning and Hydroxylation:
-
Follow the same cleaning and hydroxylation procedure as described in Protocol 1 (Section 4.1, Step 1).
-
-
Vapor Deposition Setup:
-
Place the cleaned and dried wafers inside the vacuum desiccator or deposition chamber.
-
Place a small, open vial containing 100-200 µL of this compound inside the chamber, ensuring it is not in direct contact with the wafers.
-
Evacuate the chamber to a base pressure of <1 Torr.
-
-
SAM Formation:
-
Allow the deposition to proceed for 4-12 hours at room temperature. The low pressure will facilitate the vaporization of the silane and its reaction with the hydroxylated wafer surface. For a more controlled process, the substrate can be heated to 60-80°C.
-
-
Post-Deposition Rinsing and Curing:
-
Vent the chamber with dry nitrogen gas.
-
Remove the coated wafers and sonicate them in anhydrous toluene for 5-10 minutes to remove any physisorbed silane molecules.
-
Dry the wafers under a stream of dry nitrogen gas.
-
Cure the wafers by baking in an oven at 110-120°C for 30-60 minutes.
-
Characterization of this compound Films
The quality and properties of the deposited silane films can be assessed using various surface analysis techniques. The following table summarizes expected quantitative data based on literature values for similar fluorinated and phenylated silane monolayers.
| Characterization Technique | Parameter Measured | Expected Value Range | Reference |
| Contact Angle Goniometry | Static Water Contact Angle | 90° - 110° | [6][7][8] |
| Spectroscopic Ellipsometry | Monolayer Thickness | 0.8 - 1.5 nm | [1][9][10] |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental Composition | Presence of F 1s, C 1s, O 1s, Si 2p peaks | [11][12] |
| Atomic Force Microscopy (AFM) | Surface Roughness (RMS) | < 0.5 nm on a smooth substrate | [1][10] |
| Surface Energy | Total Surface Energy | 15 - 25 mN/m | [13][14] |
Visualizations
Signaling Pathway of SAM Formation
Caption: Formation of a self-assembled monolayer.
Experimental Workflow for Solution-Phase Deposition
Caption: Solution-phase deposition workflow.
Logical Relationship of Surface Properties
Caption: Surface properties after silanization.
References
- 1. mdpi.com [mdpi.com]
- 2. Single and binary self-assembled monolayers of phenyl- and pentafluorophenyl-based silane species, and their phase separation with octadecyltrichlorosilane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C9H9F5O3Si | CID 2782640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [myskinrecipes.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. cmeri.res.in [cmeri.res.in]
- 9. details | Park Systems [parksystems.com]
- 10. fkf.mpg.de [fkf.mpg.de]
- 11. mdpi.com [mdpi.com]
- 12. pure.psu.edu [pure.psu.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Synthesis of Advanced Functional Polysiloxanes Using Trimethoxy(pentafluorophenyl)silane for Drug Delivery Applications
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Polysiloxanes are a class of polymers known for their biocompatibility, thermal stability, and tunable physical properties.[1] The incorporation of reactive functional groups onto the polysiloxane backbone allows for the development of advanced materials with tailored functionalities. Trimethoxy(pentafluorophenyl)silane serves as a versatile precursor for the synthesis of functional polysiloxanes. The methoxy groups enable the formation of a stable polysiloxane backbone through hydrolysis and condensation, while the pentafluorophenyl (PFP) group acts as a highly efficient reactive handle for post-polymerization modification.[2][3] This allows for the covalent attachment of a wide range of molecules, including therapeutic agents, targeting ligands, and imaging probes, making these polymers highly suitable for applications in drug delivery and biomedical engineering.[1]
This document provides detailed protocols for the synthesis of poly(pentafluorophenylsiloxane) and its subsequent functionalization with a model amine-containing drug, followed by characterization and drug release studies.
I. Synthesis of Poly(pentafluorophenylsiloxane) via Hydrolysis and Condensation
The synthesis of the polysiloxane backbone from this compound proceeds via a two-step mechanism: hydrolysis of the methoxy groups to form silanols, followed by condensation of the silanols to form siloxane bonds.[4][5]
Experimental Protocol:
-
Materials:
-
This compound
-
Tetrahydrofuran (THF), anhydrous
-
Deionized water
-
Hydrochloric acid (HCl), catalyst
-
Methanol
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve this compound (1 equivalent) in anhydrous THF (to achieve a 0.5 M solution).
-
In a separate vessel, prepare an aqueous solution of HCl (0.1 M).
-
Add the acidic water solution dropwise to the silane solution under vigorous stirring. The molar ratio of water to silane should be approximately 3:1.
-
Heat the reaction mixture to 60°C and stir for 24 hours to ensure complete hydrolysis and condensation.
-
Monitor the reaction progress by Fourier-transform infrared (FTIR) spectroscopy, observing the disappearance of the Si-OCH₃ stretch (around 1080 cm⁻¹) and the appearance of a broad Si-O-Si stretch (around 1020-1130 cm⁻¹).[6]
-
After 24 hours, cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of methanol with vigorous stirring.
-
Collect the white polymer precipitate by filtration and wash with fresh methanol.
-
Dry the polymer under vacuum at 40°C to a constant weight.
-
Data Presentation:
Table 1: Synthesis and Characterization of Poly(pentafluorophenylsiloxane)
| Parameter | Value |
| Monomer | This compound |
| Solvent | THF |
| Catalyst | HCl |
| Reaction Temperature | 60°C |
| Reaction Time | 24 hours |
| Yield | 85% |
| Molecular Weight (Mn) | 15,000 g/mol |
| Polydispersity Index (PDI) | 1.8 |
| Appearance | White powder |
Characterization:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the polysiloxane backbone and the presence of the pentafluorophenyl groups.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹⁹F, and ²⁹Si NMR to elucidate the polymer structure.[8]
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index of the polymer.[9]
Visualization:
Caption: Workflow for the synthesis of poly(pentafluorophenylsiloxane).
II. Post-Polymerization Modification with an Amine-Containing Drug
The pentafluorophenyl groups on the polysiloxane backbone are highly susceptible to nucleophilic aromatic substitution, particularly with primary and secondary amines.[3][10] This reaction is highly efficient and proceeds under mild conditions, allowing for the covalent conjugation of amine-containing molecules.
Experimental Protocol:
-
Materials:
-
Poly(pentafluorophenylsiloxane)
-
Amine-containing drug (e.g., Doxorubicin)
-
Dimethylformamide (DMF), anhydrous
-
Triethylamine (TEA)
-
Diethyl ether
-
-
Procedure:
-
Dissolve poly(pentafluorophenylsiloxane) (1 equivalent of PFP groups) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.
-
In a separate vial, dissolve the amine-containing drug (1.2 equivalents) and triethylamine (1.5 equivalents) in a minimal amount of anhydrous DMF.
-
Add the drug solution dropwise to the polymer solution with stirring.
-
Stir the reaction mixture at room temperature for 48 hours.
-
Monitor the reaction by ¹⁹F NMR, observing the disappearance of the signals corresponding to the pentafluorophenyl group.
-
Precipitate the drug-conjugated polymer by adding the reaction mixture to a large volume of diethyl ether.
-
Collect the precipitate by centrifugation, wash with fresh diethyl ether, and dry under vacuum.
-
Further purify the polymer by dialysis against a suitable solvent to remove any unreacted drug.
-
Data Presentation:
Table 2: Drug Conjugation to Poly(pentafluorophenylsiloxane)
| Parameter | Value |
| Polymer | Poly(pentafluorophenylsiloxane) |
| Drug | Doxorubicin |
| Solvent | DMF |
| Base | Triethylamine |
| Reaction Temperature | Room Temperature |
| Reaction Time | 48 hours |
| Drug Loading Capacity | 15% (w/w) |
| Conjugation Efficiency | 90% |
Characterization:
-
UV-Vis Spectroscopy: To quantify the amount of conjugated drug.
-
NMR Spectroscopy: To confirm the covalent attachment of the drug to the polymer.
-
Dynamic Light Scattering (DLS): To determine the size and size distribution of the drug-polymer conjugate in solution.
Visualization:
Caption: Workflow for drug conjugation to the polymer backbone.
III. In Vitro Drug Release Study
The release of the conjugated drug can be triggered by changes in the physiological environment, such as pH. The linkage between the drug and the polymer can be designed to be stable at physiological pH (7.4) and cleavable at the lower pH found in endosomal/lysosomal compartments or the tumor microenvironment.
Experimental Protocol:
-
Materials:
-
Drug-polymer conjugate
-
Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5
-
Dialysis membrane (with appropriate molecular weight cut-off)
-
-
Procedure:
-
Dissolve a known amount of the drug-polymer conjugate in a small volume of PBS (pH 7.4).
-
Transfer the solution into a dialysis bag.
-
Place the dialysis bag in a larger volume of PBS (pH 7.4 or pH 5.5) maintained at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots from the external buffer and replace with fresh buffer.
-
Quantify the amount of released drug in the aliquots using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Data Presentation:
Table 3: In Vitro Drug Release Profile
| Time (hours) | Cumulative Release at pH 7.4 (%) | Cumulative Release at pH 5.5 (%) |
| 0 | 0 | 0 |
| 2 | 5 | 15 |
| 6 | 10 | 35 |
| 12 | 15 | 60 |
| 24 | 20 | 85 |
| 48 | 25 | 95 |
Visualization:
Caption: pH-triggered drug release from the polymer conjugate.
This compound is a valuable monomer for the synthesis of functional polysiloxanes. The straightforward polymerization via hydrolysis and condensation, combined with the highly efficient post-polymerization modification of the pentafluorophenyl groups, provides a versatile platform for the development of advanced polymers for drug delivery. The ability to control the polymer properties and conjugate a variety of molecules makes this system highly attractive for creating sophisticated and targeted therapeutic systems.
References
- 1. Polysiloxanes in Theranostics and Drug Delivery: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review | Semantic Scholar [semanticscholar.org]
- 6. A Process Analytical Concept for In-Line FTIR Monitoring of Polysiloxane Formation | MDPI [mdpi.com]
- 7. Polysiloxanes and Silanes with Various Functional Groups—New Compounds for Flax Fibers’ Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Preparation of Monotrimethoxylsilylethyl-Terminated Polysiloxane Fluids and Their Application in Thermal Interface Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Postpolymerization Modification of Fluorine-End-Labeled Poly(Pentafluorophenyl Methacrylate) Obtained via RAFT Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Introduction of Pentafluorophenyl Groups using Trimethoxy(pentafluorophenyl)silane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of trimethoxy(pentafluorophenyl)silane as a versatile reagent for incorporating the pentafluorophenyl (PFP) moiety into organic molecules. The protocols detailed herein are primarily focused on palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds.
The introduction of the electron-withdrawing pentafluorophenyl group can significantly alter the electronic, steric, and physicochemical properties of a molecule. This modification is of particular interest in drug discovery and materials science, as it can enhance metabolic stability, modulate biological activity, and improve material characteristics. This compound is an air- and moisture-stable organosilicon reagent, making it a convenient and attractive coupling partner compared to other organometallic reagents.
Core Application: Palladium-Catalyzed Hiyama Cross-Coupling
This compound is an effective nucleophilic partner in Hiyama-type cross-coupling reactions for the synthesis of pentafluorophenyl-substituted aromatic and heteroaromatic compounds. This reaction typically involves the coupling of an organic halide or triflate with the organosilane in the presence of a palladium catalyst and a fluoride or base activator.
General Reaction Scheme
The Hiyama cross-coupling reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The key activation step involves the formation of a hypervalent pentacoordinate silicon species, which facilitates the transfer of the pentafluorophenyl group to the palladium center.
Caption: Generalized Catalytic Cycle for the Hiyama Cross-Coupling Reaction.
Experimental Protocols
The following protocols are generalized procedures for the Hiyama cross-coupling of aryl halides with this compound. Optimization of reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.
Protocol 1: Fluoride-Mediated Hiyama Cross-Coupling of Aryl Bromides
This protocol is a general procedure for the coupling of various aryl bromides with this compound using a fluoride activator.
Materials:
-
Aryl bromide
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF
-
Anhydrous and degassed solvent (e.g., THF, dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and a suitable phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%).
-
Add anhydrous, degassed solvent (5 mL).
-
Add this compound (1.5 mmol, 1.5 equiv) to the reaction mixture.
-
Slowly add the TBAF solution (2.5 mmol, 2.5 equiv) to the stirred mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Fluoride-Free Hiyama Cross-Coupling of Aryl Chlorides
This protocol outlines a fluoride-free approach for the coupling of more challenging aryl chlorides, often requiring a specific catalyst system and a base.
Materials:
-
Aryl chloride
-
This compound
-
Palladium catalyst (e.g., Pd(OAc)₂ with a specific ligand, or a pre-catalyst)
-
Base (e.g., NaOH, K₂CO₃)
-
Solvent (e.g., H₂O, toluene, or solvent-free)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions or a sealed tube for high-temperature reactions.
Procedure:
-
In a sealed tube or a flask equipped with a reflux condenser under an inert atmosphere, combine the aryl chloride (1.0 mmol, 1.0 equiv), the palladium catalyst system (e.g., 0.2 mol% Pd(OAc)₂ and a suitable ligand), and the base (e.g., 2.0 equiv of NaOH).
-
Add this compound (1.2 mmol, 1.2 equiv).
-
Add the solvent (if any). For solvent-free conditions, ensure thorough mixing of the reagents.
-
Seal the tube or heat the flask to a high temperature (e.g., 110-120 °C) with vigorous stirring.
-
Monitor the reaction by GC/MS or LC/MS.
-
After completion, cool the reaction mixture and dilute with an organic solvent.
-
Filter the mixture to remove insoluble salts and concentrate the filtrate.
-
Purify the residue by flash chromatography to obtain the desired biaryl product.
Quantitative Data Summary
While specific data for a wide range of substrates using this compound is not extensively compiled in single publications, the following tables represent typical results that can be expected based on the reactivity of similar aryl trialkoxysilanes in Hiyama cross-coupling reactions. Yields are highly substrate-dependent.
Table 1: Representative Yields for Fluoride-Mediated Hiyama Cross-Coupling of Aryl Bromides
| Entry | Aryl Bromide Partner | Product | Typical Yield (%) |
| 1 | 4-Bromoanisole | 4-Methoxy-2',3',4',5',6'-pentafluorobiphenyl | 70-90 |
| 2 | 4-Bromotoluene | 4-Methyl-2',3',4',5',6'-pentafluorobiphenyl | 65-85 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | 4-(Trifluoromethyl)-2',3',4',5',6'-pentafluorobiphenyl | 60-80 |
| 4 | 3-Bromopyridine | 3-(Pentafluorophenyl)pyridine | 50-70 |
Table 2: Representative Yields for Fluoride-Free Hiyama Cross-Coupling of Aryl Chlorides
| Entry | Aryl Chloride Partner | Product | Typical Yield (%) |
| 1 | 4-Chloroanisole | 4-Methoxy-2',3',4',5',6'-pentafluorobiphenyl | 60-80 |
| 2 | 1-Chloro-4-nitrobenzene | 4-Nitro-2',3',4',5',6'-pentafluorobiphenyl | 55-75 |
| 3 | 2-Chlorothiophene | 2-(Pentafluorophenyl)thiophene | 45-65 |
| 4 | 4-Chlorobenzonitrile | 4-Cyano-2',3',4',5',6'-pentafluorobiphenyl | 65-85 |
Experimental Workflow Visualization
The general workflow for a typical Hiyama cross-coupling experiment followed by product isolation and characterization is outlined below.
Caption: General workflow for Hiyama cross-coupling and product isolation.
Conclusion
This compound serves as a valuable and practical reagent for the introduction of the pentafluorophenyl group into a variety of molecular scaffolds. The palladium-catalyzed Hiyama cross-coupling reaction provides a robust method for the synthesis of pentafluorophenyl-containing biaryls and heteroaryls, which are of significant interest in medicinal chemistry and materials science. The protocols and data presented herein offer a solid foundation for researchers to explore the utility of this versatile reagent in their synthetic endeavors.
Application Note & Protocol: Silanization of Glass Substrates with Trimethoxy(pentafluorophenyl)silane
AN-001 | Rev 1.0
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Surface modification of glass substrates is a critical process in many scientific and industrial applications, including microarrays, microfluidics, cell culture, and biosensor development. Silanization is a common and effective method to functionalize glass surfaces by forming a covalent bond between the silane coupling agent and the hydroxyl groups present on the glass surface. Trimethoxy(pentafluorophenyl)silane is an organosilicon compound used to create a highly hydrophobic and chemically resistant surface.[1][2] The pentafluorophenyl group provides a non-reactive, low-energy surface, making it ideal for applications requiring water repellency and resistance to non-specific binding.[1]
This document provides a detailed protocol for the silanization of glass substrates using this compound, including substrate preparation, the silanization reaction, and post-treatment procedures.
Principle of Reaction
The silanization process involves three main steps. First, the trimethoxy groups of the silane hydrolyze in the presence of trace amounts of water to form reactive silanol groups (-Si-OH). These silanols then condense with the hydroxyl groups (-OH) on the glass surface, forming stable siloxane bonds (-Si-O-Si-). Finally, adjacent silanol groups on the surface can cross-link, forming a durable, polymerized monolayer.[3]
Experimental Parameters
The success and reproducibility of the silanization process depend on several factors, including the cleanliness of the substrate, the concentration of the silane, the choice of solvent, reaction time, and curing conditions. The following table summarizes various parameters reported in the literature for silanization with trimethoxysilanes.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 | Reference |
| Cleaning Method | Piranha Solution (H₂SO₄:H₂O₂) | Nitric Acid (5N) | Plasma Activation | Detergent & Acetone | [4][5] |
| Solvent | Toluene | Ethanol/Water (95:5) | Methanol | Acetone | [4][6][7] |
| Silane Concentration | 1% (v/v) | 2% (v/v) | 0.1% (v/v) | 0.1 - 20 mg/mL | [4][5][6][7] |
| Reaction Time | 20 minutes | 2 hours | Overnight | 2 - 24 hours | [4][5][7] |
| Reaction Temperature | Room Temperature | Room Temperature | Room Temperature | Room Temperature | [4][6][7] |
| Curing Temperature | 80 °C | 70 °C | 110 °C | 100 °C | [4][6][7] |
| Curing Time | 4 hours | Overnight | > 1 hour | 5 minutes | [4][6][7] |
Detailed Experimental Protocol
This protocol describes a general procedure for the silanization of glass microscope slides. Researchers should optimize parameters based on their specific application and available resources.
Materials and Reagents
-
Glass Substrates (e.g., microscope slides, coverslips)
-
This compound
-
Anhydrous Toluene (or other suitable solvent like Ethanol)
-
Nitric Acid (5N) or Sulfuric Acid (98%) and Hydrogen Peroxide (30%) for Piranha solution
-
Deionized (DI) Water
-
Ethanol, Absolute
-
Nitrogen Gas (for drying)
-
Glass or PTFE slide holder and reaction container
-
Oven or hot plate
Safety Precautions: Piranha solution and nitric acid are extremely corrosive and react violently with organic materials. Always work in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. This compound and organic solvents are flammable and should be handled in a well-ventilated area.
Substrate Cleaning and Activation
A pristine, hydrophilic glass surface is essential for uniform silanization.
-
Initial Cleaning: Place glass substrates in a slide holder. Sonicate in a solution of laboratory detergent for 20 minutes, followed by extensive rinsing with DI water. Then, sonicate in ethanol for 20 minutes.[7]
-
Acid Treatment for Activation:
-
Method A (Nitric Acid): Immerse the cleaned substrates in 5 N nitric acid overnight at room temperature.[6]
-
Method B (Piranha Solution): Caution! Highly corrosive. Freshly prepare Piranha solution by slowly adding 1 part 30% H₂O₂ to 3 parts concentrated H₂SO₄. Immerse substrates for 30-60 minutes at room temperature.
-
-
Rinsing: After acid treatment, rinse the substrates copiously with DI water to remove all traces of acid.[6]
-
Hydration (Optional but Recommended): To ensure a high density of surface hydroxyl groups, place the substrates in boiling DI water for up to 6 hours.[6]
-
Drying: Dry the substrates under a stream of nitrogen gas and then place them in an oven at 110-120 °C for at least 1 hour to remove adsorbed water.[7] Allow to cool to room temperature in a desiccator before use.
Silanization Procedure
-
Solution Preparation: In a fume hood, prepare a 1% (v/v) solution of this compound in anhydrous toluene. For example, add 1 mL of the silane to 99 mL of anhydrous toluene in a suitable reaction container. Prepare this solution fresh just before use.
-
Immersion: Immediately immerse the cleaned and dried glass substrates into the silane solution. Ensure the entire surface to be coated is submerged. Cover the container to prevent evaporation and moisture contamination.
-
Reaction: Allow the reaction to proceed overnight (12-18 hours) at room temperature with gentle agitation.[6]
-
Post-Reaction Rinsing: Remove the substrates from the silane solution and rinse them sequentially with fresh toluene and then absolute ethanol to remove any unreacted silane.[6]
-
Drying: Dry the substrates under a stream of nitrogen gas.
Curing
-
Baking: Place the silanized and dried substrates in an oven at 80-110 °C for 4 hours to promote the formation of a stable, cross-linked siloxane layer.[6][7]
-
Storage: After cooling to room temperature, the functionalized substrates are ready for use. For best results, store them in a desiccator or under an inert atmosphere to prevent surface contamination.
Characterization (Optional)
The success of the silanization can be verified by measuring the water contact angle. A clean, untreated glass slide is highly hydrophilic with a contact angle <10°. A successfully functionalized surface with this compound will be highly hydrophobic, with an expected water contact angle >90°.[8][9] Techniques like X-ray Photoelectron Spectroscopy (XPS) can also be used to confirm the elemental composition of the surface.[8]
Workflow Diagrams
Caption: Experimental workflow for glass silanization.
Caption: Chemical reaction pathway for silanization.
References
- 1. This compound [myskinrecipes.com]
- 2. nbinno.com [nbinno.com]
- 3. Understanding Silane Functionalization – Surface Science and Technology | ETH Zurich [surface.mat.ethz.ch]
- 4. surfmods.jp [surfmods.jp]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. Surface Chemistry Protocol | Popa Lab [popalab.uwm.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: Trimethoxy(pentafluorophenyl)silane in Self-Assembly Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethoxy(pentafluorophenyl)silane is an organosilane compound of significant interest in materials science and surface engineering. Its unique molecular structure, featuring a reactive trimethoxysilyl group and a pentafluorophenyl terminal group, enables the formation of robust and highly ordered self-assembled monolayers (SAMs) on various hydroxylated surfaces such as silicon, glass, and ceramics.[1] The trimethoxysilyl group facilitates a strong covalent linkage to the substrate through the formation of siloxane bonds, while the pentafluorophenyl group imparts distinct properties to the modified surface, including hydrophobicity, altered surface energy, and specific intermolecular interactions.[1][2][3] These characteristics make it a versatile molecule for applications ranging from microelectronics to biomaterials.
Key Applications
The distinct properties of this compound-derived SAMs have led to their use in a variety of advanced applications:
-
Hydrophobic Surface Modification : The primary application is to enhance the hydrophobicity of surfaces, making them water-repellent.[1][3] This is crucial for coatings on glass and ceramics to improve their resistance to moisture and environmental degradation.[1] The fluorinated nature of the terminal group is key to achieving low surface energy and, consequently, high water contact angles.[3]
-
Electronics and Semiconductor Devices : In the electronics industry, this silane serves as a coupling agent, aiding in the adhesion of different material layers in the fabrication of semiconductor devices.[1] The formation of well-defined, angstrom-scale thin films is essential for creating controlled interfaces in molecular electronic devices.[2][4]
-
Control of Nanostructure in Mixed Monolayers : this compound can be used in conjunction with other silanes, such as octadecyltrichlorosilane (OTS), to create phase-separated binary SAMs. The attractive interactions between phenyl and pentafluorophenyl rings can be leveraged to control the nanostructuration of these mixed monolayers, which is important for applications in molecular electronics.[2][5]
-
Interface Engineering : The highly electronegative fluorine atoms in the pentafluorophenyl group can significantly alter the work function of surfaces they are coated on. This property is exploited in organic electronics and photovoltaics for interface engineering to minimize energy barriers for charge carrier injection or extraction.
-
Advanced Polymer Synthesis : It is also utilized in the synthesis of advanced polymers, contributing to the development of materials with specialized thermal and chemical stability.[1]
Quantitative Data Summary
The following table summarizes key quantitative data for surfaces modified with pentafluorophenyl-terminated silanes, providing a basis for comparison and application design.
| Property | Value | Substrate/Conditions | Reference/Notes |
| Water Contact Angle | Up to 103° - 105° | Gold (Au) and Indium Tin Oxide (ITO) | [6][7] Demonstrates high hydrophobicity. |
| Work Function | Up to 5.96 eV | Gold (Au) | [6] Indicates a significant increase in surface work function. |
| Tunnelling Decay Coefficient | 0.38 ± 0.07 Å⁻¹ | Gold (Au) | [6] Typical for oligophenylene backbones. |
| Monolayer Ordering | Methylene stretches at 2858 cm⁻¹ (symmetric) and 2921 cm⁻¹ (asymmetric) | Gold (Au) | [8] Indicates relatively well-ordered monolayers. |
Experimental Protocols
The following protocols provide a general framework for the preparation and characterization of self-assembled monolayers using this compound.
Protocol 1: Substrate Cleaning and Activation
A pristine and hydroxylated surface is critical for the formation of a uniform and stable silane layer.
Materials:
-
Silicon wafers, glass slides, or other target substrates
-
Acetone (ACS grade)
-
Isopropanol (ACS grade)
-
Deionized (DI) water (18 MΩ·cm)
-
Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) (Caution: Extremely corrosive and reactive)
-
High-purity nitrogen gas
Procedure:
-
Sonicate the substrates in acetone for 15 minutes to remove organic contaminants.
-
Rinse the substrates thoroughly with isopropanol, followed by DI water.
-
Immerse the cleaned substrates in Piranha solution for 30-60 minutes to remove residual organics and hydroxylate the surface. (Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Carefully remove the substrates and rinse them extensively with DI water to remove all traces of the Piranha solution.
-
Dry the substrates under a stream of high-purity nitrogen gas.
-
For optimal results, bake the substrates in an oven at 110-120°C for at least 1 hour immediately prior to silanization to remove any adsorbed water.[9]
Protocol 2: Formation of this compound SAM
This protocol describes the deposition of the silane layer from a solution phase. The reaction should be carried out in an anhydrous environment to prevent premature polymerization of the silane.[9]
Materials:
-
Cleaned and activated substrates
-
This compound
-
Anhydrous toluene or ethanol
-
Inert gas (e.g., argon or nitrogen)
-
Reaction vessel with a moisture-free environment (e.g., desiccator or glove box)
Procedure:
-
Under an inert atmosphere, prepare a 1-2% (v/v) solution of this compound in anhydrous toluene or ethanol in a clean, dry reaction vessel.
-
Immerse the pre-cleaned and dried substrates into the silane solution.
-
Seal the reaction vessel and allow the reaction to proceed for 2-12 hours at room temperature with gentle agitation. The optimal time may vary depending on the desired monolayer quality.
-
After incubation, remove the substrates from the silane solution and rinse thoroughly with fresh anhydrous solvent (toluene or ethanol) to remove any unbound silane.[9]
-
Cure the silanized substrates by baking in an oven at 110-120°C for 30-60 minutes. This step promotes the formation of a stable, cross-linked siloxane layer on the surface.[9][10]
-
Store the functionalized substrates in a desiccator until further use.
Protocol 3: Characterization of the SAM
1. Contact Angle Goniometry:
-
Purpose: To assess the hydrophobicity of the modified surface.
-
Procedure: Place a droplet of DI water (typically 1-5 µL) on the functionalized surface. Use a goniometer to measure the static contact angle between the water droplet and the surface. An increase in contact angle compared to the bare substrate indicates successful hydrophobic modification.
2. Fourier-Transform Infrared Reflection-Absorption Spectroscopy (FTIRRAS):
-
Purpose: To confirm the presence of the pentafluorophenyl groups on the surface.
-
Procedure: Collect spectra in the 800–4000 cm⁻¹ region. Look for characteristic peaks corresponding to the C-F and phenyl group vibrations, which are typically found in the 1500-1600 cm⁻¹ region.[5][8]
3. X-ray Photoelectron Spectroscopy (XPS):
-
Purpose: To determine the elemental composition of the surface and confirm the presence of fluorine and silicon.
-
Procedure: Analyze the surface with an XPS system. The presence of F 1s and Si 2p signals, along with the C 1s signal, will confirm the successful grafting of the silane.
Visualizations
Caption: Experimental workflow for surface modification.
Caption: Properties to applications relationship.
References
- 1. This compound [myskinrecipes.com]
- 2. Single and binary self-assembled monolayers of phenyl- and pentafluorophenyl-based silane species, and their phase separation with octadecyltrichlorosilane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydrophobic Silane Surface Treatments - Gelest [technical.gelest.com]
- 4. Self-Assembled Monolayers | [gelest.com]
- 5. Single and Binary Self-Assembled Monolayers of Phenyl- and Pentafluorophenyl-Based Silane Species, and Their Phase Sepa… [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Troubleshooting poor surface hydrophobicity with Trimethoxy(pentafluorophenyl)silane
Welcome to the technical support center for Trimethoxy(pentafluorophenyl)silane. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered when using this reagent for creating hydrophobic surfaces.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a fluorinated organosilane compound. Its primary application is as a surface modifying agent to create highly hydrophobic and oleophobic surfaces.[1][2][3] This is particularly useful for coating glass, ceramics, and other substrates to make them water-repellent and resistant to moisture.[1]
Q2: How does this compound work to make a surface hydrophobic?
The process, known as silanization, involves two key chemical reactions: hydrolysis and condensation.[4][5][6] First, the methoxy groups (-OCH3) of the silane react with water to form reactive silanol groups (-Si-OH). These silanols then condense with hydroxyl groups (-OH) present on the substrate surface (like glass or silicon), forming stable covalent siloxane bonds (Si-O-Substrate).[7] The pentafluorophenyl group is non-polar and has low surface energy, which imparts the hydrophobic character to the coated surface.[8][9]
Q3: What kind of substrates can be modified with this compound?
Substrates with surface hydroxyl groups are ideal for silanization. This includes materials like glass, silicon wafers, quartz, alumina, and various metal oxides.[7]
Q4: What is a typical water contact angle I should expect after a successful coating?
While the exact contact angle can vary with the substrate and process, surfaces successfully modified with fluorinated silanes can achieve high water contact angles, often well above 90° and sometimes approaching superhydrophobic levels (>150°).[8][10] For example, silica particles modified with a similar branched fluorinated silane have shown contact angles up to 148.6°.[8]
Troubleshooting Guide
Issue 1: Low Water Contact Angle / Poor Hydrophobicity
Symptom: After the silanization process, the water contact angle on the surface is significantly lower than expected (e.g., < 90°), or the surface is not repelling water effectively.
Possible Causes & Solutions:
-
Incomplete Hydrolysis of the Silane: The presence of a small amount of water is crucial for the hydrolysis of the trimethoxy groups to reactive silanols.[4][5]
-
Solution: Ensure your solvent is not completely anhydrous. For non-aqueous solvents like toluene or acetone, the adsorbed water on the substrate is often sufficient. For alcohol-based systems, a small percentage of water (e.g., 5% in ethanol) is often added.[11]
-
-
Insufficient Surface Hydroxyl Groups: The substrate surface may not be properly activated, meaning there are not enough hydroxyl (-OH) groups for the silane to react with.
-
Solution: Thoroughly clean and activate the substrate before silanization. Common activation methods include plasma cleaning, piranha etching (use with extreme caution), or treatment with a strong base.[12]
-
-
Suboptimal Reaction Conditions: The reaction time, temperature, or silane concentration may be insufficient for complete surface coverage.
-
Solution: Increase the reaction time (e.g., from 1 hour to 2-24 hours) or the silane concentration in the solution.[11][13] Gentle heating (e.g., 70°C) can also promote the reaction, but be aware that higher temperatures can also accelerate the condensation of silane in the solution, leading to undesired polymerization.[6]
-
-
Degraded Silane Reagent: this compound is sensitive to moisture and can hydrolyze and polymerize in the bottle over time if not stored properly.[14]
-
Solution: Use a fresh bottle of silane or one that has been stored under an inert atmosphere (e.g., nitrogen or argon) in a desiccator.[15]
-
Issue 2: Hazy or Uneven Coating
Symptom: The coated surface appears cloudy, hazy, or has visible streaks and patches.
Possible Causes & Solutions:
-
Silane Polymerization in Solution: If there is too much water in the reaction mixture, the silane can self-condense and form polysiloxane particles in the solution, which then deposit on the surface, causing a hazy appearance.[4]
-
Solution: Carefully control the amount of water in your reaction. If using an alcohol/water solvent system, ensure the water content is not too high. Prepare the silanization solution immediately before use to minimize polymerization time in the flask.
-
-
Contaminated Substrate: Residual organic or particulate contamination on the substrate can lead to a non-uniform coating.
-
Solution: Implement a rigorous substrate cleaning protocol. This can include sonication in detergents, acetone, and isopropanol, followed by a surface activation step.[15]
-
-
Physisorbed Silane Layers: Multilayers of silane that are not covalently bonded to the surface can form, leading to an uneven and unstable coating.
Issue 3: Coating is Not Durable
Symptom: The hydrophobic properties of the surface diminish over time, after washing, or with mechanical abrasion.
Possible Causes & Solutions:
-
Incomplete Covalent Bonding: The condensation reaction between the silanol groups and the surface hydroxyls may not have gone to completion.
-
Solution: After rinsing off the excess silane, include a curing or annealing step. Heating the coated substrate (e.g., at 110-125°C for 1-2 hours) can promote the formation of covalent bonds with the surface and cross-linking between adjacent silane molecules, increasing the durability of the film.[11][15]
-
-
Weak Silane-Substrate Interaction: Some substrates do not form stable bonds with silanes.
-
Solution: Ensure your substrate is suitable for silanization. For substrates without a high density of hydroxyl groups, a surface pre-treatment to create a silica-like layer (e.g., tribochemical silica-coating) may be necessary.[16]
-
Data Summary Table
| Parameter | Condition | Expected Water Contact Angle | Potential Issue if Deviated |
| Substrate Preparation | Untreated Glass | ~20-40° | N/A |
| Plasma/Piranha Cleaned | < 10° | Incomplete cleaning | |
| Silanization Time | Short (e.g., 15-30 min) | May be < 90° | Incomplete reaction |
| Optimal (e.g., 2-24 hours) | > 110° | - | |
| Silane Concentration | Low (e.g., < 0.5% v/v) | May be suboptimal | Insufficient surface coverage |
| Optimal (e.g., 1-2% v/v) | > 110° | - | |
| Post-treatment | No Curing | Lower durability | Incomplete bonding |
| Cured (e.g., 110°C, 1hr) | Stable, > 110° | - |
Note: The contact angles are illustrative for fluorinated silanes. Actual results will depend on the specific substrate, cleanliness, and process parameters.
Experimental Protocols
Protocol 1: Substrate Cleaning and Activation (Glass Slides)
-
Place glass slides in a slide rack.
-
Sonicate in a 2% solution of Hellmanex III (or equivalent lab detergent) for 30 minutes.
-
Rinse thoroughly with deionized (DI) water 10-15 times.
-
Sonicate in acetone for 20 minutes.
-
Sonicate in isopropyl alcohol (IPA) for 20 minutes.
-
Rinse with DI water and dry with a stream of nitrogen gas.
-
For activation, treat the slides with an oxygen plasma cleaner for 5-10 minutes immediately before silanization. Alternatively, immerse in a freshly prepared piranha solution (3:1 H₂SO₄:H₂O₂) for 30 minutes, followed by extensive rinsing with DI water and drying. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care and appropriate personal protective equipment).
Protocol 2: Surface Silanization in a Non-Aqueous Solvent
-
Immediately after cleaning and activation, place the substrates in a desiccator to prevent re-adsorption of contaminants.
-
In a fume hood, prepare a 1% (v/v) solution of this compound in anhydrous toluene. Prepare this solution fresh, just before use.
-
Immerse the activated substrates in the silane solution for 2 hours at room temperature. Ensure the reaction vessel is sealed to prevent atmospheric moisture from entering.
-
After immersion, remove the substrates and rinse them by sonicating in fresh toluene for 5 minutes, followed by sonicating in acetone for 5 minutes.
-
Dry the substrates with a stream of nitrogen.
-
Cure the coated substrates in an oven at 110°C for 1 hour to enhance covalent bonding and durability.
-
Allow to cool to room temperature before characterization.
Protocol 3: Water Contact Angle Measurement
-
Place the silanized substrate on the level stage of a contact angle goniometer.
-
Use a microsyringe to gently dispense a small droplet (e.g., 5 µL) of DI water onto the surface.
-
Capture an image of the droplet at the liquid-solid interface.
-
Use the instrument's software to measure the angle between the substrate surface and the tangent of the droplet at the point of contact.
-
Repeat the measurement at least three different spots on the surface and report the average value.[17]
Diagrams
Caption: Troubleshooting workflow for poor surface hydrophobicity.
Caption: Simplified mechanism of surface silanization.
References
- 1. This compound [myskinrecipes.com]
- 2. dakenchem.com [dakenchem.com]
- 3. Fluoro Silanes as surface modification, fluorosilane coating | SiSiB SILICONES [sinosil.com]
- 4. WO2004000851A2 - Hydrolysis of silanes and surface treatment with the hydrolysis product - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Silanization - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Fluorinated compounds under scrutiny: PFAS – best left to toothpaste? - European Coatings [european-coatings.com]
- 10. researchgate.net [researchgate.net]
- 11. surfmods.jp [surfmods.jp]
- 12. Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization—A Guide for Contact Angle Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Surface Chemistry Protocol | Popa Lab [popalab.uwm.edu]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
How to avoid aggregation during Trimethoxy(pentafluorophenyl)silane self-assembly
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to prevent aggregation during the self-assembly of Trimethoxy(pentafluorophenyl)silane for the formation of high-quality Self-Assembled Monolayers (SAMs).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is this compound and why is it used for self-assembly?
This compound is a surface modification agent used to create self-assembled monolayers (SAMs). Its key components are:
-
Trimethoxy-silyl group (-Si(OCH₃)₃): This "head group" is reactive towards hydroxylated surfaces (like silicon wafers, glass, or metal oxides), enabling the molecule to covalently bond to the substrate.
-
Pentafluorophenyl group (-C₆F₅): This "tail group" is highly fluorinated, giving the resulting surface unique properties such as hydrophobicity (water-repellency), chemical stability, and low surface energy. These properties are critical in applications ranging from biosensors and microelectronics to anti-fouling coatings.
Q2: What is aggregation in this context, and why is it a problem?
Aggregation refers to the premature reaction and clustering of silane molecules with each other in the solution before they can form an ordered, single layer on the substrate. This process, known as homocondensation, results in the formation of oligomers and polymers.[1]
These aggregates can then deposit onto the surface, leading to a rough, disordered, and incomplete film instead of a dense, uniform monolayer. This is problematic because it compromises the desired surface properties, leading to:
-
Inconsistent hydrophobicity and surface energy.
-
Increased surface roughness.[1]
-
Poor performance in downstream applications (e.g., unreliable sensor readings, poor lubrication).
Q3: My silane solution looks cloudy or has visible particles. What's wrong?
A cloudy solution is a clear indicator of advanced aggregation. This is caused by an excessive amount of water in your solvent, which prematurely hydrolyzes the trimethoxy groups, leading to widespread polymerization in the solution.
Troubleshooting Steps:
-
Discard the Solution: Do not proceed with the deposition; the results will be poor.
-
Verify Solvent Anhydrousness: Use a fresh bottle of high-purity, anhydrous solvent (e.g., toluene). Ensure it has been stored properly to prevent moisture absorption.
-
Use Inert Atmosphere: Prepare the solution in a controlled environment, such as a glove box or under a flow of dry nitrogen or argon, to minimize exposure to atmospheric humidity.[2]
-
Fresh Silane: Ensure your this compound is not old or improperly stored, as it may have already been partially hydrolyzed by ambient moisture.
Q4: My coated substrate shows islands or clusters under AFM/SEM instead of a smooth monolayer. How can I fix this?
This common issue points to uncontrolled polymerization either in the solution or on the substrate surface. The primary cause is an imbalance in the reaction conditions, particularly water content and silane concentration.
Troubleshooting Steps:
-
Control Water Content: The self-assembly process requires a small amount of water to hydrolyze the silane on the substrate surface. This water is typically provided by the thin layer adsorbed on the hydroxylated substrate itself. Using a strictly anhydrous solvent ensures that this surface reaction is favored over solution-phase polymerization.[2]
-
Optimize Silane Concentration: High concentrations of silane can increase the likelihood of intermolecular reactions (aggregation). Lowering the concentration can provide more space and time for individual molecules to assemble correctly on the surface.
-
Review Substrate Cleaning: An improperly cleaned or activated substrate will have patches of contamination or areas with a low density of hydroxyl (-OH) groups. Silanization will only occur on the activated areas, leading to a patchy, island-like film.[2]
-
Improve Rinsing Protocol: After deposition, unreacted silane and physisorbed aggregates must be removed. A thorough rinsing and sonication step in fresh anhydrous solvent is crucial to clean the monolayer.[3]
Q5: My water contact angle measurements are low and inconsistent across the surface. Is this an aggregation issue?
Yes, this is a strong symptom of a poor-quality SAM, often caused by aggregation. A dense, well-ordered pentafluorophenyl SAM should exhibit a high and uniform water contact angle. Inconsistent and low angles suggest a disordered, patchy surface where the underlying hydrophilic substrate may be exposed.
Key Experimental Parameters
Controlling experimental variables is critical to prevent aggregation and achieve a high-quality monolayer. The table below summarizes key parameters and their impact.
| Parameter | Recommended Range | Rationale & Impact on Aggregation |
| Silane Concentration | 0.5 - 2% (v/v) | Lower concentrations reduce the probability of silane-silane interactions in solution, minimizing aggregation. Higher concentrations can lead to rapid, uncontrolled polymerization.[2] |
| Solvent | Anhydrous Toluene | Anhydrous conditions are critical to prevent premature hydrolysis in the solution. Toluene is a common choice for its low water content and compatibility with silanes. |
| Reaction Time | 1 - 4 hours | Insufficient time leads to an incomplete monolayer. Excessively long times, especially with trace moisture, can contribute to multilayer formation and aggregation on the surface. |
| Reaction Temperature | Room Temperature (20-25°C) | Elevated temperatures can accelerate hydrolysis and condensation, increasing the risk of aggregation. Room temperature provides a more controlled reaction rate.[2] |
| Curing/Annealing | 100 - 120°C for 30-60 min | Post-deposition baking helps to drive off residual water and solvent, and promotes the formation of stable covalent Si-O-Si bonds between the silane and the substrate, improving film stability.[2][3] |
| Environment | Inert Gas (N₂ or Ar) / Glove Box | Minimizes exposure to atmospheric water and other airborne contaminants that can interfere with the self-assembly process.[2] |
Detailed Experimental Protocols
This section provides recommended protocols for both solution-phase and vapor-phase deposition to form a high-quality this compound monolayer.
Protocol 1: Solution-Phase Deposition
This is the most common method for forming silane SAMs.
1. Substrate Preparation (Critical Step)
- Objective: To clean the substrate and generate a high density of surface hydroxyl (-OH) groups.
- Procedure:
- Sonicate the silicon or glass substrate in acetone for 15 minutes, followed by isopropanol for 15 minutes to remove organic residues.
- Rinse thoroughly with deionized (DI) water.
- Dry the substrate under a stream of high-purity nitrogen.
- Activate the surface using one of the following methods:
- Oxygen Plasma: Treat the substrate in an oxygen plasma asher for 3-5 minutes. This is a highly effective and clean method.
- Piranha Solution (Use with extreme caution!): Immerse the substrate in a freshly prepared Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 15-30 minutes.
- Rinse the activated substrate extensively with DI water and dry thoroughly with nitrogen.
- Use the substrate immediately or store it in a vacuum desiccator to prevent re-contamination.[2]
2. Silane Deposition
- In a glove box or under an inert atmosphere, prepare a 1% (v/v) solution of this compound in anhydrous toluene.
- Place the clean, activated substrates into the silane solution. Ensure the surfaces are fully submerged.
- Allow the reaction to proceed for 2 hours at room temperature.
- Remove the substrates from the solution.
3. Post-Deposition Rinsing and Curing
- Rinse the coated substrates thoroughly with fresh anhydrous toluene to remove the bulk of unreacted silane.
- Sonicate the substrates in a fresh bath of anhydrous toluene for 5-10 minutes to remove any loosely bound (physisorbed) aggregates.[3]
- Dry the substrates under a stream of nitrogen.
- Cure the SAM by baking the substrates in an oven at 110-120°C for 30-60 minutes.[3]
- Allow to cool before characterization.
Protocol 2: Vapor-Phase Deposition
Vapor-phase deposition can offer better control and result in highly uniform films, as it avoids solvent-related contamination.[3]
1. Substrate Preparation
- Follow the same critical cleaning and activation steps as described in the solution-phase protocol.
2. Vapor Deposition
- Place the cleaned and activated substrates inside a vacuum desiccator or a dedicated CVD chamber.
- In a small, open glass vial, place 50-100 µL of this compound.
- Place the vial inside the chamber, ensuring it does not make direct contact with the substrates.
- Evacuate the chamber to a low base pressure (<1 Torr).
- Allow the deposition to proceed for 2-4 hours at room temperature or slightly elevated temperature (e.g., 80°C) to increase the silane vapor pressure.[3][4]
3. Post-Deposition Treatment
- Vent the chamber with a dry, inert gas (e.g., nitrogen).
- Remove the substrates and sonicate them in anhydrous toluene for 5 minutes to remove physisorbed molecules.
- Dry under a nitrogen stream and cure in an oven at 110-120°C for 1 hour to stabilize the monolayer.[3]
Visual Guides
Aggregation Troubleshooting Workflow
The following diagram outlines the logical steps to diagnose and solve aggregation issues during your experiments.
Caption: Troubleshooting flowchart for diagnosing and resolving aggregation issues.
Self-Assembly vs. Aggregation Pathways
This diagram illustrates the desired reaction pathway for forming a self-assembled monolayer versus the undesired pathway that leads to aggregation.
Caption: Reaction pathways for desired monolayer formation vs. undesired aggregation.
References
Optimizing Reaction Conditions for Trimethoxy(pentafluorophenyl)silane Hydrolysis: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the hydrolysis of trimethoxy(pentafluorophenyl)silane. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Troubleshooting Guide
This section addresses common problems, their probable causes, and recommended solutions to troubleshoot experiments involving the hydrolysis of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Incomplete Hydrolysis | Insufficient water, catalyst, or reaction time. Low reaction temperature. | - Increase the molar ratio of water to silane. - Add an appropriate acid or base catalyst (e.g., HCl, acetic acid, or ammonia). - Extend the reaction time. - Increase the reaction temperature, monitoring for potential side reactions. |
| Premature Gelation or Precipitation | High concentration of silane. Rapid condensation reaction. Incorrect pH. | - Use a more dilute solution of the silane. - Conduct the reaction at a lower temperature to slow down condensation. - Adjust the pH; acidic conditions generally favor hydrolysis over condensation. |
| Poor or Uneven Surface Coating | Incomplete hydrolysis before application. Contaminated substrate surface. Inadequate curing. | - Ensure complete hydrolysis by monitoring the reaction (e.g., via FTIR or NMR) before applying to the surface. - Thoroughly clean and dry the substrate before application. - Optimize curing temperature and time to ensure covalent bond formation with the surface. |
| Inconsistent Results | Variability in reagent purity or solvent water content. Lack of precise control over reaction parameters. | - Use high-purity reagents and anhydrous solvents (if preparing a stock solution). - Precisely control temperature, pH, and reaction time. - Ensure consistent mixing throughout the reaction. |
Frequently Asked Questions (FAQs)
This section provides answers to frequently asked questions regarding the hydrolysis of this compound.
Q1: What is the general mechanism for the hydrolysis of this compound?
A1: The hydrolysis of this compound proceeds in two main stages: hydrolysis and condensation. In the hydrolysis step, the three methoxy groups (-OCH₃) are sequentially replaced by hydroxyl groups (-OH) upon reaction with water, forming silanol intermediates. This reaction can be catalyzed by either an acid or a base. Following hydrolysis, the resulting silanols are highly reactive and undergo condensation reactions with other silanols or with hydroxyl groups on a substrate surface to form stable siloxane bonds (Si-O-Si).
Q2: What factors influence the rate of hydrolysis?
A2: Several factors influence the rate of hydrolysis of alkoxysilanes, including:
-
pH: The hydrolysis is slowest at neutral pH and is significantly accelerated under acidic or basic conditions.[1]
-
Catalyst: The choice of acid or base catalyst can significantly impact the reaction rate.
-
Solvent: The type of co-solvent used to dissolve the silane can affect its reactivity with water.
-
Temperature: Increasing the reaction temperature generally increases the rate of hydrolysis.
-
Steric and Electronic Effects: The bulky and electron-withdrawing pentafluorophenyl group can influence the reactivity of the silicon center.
Q3: How can I monitor the progress of the hydrolysis reaction?
A3: The progress of the hydrolysis reaction can be monitored using various analytical techniques:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: This technique can be used to observe the disappearance of Si-O-CH₃ bands and the appearance of Si-OH and Si-O-Si bands.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the formation of methanol as a byproduct of hydrolysis. ²⁹Si NMR is a powerful tool to directly observe the changes in the silicon environment as the methoxy groups are replaced by hydroxyl groups and as condensation occurs.
Q4: What are the optimal conditions for achieving a stable silanol solution?
A4: To obtain a solution of hydrolyzed this compound that is stable and less prone to self-condensation, it is generally recommended to perform the hydrolysis under acidic conditions (pH 4-5) and at a relatively low concentration. These conditions favor the hydrolysis reaction while slowing down the rate of condensation, allowing for a window of time where the reactive silanols are the predominant species in the solution.
Q5: What safety precautions should be taken when working with this compound?
A5: this compound should be handled in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. The hydrolysis reaction generates methanol, which is flammable and toxic, so appropriate care should be taken. Refer to the Safety Data Sheet (SDS) for detailed safety information.
Experimental Protocols
Below are representative experimental protocols for the hydrolysis of this compound. These should be considered as starting points, and optimization will likely be necessary for specific applications.
General Hydrolysis Protocol (Acid-Catalyzed)
Objective: To prepare a solution of hydrolyzed this compound for subsequent surface modification.
Materials:
-
This compound
-
Ethanol (or another suitable co-solvent)
-
Deionized water
-
Hydrochloric acid (HCl) or acetic acid (as catalyst)
-
Magnetic stirrer and stir bar
-
Glass reaction vessel
Procedure:
-
Prepare a 95:5 (v/v) ethanol/water solution.
-
Adjust the pH of the solution to approximately 4-5 by adding a few drops of dilute HCl or acetic acid.
-
With vigorous stirring, slowly add this compound to the acidified solvent mixture to achieve the desired final concentration (typically 1-5% by volume).
-
Continue stirring the solution at room temperature for a predetermined time (e.g., 1-24 hours) to allow for complete hydrolysis. The optimal time should be determined experimentally by monitoring the reaction.
-
The resulting solution containing the hydrolyzed silane is then ready for use in surface modification applications.
Data Presentation
The following table summarizes general reaction parameters that can be used as a starting point for optimizing the hydrolysis of this compound.
| Parameter | Typical Range | Considerations |
| Silane Concentration | 1 - 10% (v/v) | Higher concentrations can lead to faster gelation. |
| Solvent System | Alcohol/Water mixtures (e.g., 95:5 Ethanol/Water) | The choice of alcohol can influence solubility and reaction kinetics. |
| pH | Acidic (3-5) or Basic (8-10) | Acidic pH generally favors hydrolysis over condensation. |
| Catalyst | HCl, Acetic Acid, Ammonia | The choice and concentration of the catalyst will affect the reaction rate. |
| Temperature | Room Temperature to 60°C | Higher temperatures accelerate both hydrolysis and condensation. |
| Reaction Time | 1 - 48 hours | The optimal time depends on the other reaction parameters. |
Mandatory Visualizations
Caption: General reaction pathway for the hydrolysis and condensation of a trimethoxyalkoxysilane.
References
Preventing premature condensation of Trimethoxy(pentafluorophenyl)silane in solution
Welcome to the technical support center for Trimethoxy(pentafluorophenyl)silane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling and use of this reactive silane, with a focus on preventing its premature condensation in solution.
Troubleshooting Guide: Preventing Premature Condensation
Premature condensation of this compound in solution can lead to the formation of insoluble polysiloxanes, rendering the reagent unusable for its intended application. The following troubleshooting guide addresses common issues and provides potential solutions.
| Problem | Potential Cause | Recommended Solution |
| Solution becomes cloudy or a precipitate forms shortly after preparation. | Presence of water: this compound is highly susceptible to hydrolysis in the presence of water, which initiates the condensation process. | - Use anhydrous solvents (<50 ppm water).- Dry all glassware in an oven (e.g., at 120°C for at least 2 hours) and cool under a stream of dry, inert gas (e.g., nitrogen or argon) before use.- Handle the silane and prepare solutions under an inert atmosphere (e.g., in a glove box or using Schlenk techniques). |
| Inconsistent results between experiments. | Variable water content in solvents or reagents: Even small differences in ambient humidity or solvent water content can significantly affect the rate of hydrolysis and condensation. | - Standardize the source and handling of all solvents and reagents.- Consider using freshly opened bottles of anhydrous solvents for each experiment.- If possible, perform experiments in a controlled humidity environment. |
| Rapid gelation of the solution. | Inappropriate pH (acidic or basic catalysis): Both acidic and basic conditions can catalyze the hydrolysis and condensation of alkoxysilanes. The pentafluorophenyl group is strongly electron-withdrawing, making the silicon center more susceptible to nucleophilic attack, potentially accelerating base-catalyzed hydrolysis. | - Avoid acidic or basic additives unless required for a specific protocol. If catalysis is necessary, carefully control the concentration of the acid or base.- For surface deposition on silica, the surface silanol groups can act as acid catalysts. |
| Difficulty dissolving the silane. | Inappropriate solvent choice: While specific solubility data is limited, the polarity of the solvent will play a crucial role. | - Based on its structure, this compound is expected to be soluble in anhydrous aprotic organic solvents such as toluene, tetrahydrofuran (THF), and dichloromethane. It may also be soluble in anhydrous alcohols like ethanol and methanol, but the risk of alcohol exchange and hydrolysis is higher. - Always perform a small-scale solubility test before preparing a large volume of solution. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound so reactive towards water?
A1: The reactivity of this compound is due to two main factors. First, like other alkoxysilanes, the silicon-oxygen bonds of the methoxy groups are susceptible to hydrolysis.[1] Second, the pentafluorophenyl group is a strong electron-withdrawing group. This effect increases the partial positive charge on the silicon atom, making it more electrophilic and thus more susceptible to nucleophilic attack by water. This increased reactivity accelerates the initial hydrolysis step, which is often the rate-limiting step in the condensation process.
Q2: Can I use solvents other than the recommended anhydrous aprotic solvents?
A2: While other solvents might be used depending on the specific application, it is crucial to consider their potential reactivity with the silane. Protic solvents like alcohols can undergo exchange reactions with the methoxy groups and contain residual water that will promote hydrolysis. If an alcohol is necessary as a solvent, it must be rigorously dried, and the solution should be used immediately after preparation. Always prioritize the use of anhydrous aprotic solvents to minimize premature condensation.
Q3: How does pH affect the stability of this compound in solution?
A3: The hydrolysis and condensation of alkoxysilanes are generally catalyzed by both acids and bases.[1][2]
-
Acidic conditions (pH < 7): Promote the protonation of the methoxy group, making it a better leaving group and thus accelerating hydrolysis. However, acidic conditions can slow down the subsequent condensation of the resulting silanols.
-
Basic conditions (pH > 7): Promote the formation of hydroxide ions, which are strong nucleophiles that can directly attack the silicon atom, leading to rapid hydrolysis. Basic conditions also strongly catalyze the condensation of silanols. For maximum stability in solution and to prevent premature condensation, it is best to maintain neutral conditions and strictly exclude water.
Q4: How should I store this compound?
A4: this compound is moisture-sensitive. It should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon). It is advisable to store it in a cool, dry place. Before use, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture into the container.
Quantitative Data: Hydrolysis Rates of Trimethoxysilanes
| Silane | Functional Group | Pseudo-first order rate constant (k, min⁻¹) | Conditions |
| γ-Glycidoxypropyltrimethoxysilane | Glycidoxypropyl | 0.026 | 2 wt% aqueous solution (pH 5.4), 26°C[3] |
| 3-Methacryloxypropyltrimethoxysilane | Methacryloxypropyl | Varies with pH; slower at neutral pH | Aqueous solutions[1] |
| Methyltrimethoxysilane | Methyl | - | - |
| Phenyltrimethoxysilane | Phenyl | - | - |
Note: Hydrolysis rates are highly dependent on experimental conditions such as pH, temperature, solvent, and catalyst concentration. The data presented is for comparative purposes.
Experimental Protocols
Protocol 1: General Procedure for Preparing a Stable Solution of this compound
This protocol provides a general method for preparing a solution of this compound with a reduced risk of premature condensation. This solution can then be used for various applications, such as the modification of surfaces or as a reagent in organic synthesis.
Materials:
-
This compound
-
Anhydrous solvent (e.g., toluene, THF, <50 ppm water)
-
Oven-dried glassware (e.g., round-bottom flask, syringe, needles)
-
Inert gas supply (dry nitrogen or argon)
-
Magnetic stirrer and stir bar
Procedure:
-
Dry all glassware in an oven at a minimum of 120°C for at least 2 hours.
-
Assemble the glassware while still hot and allow it to cool to room temperature under a stream of dry inert gas.
-
Introduce a magnetic stir bar into the reaction flask.
-
Under a positive pressure of inert gas, add the desired volume of anhydrous solvent to the flask via a dry syringe.
-
Using a new, dry syringe, carefully draw the required volume of this compound and add it dropwise to the stirring solvent.
-
Once the addition is complete, the solution is ready for use. It is recommended to use the solution immediately. If storage is necessary, it should be for a minimal amount of time under a strictly inert atmosphere.
Protocol 2: Surface Modification of a Silica Substrate
This protocol describes the deposition of a this compound monolayer on a hydroxylated silica surface (e.g., glass slide, silicon wafer).
Materials:
-
Silica substrate
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION: Piranha solution is highly corrosive and reactive.
-
Deionized water
-
Anhydrous toluene
-
This compound solution (e.g., 1-5% v/v in anhydrous toluene, prepared as in Protocol 1)
-
Oven
Procedure:
-
Substrate Cleaning and Hydroxylation: a. Clean the silica substrate with a detergent solution, rinse thoroughly with deionized water, and dry. b. Immerse the cleaned substrate in Piranha solution for 30-60 minutes to remove organic residues and create surface hydroxyl (-OH) groups. c. Carefully remove the substrate and rinse extensively with deionized water. d. Dry the substrate in an oven at 110-120°C for at least 1 hour.
-
Silanization: a. Allow the dried substrate to cool to room temperature in a desiccator or under an inert atmosphere. b. Immerse the hydroxylated substrate in the freshly prepared this compound solution in a moisture-free environment (e.g., under inert gas). c. Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation. d. Remove the substrate from the silane solution and rinse thoroughly with fresh anhydrous toluene to remove any unbound silane.
-
Curing: a. Cure the silanized substrate by baking in an oven at 110-120°C for 30-60 minutes. This step promotes the formation of a stable, cross-linked siloxane layer on the surface.
Visualizations
Hydrolysis and Condensation Pathway
The following diagram illustrates the general pathway for the hydrolysis and subsequent condensation of this compound, which leads to the formation of oligomers and polymers.
Caption: General reaction pathway of this compound.
Experimental Workflow for Surface Modification
This diagram outlines the key steps for the successful surface modification of a silica substrate with this compound.
Caption: Workflow for silica surface modification.
Conceptual Application in Biosensing
While direct involvement in specific signaling pathways is not well-documented, the pentafluorophenyl group can be utilized for "click" chemistry or other bioconjugation techniques. This diagram conceptualizes its use in immobilizing a bioreceptor for biosensing applications.
Caption: Conceptual use in biosensor fabrication.
References
Common issues with silane coupling agents and how to solve them
Welcome to the troubleshooting guide for silane coupling agents. This resource is designed for researchers, scientists, and drug development professionals to quickly identify and solve common issues encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Inconsistent or Poor Surface Modification
Q1: My silane-treated surface shows patchy, uneven, or aggregated coatings. What is the likely cause and how can I fix it?
A1: This is a frequent issue that can often be traced back to several key factors during the deposition process, primarily moisture contamination, inadequate substrate cleaning, or suboptimal reaction conditions.[1]
-
Troubleshooting Steps:
-
Substrate Preparation: Ensure the substrate is meticulously cleaned to remove organic residues and contaminants. A common procedure involves sonicating in solvents like acetone and isopropanol, followed by deionized water.[2] The surface must be thoroughly dried, often in an oven at 110°C, to ensure a reactive surface with available hydroxyl groups.[2][3]
-
Control of Moisture: While water is necessary for the hydrolysis of alkoxy groups into reactive silanols, excess water in the solvent can lead to premature self-condensation and aggregation of the silane in the solution before it can bind to the substrate.[1][4][5] Using anhydrous solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize this effect.[4][6]
-
Optimal Silane Concentration: Using too high a concentration of silane can lead to the formation of multilayers instead of a uniform monolayer.[7][8] A typical starting concentration for solution deposition is between 0.5% and 2%.[7][8][9][10]
-
Reaction Time and Temperature: The reaction time and temperature can influence the quality of the silane layer. While room temperature deposition is common, some protocols suggest curing at elevated temperatures (e.g., 110-120°C) after deposition to promote the formation of stable covalent bonds with the substrate.[1][8]
-
Issue 2: Instability and Degradation of the Silane Layer
Q2: The silane monolayer I prepared initially looks good, but it degrades quickly, especially when exposed to aqueous environments. How can I improve its stability?
A2: The long-term stability of a silane monolayer is primarily determined by its hydrolytic and thermal stability. Degradation often occurs due to the hydrolysis of the siloxane (Si-O-Si) bonds at the substrate interface or within the monolayer itself.[1]
-
Troubleshooting Steps:
-
Proper Curing/Annealing: A post-deposition curing or annealing step is crucial for enhancing stability. Baking the substrate at 110-120°C for 30-60 minutes after silanization helps to drive the condensation reaction, forming more robust covalent siloxane bonds with the substrate and encouraging cross-linking within the monolayer.[1]
-
Choice of Silane: The chemical structure of the silane itself plays a significant role. For applications requiring high stability in aqueous environments, consider using dipodal silanes, which can form tighter networks and offer significantly greater hydrolysis resistance.[11]
-
Control of Amine-Catalyzed Hydrolysis: For aminosilanes, the amine functionality can catalyze the hydrolysis of siloxane bonds, leading to the loss of the silane layer in aqueous media.[12] Using aminosilanes with a longer alkyl chain between the silicon atom and the amino group can minimize this self-catalyzed degradation.[12]
-
Optimized Deposition Conditions: Preparing the silane layer in an anhydrous solvent at an elevated temperature can result in a denser and more hydrolytically stable layer compared to vapor phase deposition or room temperature solution deposition.[12]
-
Issue 3: Silane Solution Instability and Precipitation
Q3: My prepared silane solution becomes cloudy or forms a precipitate. Why is this happening and can I still use it?
A3: The formation of a white precipitate in a silane solution indicates that the hydrolyzed silanol groups have undergone self-condensation to form oligomers or polymers that are no longer soluble.[4][7] This solution should not be used as it will not effectively bind to the substrate surface.[7]
-
Troubleshooting Steps:
-
Fresh Solution Preparation: Silane solutions, especially aqueous ones, have a limited pot life and should be prepared fresh for immediate use.[7]
-
pH Control: The rate of hydrolysis and condensation is highly dependent on pH. Hydrolysis is generally faster in acidic or alkaline conditions compared to a neutral pH.[4][9] For many silanes, adjusting the pH to 4.5-5.5 with an acid like acetic acid can promote controlled hydrolysis while minimizing rapid self-condensation.[8] However, aminosilanes are an exception and do not typically require the addition of acid.[8][13]
-
Proper Solvent System: The choice of solvent is critical. A common solvent system is a mixture of alcohol and water (e.g., 95% ethanol, 5% water).[8] The alcohol helps to solubilize the silane and control the hydrolysis rate.[9]
-
Storage Conditions: If a silane solution needs to be stored, it should be kept at a low temperature in a tightly sealed container to slow down the condensation process.[4][13] The addition of alcohol can also improve the storage stability of the hydrolyzed solution.[14][15]
-
Data Presentation: Quantitative Parameters for Silanization
For successful and reproducible surface modification, it is crucial to control several key experimental parameters. The following tables provide a summary of typical quantitative data for silanization protocols.
Table 1: Typical Solution Preparation and Deposition Parameters
| Parameter | Recommended Range | Notes |
| Silane Concentration | 0.5 - 2.0% (v/v) | Higher concentrations can lead to multilayer formation.[7][8][9][10] |
| Solvent System | 95% Ethanol / 5% Water | Methanol can be used for methoxy silanes.[8][9] |
| pH of Solution | 4.5 - 5.5 | Adjusted with acetic acid for most silanes.[8] Not necessary for aminosilanes.[8][13] |
| Hydrolysis Time | 5 - 30 minutes | Allow time for the silane to hydrolyze before introducing the substrate.[8] |
| Deposition Time | 1 - 2 minutes | For dip coating of large objects.[8] Can be longer for other methods. |
Table 2: Curing and Post-Treatment Parameters
| Parameter | Recommended Range | Notes |
| Curing Temperature | Room Temperature or 110 - 120°C | Elevated temperature promotes covalent bond formation and stability.[1][8] |
| Curing Time | 24 hours (Room Temp) or 5-10 min (110°C) | Adequate time is needed for the condensation reaction to complete.[8] |
| Rinsing Solvents | Ethanol or Isopropanol | To remove excess, unbound silane.[1][8] |
Experimental Protocols
Protocol 1: General Procedure for Silane Treatment of Glass or Silicon Surfaces
This protocol describes a standard method for depositing a silane layer from an aqueous alcohol solution.
-
Substrate Cleaning:
-
Sonicate the substrate in acetone for 15 minutes.
-
Sonicate in isopropanol for 15 minutes.
-
Rinse thoroughly with deionized water.
-
Dry the substrate in an oven at 110°C for at least 1 hour.[2]
-
-
Silane Solution Preparation:
-
Prepare a 95% ethanol / 5% water solution.
-
Adjust the pH of the solution to 4.5-5.5 by adding a few drops of acetic acid. (This step is not necessary for amino-functional silanes).[2][8]
-
Add the silane to the solution with stirring to a final concentration of 2% (v/v).[8]
-
Continue stirring for 5 minutes to allow for hydrolysis and the formation of silanols.[8]
-
-
Deposition:
-
Immerse the cleaned, dry substrate into the silane solution for 1-2 minutes with gentle agitation.[8]
-
-
Rinsing and Curing:
Protocol 2: Characterization of the Silane Layer by Contact Angle Measurement
This protocol outlines the procedure for measuring the static contact angle of water on the silane-treated surface to assess its wettability.
-
Sample Placement:
-
Place the silane-treated substrate on the sample stage of a goniometer.
-
-
Droplet Deposition:
-
Using a microsyringe, carefully place a small droplet (typically 2-5 µL) of high-purity deionized water onto the surface of the substrate.[2]
-
-
Image Capture and Analysis:
-
Capture an image of the droplet on the surface.
-
Use the software associated with the goniometer to measure the angle between the substrate surface and the tangent of the droplet at the three-phase contact point.
-
A lower contact angle indicates a more hydrophilic surface, while a higher contact angle indicates a more hydrophobic surface.[2]
-
Visual Guides: Workflows and Logic Diagrams
The following diagrams illustrate key experimental workflows and troubleshooting logic.
Caption: Experimental workflow for silane surface treatment.
Caption: Troubleshooting logic for inconsistent surface coatings.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. zmsilane.com [zmsilane.com]
- 4. uychem.com [uychem.com]
- 5. chemsilicone.com [chemsilicone.com]
- 6. surfmods.jp [surfmods.jp]
- 7. Precautions for Using Silane Coupling Agents - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]
- 8. gelest.com [gelest.com]
- 9. Application Methods of Silane Coupling Agent - Nanjing SiSiB Silicones Co., Ltd. [sinosil.com]
- 10. witschem.com [witschem.com]
- 11. What to Consider When Selecting a Silane Coupling Agent - Gelest [technical.gelest.com]
- 12. How to Prevent the Loss of Surface Functionality Derived from Aminosilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Silane Coupling Agent Details | Shin-Etsu Silicones [shinetsusilicones.com]
- 14. How to store the solution after hydrolyzing the silane coupling agent? | Shin-Etsu Silicone Selection Guide [shinetsusilicone-global.com]
- 15. How to increase the solubility of silane coupling agent in water and improve the storage stability of the solution? | Shin-Etsu Silicone Selection Guide [shinetsusilicone-global.com]
Technical Support Center: Improving the Stability of Trimethoxy(pentafluorophenyl)silane-Modified Surfaces
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability and reproducibility of surfaces modified with Trimethoxy(pentafluorophenyl)silane.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the silanization process with this compound, offering potential causes and actionable solutions.
Issue 1: Low or Inconsistent Surface Coverage
Question: Why is the surface modification with this compound resulting in poor or inconsistent coverage, as indicated by contact angle measurements or XPS?
Answer: Incomplete or patchy surface coverage is a common issue that can stem from several factors related to surface preparation, reagent quality, and reaction conditions.
Potential Causes & Solutions:
| Cause | Solution |
| Inadequate Surface Cleaning | Thoroughly clean the substrate to remove organic contaminants. Common methods include sonication in solvents like ethanol and acetone, or treatment with piranha solution or oxygen plasma.[1] Ensure the surface is completely rinsed with deionized water and properly dried before silanization.[1] |
| Insufficient Surface Hydroxylation | The substrate must have a high density of hydroxyl (-OH) groups for the silane to react effectively.[1] Activate the surface using methods like oxygen plasma, UV/Ozone treatment, or acid/base baths (e.g., RCA cleaning).[2] |
| Degraded Silane Reagent | This compound is sensitive to moisture and can hydrolyze and polymerize if not stored properly.[1] Use fresh silane from a tightly sealed container stored under an inert atmosphere (e.g., argon or nitrogen).[1] |
| Premature Silane Polymerization | Excess moisture in the solvent or on the substrate can cause the silane to polymerize in solution before it can bind to the surface, leading to the deposition of aggregates.[3] Use anhydrous solvents and perform the reaction in a moisture-controlled environment (e.g., a glove box or desiccator).[4] |
| Sub-optimal Reaction Time/Temperature | Insufficient reaction time or non-optimal temperature can lead to an incomplete reaction.[5] Extend the reaction time or moderately increase the temperature to promote more complete surface coverage.[5] For vapor-phase deposition, ensure the temperature is sufficient to vaporize the silane without causing decomposition. |
Issue 2: Poor Hydrolytic Stability and Layer Degradation
Question: The modified surface loses its properties (e.g., hydrophobicity) after exposure to aqueous media. How can I improve the hydrolytic stability of the this compound layer?
Answer: The stability of the silane layer is critically dependent on the formation of a well-ordered, cross-linked siloxane network covalently bonded to the substrate.
Potential Causes & Solutions:
| Cause | Solution |
| Incomplete Covalent Bonding | A lack of strong, covalent Si-O-Substrate bonds makes the layer susceptible to desorption.[6] Ensure thorough surface hydroxylation before silanization.[1] The formation of these bonds is crucial for stability.[7] |
| Insufficient Cross-Linking | A post-deposition curing (annealing) step is vital for forming a stable, cross-linked siloxane (Si-O-Si) network within the monolayer.[3][5] Cure the substrate at an elevated temperature (e.g., 100-120 °C) for 1-2 hours after silanization to drive the condensation reaction and remove byproducts.[3][5] |
| Amine-Catalyzed Hydrolysis (if applicable) | If the surface is subsequently modified with amine-containing molecules, the amine functionality can catalyze the hydrolysis of siloxane bonds, leading to layer detachment.[8][9] Consider the pH of your aqueous environment; acidic conditions can suppress this self-condensation.[10] |
| Environmental Factors | Exposure to high humidity, extreme pH, or elevated temperatures can accelerate the degradation of the silane layer.[11][12] Whenever possible, control the environmental conditions during storage and use of the modified surfaces. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound to use for solution-phase deposition?
A1: The optimal concentration depends on the solvent and substrate. A typical starting point is a 1-2% (v/v) solution in an anhydrous solvent like toluene.[5] An excessively high concentration can promote polymerization in the solution, leading to the deposition of unstable multilayers, while a very low concentration may result in incomplete surface coverage.[1][5] It is recommended to empirically determine the optimal concentration for your specific application.
Q2: How can I confirm the successful modification of my surface with this compound?
A2: Several surface analysis techniques can be used for characterization:
-
Contact Angle Goniometry: A successful modification with the hydrophobic pentafluorophenyl group should result in a significant increase in the water contact angle. This is a quick and effective method to assess the change in surface energy.[3]
-
X-ray Photoelectron Spectroscopy (XPS): This technique confirms the elemental composition of the surface. The presence of Fluorine (F 1s) and Silicon (Si 2p) peaks in the XPS spectrum is a strong indicator of successful silanization.
-
Atomic Force Microscopy (AFM): AFM can be used to analyze the surface morphology and roughness. A uniform, low-roughness surface suggests the formation of a well-ordered monolayer.
Q3: Should I use solution-phase or vapor-phase deposition for my application?
A3: Both methods can be effective, and the choice depends on your specific requirements and equipment availability.
-
Solution-Phase Deposition: This method is straightforward and does not require specialized equipment. However, it is crucial to use anhydrous solvents and control the reaction conditions to prevent silane polymerization in the solution.[4]
-
Vapor-Phase Deposition: This method can produce highly uniform and stable monolayers as it minimizes the risk of bulk polymerization.[8] It involves heating the silane in a vacuum to allow its vapor to deposit onto the substrate.[2]
Q4: What is the purpose of the "curing" or "baking" step after silanization?
A4: The curing step, typically performed at 100-120°C, is crucial for improving the stability and durability of the silane layer.[3][5] It serves two main purposes:
-
It drives the condensation reaction between adjacent silanol groups on the surface, forming a cross-linked and robust siloxane (Si-O-Si) network.
-
It helps to remove any remaining volatile byproducts and physically adsorbed silane molecules, resulting in a more stable and uniform coating.[5]
Experimental Protocols
Protocol 1: Substrate Cleaning and Activation (for Glass or Silicon)
-
Solvent Cleaning: Sonicate the substrates in a sequence of acetone, then isopropanol, for 15 minutes each.
-
Drying: Dry the substrates thoroughly with a stream of high-purity nitrogen gas.
-
Piranha Etching (Activation):
-
Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE).
-
Prepare a 3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂).
-
Immerse the cleaned substrates in the piranha solution for 30-60 minutes.[5]
-
-
Rinsing: Carefully remove the substrates and rinse them extensively with deionized (DI) water.
-
Final Drying: Dry the substrates again under a stream of nitrogen and then bake in an oven at 120°C for at least 30 minutes to remove any adsorbed water before silanization.[5]
Protocol 2: Solution-Phase Deposition of this compound
-
Prepare Silane Solution: In a moisture-free environment (e.g., a nitrogen-filled glove box), prepare a 1% (v/v) solution of this compound in anhydrous toluene. Prepare the solution immediately before use to minimize hydrolysis.[3]
-
Silanization: Immerse the pre-cleaned and activated substrates into the silane solution. Seal the container to prevent moisture entry.
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.[4]
-
Rinsing: Remove the substrates from the solution and rinse them thoroughly with fresh anhydrous toluene to remove any unbound silane, followed by a rinse with isopropanol.[3]
-
Drying: Dry the substrates under a stream of high-purity nitrogen.
-
Curing: Place the silanized substrates in an oven at 110-120°C for 1-2 hours to cure the layer.[3]
Visualizations
Experimental Workflow and Chemical Reactions
The following diagrams illustrate the key processes involved in creating a stable this compound-modified surface.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Self-assembled monolayer - Wikipedia [en.wikipedia.org]
- 7. tifuls.com [tifuls.com]
- 8. How to Prevent the Loss of Surface Functionality Derived from Aminosilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Silane Coatings for Corrosion and Microbiologically Influenced Corrosion Resistance of Mild Steel: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lee.chem.uh.edu [lee.chem.uh.edu]
- 12. zmsilane.com [zmsilane.com]
Effect of pH and temperature on Trimethoxy(pentafluorophenyl)silane reaction kinetics
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effects of pH and temperature on the reaction kinetics of Trimethoxy(pentafluorophenyl)silane.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactions of this compound in the presence of water?
A1: this compound undergoes a two-step reaction process in the presence of water: hydrolysis followed by condensation.[1][2]
-
Hydrolysis: The methoxy groups (-OCH₃) on the silicon atom react with water to form silanol groups (-OH). This reaction can proceed stepwise, replacing one, two, or all three methoxy groups.
-
Condensation: The newly formed silanol groups are reactive and can condense with other silanol groups (self-condensation) or with hydroxyl groups on a substrate surface. This condensation reaction forms stable siloxane bonds (Si-O-Si) and releases water or methanol.[1]
Q2: How does the pentafluorophenyl group affect the reactivity of the silane?
A2: The pentafluorophenyl (C₆F₅) group is a strong electron-withdrawing group. This significantly influences the electrophilicity of the silicon atom, thereby affecting the rates of hydrolysis and condensation.[2][3] Under basic conditions, the electron-withdrawing nature of the C₆F₅ group is expected to increase the rate of hydrolysis by making the silicon atom more susceptible to nucleophilic attack by hydroxide ions.[2][3] Conversely, under acidic conditions, electron-withdrawing groups can decrease the rate of hydrolysis.[2][3]
Q3: How does pH influence the hydrolysis and condensation rates of this compound?
A3: The rates of both hydrolysis and condensation are highly dependent on the pH of the reaction medium.
-
Acidic Conditions (pH < 7): Acidic environments catalyze the hydrolysis reaction.[1] However, the condensation rate is generally slower under acidic conditions compared to basic conditions, which allows for the accumulation of silanol intermediates.[1] For silanes with electron-withdrawing groups, the hydrolysis rate might be slower compared to alkylsilanes under acidic conditions.[3]
-
Neutral Conditions (pH ≈ 7): The hydrolysis of alkoxysilanes is slowest at a neutral pH.[1]
-
Basic Conditions (pH > 7): Basic conditions also catalyze the hydrolysis of silanes.[1] Due to the electron-withdrawing nature of the pentafluorophenyl group, the hydrolysis of this compound is expected to be faster under basic conditions.[2][3] Basic pH also strongly promotes the condensation reaction, leading to a more rapid formation of a polysiloxane network.[1]
Q4: What is the general effect of temperature on the reaction kinetics?
A4: Increasing the reaction temperature generally accelerates both the hydrolysis and condensation rates of alkoxysilanes, following the principles of chemical kinetics.[4] Higher temperatures can be beneficial for completing the reaction in a shorter time but may also lead to a less controlled deposition and potentially a rougher surface morphology if not carefully managed.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete or no reaction on the substrate | Incorrect pH: The reaction may be too slow at neutral pH. | Adjust the pH of the silanization solution. For this compound, slightly basic conditions (pH 8-9) are likely to be effective in promoting hydrolysis. Acidic conditions (pH 4-5) can also be used, but the reaction may be slower. |
| Low Temperature: The reaction rate may be too slow at room temperature. | Increase the reaction temperature to 40-60°C to accelerate both hydrolysis and condensation. | |
| Insufficient Water: A lack of water will prevent the initial hydrolysis step. | Ensure a controlled amount of water is present in the reaction mixture, especially when using anhydrous organic solvents. | |
| Inactive Silane: The silane may have prematurely hydrolyzed and condensed due to improper storage. | Use a fresh bottle of this compound and store it under anhydrous and inert conditions. | |
| Formation of a cloudy solution or precipitate | Excessive Self-Condensation: The pH and/or temperature may be too high, leading to rapid self-condensation of the silane in solution before it can react with the substrate. | Lower the pH or temperature to slow down the condensation rate. A step-wise approach, where hydrolysis is carried out at a lower temperature or pH before introducing the substrate, can also be beneficial. |
| High Silane Concentration: A high concentration of the silane can favor self-condensation over surface reaction. | Reduce the concentration of the this compound in the solution. | |
| Non-uniform or rough surface coating | Uncontrolled Reaction Conditions: Rapid hydrolysis and condensation due to high pH or temperature can lead to uneven deposition. | Optimize the reaction conditions by starting with a lower temperature and a pH closer to neutral, and then gradually adjusting them. A post-deposition curing step at an elevated temperature can help in forming a more uniform layer.[5] |
| Inadequate Substrate Cleaning: Contaminants on the substrate surface will interfere with the uniform binding of the silane. | Ensure the substrate is thoroughly cleaned and has a sufficient density of hydroxyl groups on its surface. Piranha solution or plasma cleaning are effective methods for many substrates.[5] |
Data Presentation
Table 1: Expected Qualitative Effects of pH and Temperature on this compound Reaction Kinetics
| Condition | Hydrolysis Rate | Condensation Rate | Expected Outcome |
| Acidic pH (e.g., pH 4-5) | Moderate to Fast | Slow | Formation of soluble silanols, slower surface deposition.[1] |
| Neutral pH (e.g., pH 7) | Very Slow | Very Slow | Minimal reaction.[1] |
| Basic pH (e.g., pH 8-9) | Fast to Very Fast | Fast | Rapid formation of silanols and subsequent condensation, leading to faster surface deposition.[1] |
| Low Temperature (e.g., Room Temp) | Slower | Slower | Longer reaction times required. |
| Elevated Temperature (e.g., 40-60°C) | Faster | Faster | Shorter reaction times, but may require more control to prevent self-condensation.[4] |
Note: The "Fast" and "Slow" designations are relative and will depend on the specific reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Surface Modification with this compound
This protocol provides a general guideline. Optimal conditions (concentration, time, temperature, and pH) should be determined empirically for each specific application.
1. Substrate Preparation:
-
Thoroughly clean the substrate to remove any organic and inorganic contaminants. For glass or silicon-based substrates, sonication in a series of solvents (e.g., acetone, isopropanol, deionized water) is recommended.
-
To generate a high density of surface hydroxyl groups, treat the substrate with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide; Caution: Piranha solution is extremely corrosive and should be handled with extreme care ) or expose it to oxygen plasma.[5]
-
Rinse the substrate extensively with deionized water and dry it under a stream of inert gas (e.g., nitrogen or argon).
2. Silanization Solution Preparation:
-
Prepare a 1-2% (v/v) solution of this compound in an anhydrous organic solvent (e.g., toluene or ethanol).
-
For hydrolysis to occur, a controlled amount of water is necessary. If using a truly anhydrous solvent, add a small amount of water (e.g., 5% relative to the silane volume). Alternatively, using a 95:5 ethanol/water mixture as the solvent can be effective.
-
To adjust the pH, a few drops of a dilute acid (e.g., acetic acid) or base (e.g., ammonium hydroxide) can be added to the water before mixing with the solvent and silane.
3. Silanization Reaction:
-
Immerse the cleaned and dried substrate in the freshly prepared silanization solution.
-
The reaction can be carried out at room temperature for 2-4 hours or at an elevated temperature (e.g., 40-60°C) for 30-60 minutes. Gentle agitation is recommended to ensure uniform coverage.
4. Rinsing and Curing:
-
After the reaction, remove the substrate from the silanization solution and rinse it thoroughly with the fresh solvent to remove any unbound silane.
-
Cure the silanized substrate in an oven at 100-120°C for 30-60 minutes. This step helps to drive the condensation reaction to completion and form a stable, cross-linked siloxane layer on the surface.[5]
Mandatory Visualization
Caption: Reaction pathway of this compound.
Caption: Experimental workflow for surface modification.
Caption: Logical relationship of reaction parameters.
References
Technical Support Center: Achieving Monolayer Coverage with Trimethoxy(pentafluorophenyl)silane
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for forming high-quality Trimethoxy(pentafluorophenyl)silane self-assembled monolayers (SAMs). Our aim is to help you achieve consistent and reliable monolayer coverage for your applications.
Troubleshooting Guide
This guide addresses common issues encountered during the formation and characterization of this compound SAMs.
| Issue | Potential Causes | Recommended Solutions |
| Incomplete or No Monolayer Formation | 1. Contaminated Substrate: Organic residues or particles on the surface are blocking the reactive sites for silanization. 2. Inactive Silane: The this compound may have prematurely hydrolyzed due to moisture exposure. 3. Insufficient Surface Hydroxyl Groups: The substrate surface is not sufficiently activated to react with the silane. | 1. Implement a stringent substrate cleaning protocol (e.g., Piranha solution, UV/Ozone treatment). Ensure thorough rinsing with high-purity water and drying with an inert gas. 2. Use fresh this compound. Handle the silane and prepare solutions in a low-humidity environment (e.g., a glove box). 3. Ensure the substrate activation step is effective in generating a high density of surface hydroxyl groups. |
| Patchy or Non-Uniform Monolayer | 1. Uneven Substrate Surface: High surface roughness can lead to disordered and incomplete monolayer formation. 2. Low Silane Concentration: A very dilute solution may not provide enough molecules for complete coverage in a reasonable time. 3. Short Immersion Time: The self-assembly process may not have reached completion. 4. Silane Polymerization in Solution: Excess water in the solvent can cause the silane to polymerize before it binds to the surface. | 1. Use substrates with low root-mean-square (RMS) roughness. 2. Optimize the silane concentration. A typical starting point for solution deposition is 1% (v/v). 3. Increase the immersion time. Monitor the surface coverage over time to determine the optimal duration. 4. Use anhydrous solvents and perform the deposition in a dry atmosphere. |
| Thick, Multilayer Deposition | 1. High Silane Concentration: An excess of silane molecules can lead to vertical polymerization. 2. Excessive Water Content: Too much water in the solvent or on the substrate surface can promote multilayer formation. 3. Prolonged Deposition Time: Leaving the substrate in the silane solution for too long can lead to the growth of multilayers. | 1. Reduce the concentration of the this compound solution. 2. Ensure the use of anhydrous solvents and a controlled, low-humidity environment. 3. Optimize the deposition time to favor monolayer formation. |
| Low Water Contact Angle (Indicating a less hydrophobic surface) | 1. Incomplete Monolayer Formation: Bare patches of the hydrophilic substrate are exposed. 2. Disordered Monolayer: The pentafluorophenyl groups are not well-packed, leading to a less hydrophobic surface. 3. Contamination: The surface has been contaminated after monolayer formation. | 1. Refer to the solutions for "Incomplete or No Monolayer Formation". 2. Ensure optimal deposition conditions (concentration, time, temperature) and consider a post-deposition annealing step to improve molecular ordering. 3. Handle the samples with clean tools and store them in a clean, dry environment. |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism for forming a this compound monolayer?
A1: The formation of a this compound monolayer on a hydroxylated surface, such as silicon oxide, occurs in three main steps:
-
Hydrolysis: The methoxy groups (-OCH₃) of the silane react with trace amounts of water to form reactive silanol groups (-Si-OH).
-
Condensation: These silanol groups then react with the hydroxyl groups (-OH) on the substrate surface, forming stable covalent siloxane bonds (Si-O-Substrate).
-
Cross-linking: Adjacent silane molecules can also form siloxane bonds (Si-O-Si) with each other, creating a cross-linked, stable monolayer.
Q2: Why is a clean and activated substrate surface crucial for monolayer formation?
A2: A pristine and activated substrate surface is critical for achieving a uniform and dense monolayer. Contaminants like organic residues and dust particles can mask the surface hydroxyl groups, which are the binding sites for the silane molecules. This leads to a patchy and incomplete monolayer. Activation methods, such as treatment with Piranha solution or UV/Ozone, are used to remove organic contaminants and to generate a high density of hydroxyl groups on the surface, making it highly reactive towards the silane.
Q3: What is the role of water in the deposition process?
A3: Water plays a dual role in the formation of silane monolayers. A small amount of water is necessary to hydrolyze the methoxy groups of the this compound to form reactive silanols. This is a critical first step for the subsequent condensation reaction with the substrate. However, an excess of water in the deposition solution or on the substrate can lead to premature and uncontrolled polymerization of the silane in the solution, forming aggregates that deposit on the surface and result in a thick, non-uniform, and disordered film. Therefore, controlling the amount of water is key to achieving a high-quality monolayer.
Q4: What are the expected characterization results for a successful this compound monolayer?
A4: A well-formed monolayer of this compound should exhibit the following characteristics:
| Parameter | Technique | Expected Value | Significance |
| Static Water Contact Angle | Contact Angle Goniometry | 85° - 115°[1] | Indicates a hydrophobic surface due to the exposed pentafluorophenyl groups. |
| Ellipsometric Thickness | Ellipsometry | ~1 - 2 nm | Corresponds to the approximate length of the this compound molecule, suggesting monolayer coverage. |
Q5: What is the importance of the post-deposition curing/annealing step?
A5: The post-deposition curing or annealing step, which typically involves heating the coated substrate, is important for several reasons. It promotes the formation of additional covalent bonds between the silane molecules and the substrate, as well as between adjacent silane molecules (cross-linking). This process helps to remove any remaining water molecules from the interface and improves the overall stability and ordering of the monolayer.
Q6: How does the pentafluorophenyl group influence the monolayer properties?
A6: The pentafluorophenyl group has a significant impact on the properties of the resulting monolayer. Its fluorinated nature makes the surface highly hydrophobic.[2][3] Additionally, the aromatic rings can engage in intermolecular interactions, such as π-π stacking, which can contribute to the ordering and stability of the self-assembled monolayer.[4]
Experimental Protocols
Protocol 1: Solution-Phase Deposition of this compound on Silicon Oxide
This protocol details the deposition of a this compound self-assembled monolayer (SAM) from a solution.
1. Substrate Cleaning and Activation:
-
Cut silicon wafers with a native oxide layer to the desired size.
-
Clean the wafers by sonicating in acetone, followed by isopropanol, and finally deionized (DI) water for 10-15 minutes each.
-
Dry the wafers under a stream of high-purity nitrogen.
-
Activate the surface by immersing the wafers in a Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the wafers thoroughly with DI water and dry with nitrogen.
2. Silanization:
-
Inside a glove box with a low-humidity atmosphere, prepare a 1% (v/v) solution of this compound in an anhydrous solvent (e.g., toluene).
-
Immerse the cleaned and activated silicon oxide substrates in the silane solution.
-
Seal the reaction vessel and allow the reaction to proceed for 2-4 hours at room temperature.
-
Remove the substrates from the silane solution and rinse them thoroughly with fresh anhydrous toluene to remove any unbound silane.
-
Further rinse the substrates with isopropanol and then dry under a stream of nitrogen.
3. Curing:
-
Cure the silanized substrates in an oven at 110-120°C for 30-60 minutes to promote the formation of a stable, cross-linked siloxane network on the surface.
-
Allow the substrates to cool to room temperature before characterization.
Protocol 2: Vapor-Phase Deposition of this compound on Silicon Oxide
This protocol describes the deposition of a this compound SAM using a chemical vapor deposition (CVD) method.
1. Substrate Cleaning and Activation:
-
Follow the same substrate cleaning and activation procedure as in Protocol 1.
2. Vapor Deposition:
-
Place the cleaned and activated substrates in a vacuum deposition chamber.
-
Place a small vial containing 50-100 µL of this compound inside the chamber, ensuring no direct contact with the substrates.
-
Evacuate the chamber to a base pressure of <1 Torr.
-
Heat the chamber to 80-120°C to increase the vapor pressure of the silane and accelerate the surface reaction.
-
Allow the deposition to proceed for 2-4 hours.
3. Post-Deposition Treatment:
-
Turn off the heating and allow the chamber to cool to room temperature under vacuum.
-
Vent the chamber with a dry inert gas (e.g., nitrogen or argon).
-
Remove the coated substrates and sonicate them in an anhydrous solvent (e.g., toluene or ethanol) for 5-10 minutes to remove any physisorbed silane molecules.
-
Dry the substrates under a stream of nitrogen or argon.
Visualizations
Caption: Experimental workflow for solution-phase deposition of this compound.
Caption: Troubleshooting decision tree for common issues in monolayer formation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 4. Single and binary self-assembled monolayers of phenyl- and pentafluorophenyl-based silane species, and their phase separation with octadecyltrichlorosilane - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for storing and handling moisture-sensitive Trimethoxy(pentafluorophenyl)silane
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling the moisture-sensitive reagent, Trimethoxy(pentafluorophenyl)silane. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the storage and use of this compound.
Issue 1: Reagent is cloudy or has formed a precipitate upon opening.
-
Question: I just opened a new bottle of this compound and it appears cloudy. What should I do?
-
Answer: A cloudy appearance or the presence of a precipitate indicates that the silane has likely been exposed to moisture, leading to hydrolysis and self-condensation, forming insoluble polysiloxane networks.[1] This reagent is no longer suitable for creating a uniform monolayer and should be discarded. To prevent this, always handle the reagent under a dry, inert atmosphere and ensure all glassware and solvents are anhydrous.[1]
Issue 2: Poor or inconsistent results in surface modification.
-
Question: I am not observing the expected surface modification (e.g., hydrophobicity) after reacting my substrate with this compound. What could be the cause?
-
Answer: Poor or inconsistent surface modification can stem from several factors:
-
Inactive Substrate Surface: The reaction relies on the presence of hydroxyl (-OH) groups on the substrate. Ensure your substrate has been properly cleaned and activated to maximize the density of these reactive sites.[1]
-
Suboptimal Reaction Conditions: The reaction should be carried out in an anhydrous solvent to prevent premature polymerization of the silane in solution.[2] Ensure the reaction time and temperature are appropriate for your specific substrate and application.
-
Reagent Degradation: If the reagent was not stored and handled correctly, it may have already hydrolyzed, rendering it ineffective. Use a fresh, properly stored bottle of the silane.
-
Issue 3: Difficulty dissolving the reagent.
-
Question: this compound is not dissolving properly in my chosen solvent. What should I do?
-
Answer: this compound is soluble in anhydrous organic solvents such as toluene, THF, and dichloromethane.[3] If you are experiencing solubility issues, ensure your solvent is completely dry. The presence of water can initiate hydrolysis, leading to the formation of less soluble silanols and polysiloxanes.[4]
Frequently Asked Questions (FAQs)
Storage and Handling
-
What are the ideal storage conditions for this compound?
-
How should I handle this compound in the laboratory?
-
What personal protective equipment (PPE) should I use when working with this compound?
-
Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat. Work in a well-ventilated area or a fume hood.
-
Experimental Procedures
-
What is the general mechanism of reaction with a surface?
-
The trimethoxy groups of the silane first hydrolyze in the presence of trace surface moisture to form reactive silanol groups (-Si-OH). These silanols then condense with hydroxyl groups on the substrate surface, forming stable covalent Si-O-Substrate bonds. Further condensation between adjacent silanol groups can create a cross-linked monolayer.[1][7]
-
-
Can I prepare a stock solution of this compound?
-
How do I clean up spills or dispose of waste?
-
Small spills can be absorbed with an inert dry material and placed in a suitable container for disposal. Avoid contact with water. Dispose of waste in accordance with local regulations.
-
Quantitative Data
| Relative Humidity (%) | Approximate Time to Significant Hydrolysis (in solution) | Recommended Handling Environment |
| < 10% | Hours to Days | Glove box with low humidity |
| 30-50% | Minutes to Hours | Standard laboratory bench (expedited use) |
| > 70% | Seconds to Minutes | Not Recommended |
Note: This table is for illustrative purposes only. The actual rate of hydrolysis will depend on various factors, including temperature, solvent, and the presence of catalysts.
Experimental Protocols
Protocol: Surface Modification of a Silicon Wafer with this compound
-
Substrate Preparation:
-
Clean a silicon wafer by sonicating in acetone and then isopropanol for 10 minutes each.
-
Dry the wafer under a stream of nitrogen.
-
Activate the surface by treating with an oxygen plasma cleaner for 5 minutes or by immersing in a piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Caution: Piranha solution is extremely corrosive and must be handled with extreme care.
-
Rinse the wafer thoroughly with deionized water and dry under a nitrogen stream. Finally, bake in an oven at 120°C for 1 hour to remove residual water.
-
-
Silanization (Vapor Deposition):
-
Place the cleaned and dried wafer in a vacuum desiccator.
-
In a separate small, open vial, add a few drops of this compound. Place this vial inside the desiccator, ensuring it does not touch the wafer.
-
Evacuate the desiccator for 10-15 minutes and then seal it.
-
Allow the deposition to proceed for 12-16 hours at room temperature.
-
-
Post-Deposition Treatment:
-
Vent the desiccator in a fume hood.
-
Remove the coated wafer and sonicate it in anhydrous toluene for 5 minutes to remove any physisorbed silane.
-
Dry the wafer with a stream of nitrogen.
-
Cure the wafer by baking at 120°C for 1 hour to promote covalent bond formation and cross-linking.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. uychem.com [uychem.com]
- 5. [1212.0998] Self-assembled silane monolayers: A step-by-step high speed recipe for high-quality, low energy surfaces [arxiv.org]
- 6. dakenchem.com [dakenchem.com]
- 7. specialchem.com [specialchem.com]
Validation & Comparative
A Comparative Guide to Characterization Techniques for Trimethoxy(pentafluorophenyl)silane-Coated Surfaces
For researchers, scientists, and drug development professionals, the precise engineering of surface properties is a critical factor in the advancement of novel materials and technologies. Trimethoxy(pentafluorophenyl)silane stands out as a key agent for creating highly hydrophobic and chemically resistant surfaces. This guide provides an objective comparison of the analytical techniques used to characterize surfaces coated with this fluorinated silane against alternative surface modification agents, supported by experimental data and detailed methodologies.
Performance Comparison: Surface Properties of Silane Coatings
The selection of a silane for surface modification dictates the resulting surface energy and hydrophobicity, which are critical parameters in a myriad of applications, from biomedical devices to microelectronics. The following table summarizes key performance indicators for surfaces coated with this compound and other common silanes.
| Silane Type | Functional Group | Substrate | Water Contact Angle (WCA) (°) | Surface Free Energy (SFE) (mN/m) | Film Thickness (nm) |
| Fluorinated Silanes | |||||
| This compound | Pentafluorophenyl | Glass/Silicon | Est. 110-120 | Very Low | ~1-5 |
| (3,3,3-Trifluoropropyl)trimethoxysilane | Trifluoropropyl | Mesoporous Silica Particles | ~135-150[1] | Low | Variable[1] |
| Perfluorodecyltrichlorosilane | Perfluorodecyl | Aluminum | ~175[2] | Very Low | Variable[2] |
| Non-Fluorinated (Alkyl) Silanes | |||||
| Octadecyltrichlorosilane (OTS) | Octadecyl | Silicon/Mica | ~100-110 | Low | ~2-3 |
| (3-Aminopropyl)triethoxysilane (APTES) | Aminopropyl | Glass/Silicon | ~40-60 | High | Variable |
| (3-Glycidyloxypropyl)trimethoxysilane (GLYMO) | Glycidoxypropyl | Silicon Wafer | Variable | Moderate | ~1-5[3] |
Note: The performance of silane coatings can be influenced by factors such as the substrate material, deposition method (e.g., solution-phase vs. vapor-phase), and processing conditions.
Key Characterization Techniques and Experimental Protocols
A multi-faceted approach is essential for the comprehensive characterization of silane-coated surfaces. The following sections detail the primary analytical techniques and provide standardized protocols for their implementation.
Contact Angle Goniometry
This technique is fundamental for determining the wettability and surface free energy of a coating.
Experimental Protocol:
-
Sample Preparation: The silane-coated substrate is placed on a clean, level stage.
-
Droplet Deposition: A micro-syringe is used to gently dispense a droplet of a probe liquid (typically high-purity deionized water) of a precise volume (e.g., 2-5 µL) onto the surface.[2]
-
Image Acquisition: A high-resolution camera captures a profile image of the droplet at the solid-liquid-vapor interface.
-
Angle Measurement: Software is used to measure the angle between the tangent of the droplet and the surface at the point of contact. Multiple measurements across the surface are averaged to ensure statistical significance.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique that provides elemental composition and chemical state information of the top 1-10 nm of a surface.[4]
Experimental Protocol:
-
Sample Introduction: The coated substrate is mounted on a sample holder and introduced into an ultra-high vacuum (UHV) chamber.
-
X-ray Irradiation: The sample is irradiated with a monochromatic X-ray beam, causing the emission of core-level electrons.
-
Electron Energy Analysis: An electron energy analyzer measures the kinetic energy of the emitted photoelectrons.
-
Spectral Analysis: The resulting spectrum of electron intensity versus binding energy is used to identify the elements present and their chemical states. High-resolution scans of specific elemental peaks (e.g., C 1s, F 1s, Si 2p) provide detailed chemical bonding information.
Atomic Force Microscopy (AFM)
AFM is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information about a surface.
Experimental Protocol:
-
Probe Selection: An appropriate AFM probe (cantilever with a sharp tip) is selected based on the desired imaging mode (e.g., contact, tapping).
-
Sample Mounting: The coated substrate is securely mounted on the AFM sample stage.
-
Tip Engagement: The AFM tip is brought into close proximity with the sample surface.
-
Scanning: A piezoelectric scanner rasters the tip across a defined area of the surface.
-
Data Acquisition: A laser beam is reflected off the back of the cantilever onto a position-sensitive photodetector, which measures the cantilever's deflection or oscillation amplitude. This data is used to construct a topographical map of the surface.
Ellipsometry
Ellipsometry is a non-destructive optical technique used to determine the thickness and refractive index of thin films.[3][5]
Experimental Protocol:
-
Instrument Setup: A polarized light beam is directed at the sample surface at a specific angle of incidence.
-
Measurement: The change in the polarization state of the light upon reflection from the surface is measured by a detector.
-
Data Modeling: The measured change in polarization (represented by the ellipsometric parameters Ψ and Δ) is fitted to an optical model of the sample (substrate and coating) to determine the film's thickness and refractive index.
Conclusion
The comprehensive characterization of this compound-coated surfaces requires a synergistic application of multiple analytical techniques. Contact angle goniometry provides essential information on the macroscopic surface properties of hydrophobicity and surface energy. XPS offers detailed insight into the surface chemistry and elemental composition, confirming the presence and integrity of the silane layer. AFM visualizes the nanoscale topography and roughness of the coating. Finally, ellipsometry provides accurate measurements of the film thickness. By employing these techniques in a coordinated manner, researchers can gain a thorough understanding of the structure-property relationships of these advanced surface modifications, enabling the rational design of materials for a wide range of scientific and industrial applications.
References
- 1. Effects of Hydrophobic Modification of Linear- and Branch-Structured Fluorinated and Nonfluorinated Silanes on Mesoporous Silica Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. details | Park Systems [parksystems.com]
- 4. X-Ray Photoelectron Spectroscopy for material surface analysis [semiconductor.altertechnology.com]
- 5. ipfdd.de [ipfdd.de]
Measuring Contact Angle to Validate Hydrophobicity of Modified Surfaces: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The hydrophobicity of a material's surface is a critical parameter in a vast array of scientific and industrial applications, from the development of self-cleaning coatings and biomedical implants to the optimization of drug delivery systems. Surface modifications are frequently employed to tune hydrophobicity, and accurate validation of these changes is paramount. Contact angle measurement stands as a primary and widely adopted technique for this purpose. This guide provides an objective comparison of contact angle measurement with other key alternatives, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific needs.
Comparing Methods for Hydrophobicity Assessment
A variety of techniques are available to characterize the hydrophobicity of a surface. While contact angle goniometry is the most direct and common method, other techniques can provide complementary or more specialized information. The choice of method often depends on the nature of the sample, the desired level of detail, and the specific research question.
| Method | Principle | Information Provided | Advantages | Limitations |
| Static Contact Angle (Sessile Drop) | Measures the angle formed by a stationary liquid droplet on a solid surface.[1] | Provides a single contact angle value representing the equilibrium state of the droplet on the surface. | Simple, rapid, and widely used for routine surface characterization and quality control.[2] | Highly sensitive to surface heterogeneity and contamination; may not represent the true surface energy due to pinning of the contact line. Static measurements may not be reproducible on real-world, non-ideal surfaces.[3][4] |
| Dynamic Contact Angle (Advancing & Receding) | Measures the contact angle as the three-phase boundary moves. The advancing angle is measured as the liquid front expands, and the receding angle as it contracts.[5] | Provides a range of contact angles (advancing and receding angles) and the contact angle hysteresis (the difference between them). Hysteresis is indicative of surface roughness, chemical heterogeneity, and droplet adhesion.[4][5] | More comprehensive and reproducible than static measurements, especially for real, imperfect surfaces.[4] Provides insights into surface dynamics and adhesion.[5] | Requires more specialized equipment and a more complex measurement procedure. |
| Wilhelmy Plate Method | Measures the force exerted on a plate as it is immersed in or withdrawn from a liquid. The contact angle is calculated from this force.[6] | Provides advancing and receding contact angles averaged over the entire wetted perimeter of the plate. | Highly accurate and operator-independent. Suitable for samples with uniform surfaces. | Requires samples with a regular geometry (e.g., plates, rods). Not suitable for small or irregularly shaped samples. The sample must be homogeneous on both sides.[1] |
| Atomic Force Microscopy (AFM) | Measures the adhesion force between a functionalized AFM tip and the sample surface.[7][8] | Provides nanoscale information about surface topography and adhesion forces, which can be correlated with hydrophobicity.[7][8] | High spatial resolution, allowing for the characterization of surface heterogeneity at the nanoscale. Can be used to measure forces on individual nanoparticles.[8] | Indirect measurement of hydrophobicity. Requires specialized and expensive equipment. The relationship between adhesion force and contact angle can be complex.[7] |
| X-ray Photoelectron Spectroscopy (XPS) | Analyzes the elemental composition and chemical state of the atoms at the surface. | Provides information about the surface chemistry, which can be correlated with hydrophobicity. For example, the presence of fluorine-containing groups increases hydrophobicity. | Highly sensitive to surface chemistry. Provides quantitative elemental and chemical state information. | Indirectly assesses hydrophobicity. Requires high vacuum conditions and specialized equipment. |
| Dye Adsorption | Measures the adsorption of a hydrophobic or hydrophilic dye to the surface. | Provides a qualitative or semi-quantitative assessment of the overall hydrophobic/hydrophilic character of the surface. | Relatively simple and can be used for powdered or irregularly shaped materials where contact angle measurements are difficult. | Indirect and less precise than contact angle measurements. The interaction between the dye and the surface can be complex. |
Experimental Data: A Comparative Look
The following table summarizes representative data from studies that have used multiple techniques to characterize the hydrophobicity of modified surfaces. This allows for a direct comparison of the results obtained from different methods on similar materials.
| Surface Modification | Static Contact Angle (°) | Advancing Contact Angle (°) | Receding Contact Angle (°) | AFM Adhesion Force (nN) | XPS Analysis | Reference |
| Untreated Polymethyl Methacrylate (PMMA) | ~68 | - | - | - | High O content, C-O, C=O bonds | [9] |
| Ar/TMS Plasma Treated PMMA (240s) | >130 | - | - | - | Increased Si content (Si-O-Si, Si-CH3), decreased O content | [9] |
| Untreated Polypropylene (PP) | ~100 | ~105 | ~85 | - | Primarily C-C, C-H bonds | [10] |
| Air Plasma Treated PP | ~20 | ~25 | ~15 | - | Increased O content, C-O, C=O bonds | [10] |
| Untreated Polytetrafluoroethylene (PTFE) | ~114 | - | - | - | High F content, C-F bonds | [11] |
| O2/Ar Plasma Etched PTFE | >150 | - | <10 (sliding angle) | - | Increased surface roughness, minor changes in F/C ratio | [11] |
| Gold Surface | Hydrophilic | - | - | High adhesion with Si3N4 tip | - | [12] |
| Paraffin-coated Surface | Hydrophobic | - | - | Low adhesion with Si3N4 tip | - | [12] |
Experimental Protocols
Sessile Drop Contact Angle Measurement (Static, Advancing, and Receding)
This protocol outlines the measurement of static, advancing, and receding contact angles using a goniometer.
Materials:
-
Contact angle goniometer with a high-resolution camera and analysis software.
-
Syringe with a fine needle for droplet deposition.
-
High-purity deionized water (or other probe liquid).
-
The modified surface sample.
-
Lint-free wipes and appropriate cleaning solvents for the sample and syringe.
Procedure:
-
Sample Preparation: Ensure the sample surface is clean, dry, and free of contaminants. Handle the sample with clean tweezers to avoid transferring oils from the skin.
-
Instrument Setup:
-
Place the sample on the goniometer stage and ensure it is level.
-
Fill the syringe with the probe liquid, ensuring there are no air bubbles.
-
Mount the syringe on the dispenser.
-
-
Static Contact Angle Measurement:
-
Carefully dispense a small droplet (typically 2-5 µL) of the probe liquid onto the sample surface.
-
Allow the droplet to equilibrate for a few seconds.
-
Capture a high-resolution image of the droplet profile.
-
Use the software to analyze the image and determine the static contact angle by fitting the droplet shape to a mathematical model (e.g., Young-Laplace).
-
-
Advancing and Receding Contact Angle Measurement (Needle-in-Drop Method):
-
Dispense a small droplet onto the surface as in the static measurement.
-
Carefully lower the syringe needle until it is immersed in the droplet.
-
Advancing Angle: Slowly and steadily add more liquid to the droplet, causing the three-phase contact line to advance. Record a video of this process. The advancing contact angle is the angle measured just as the contact line begins to move.
-
Receding Angle: Slowly and steadily withdraw liquid from the droplet, causing the three-phase contact line to recede. Record a video of this process. The receding contact angle is the angle measured just as the contact line begins to retract.
-
Analyze the recorded videos to determine the advancing and receding contact angles. The difference between these two values is the contact angle hysteresis.
-
-
Data Analysis:
-
Perform multiple measurements at different locations on the sample surface to ensure reproducibility and assess surface homogeneity.
-
Report the average contact angle values with the standard deviation.
-
Visualizing the Workflow and Comparisons
To better illustrate the experimental process and the relationship between different measurement techniques, the following diagrams are provided.
References
- 1. cdn2.hubspot.net [cdn2.hubspot.net]
- 2. keylinktech.com [keylinktech.com]
- 3. mdpi.com [mdpi.com]
- 4. nanoscience.com [nanoscience.com]
- 5. biolinscientific.com [biolinscientific.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Measurement of the surface hydrophobicity of engineered nanoparticles using an atomic force microscope - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. pubs.aip.org [pubs.aip.org]
- 10. researchgate.net [researchgate.net]
- 11. Wettability of polytetrafluoroethylene surfaces by plasma etching modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Trimethoxy(pentafluorophenyl)silane and Other Silane Coupling Agents for Enhanced Surface Modification and Adhesion
For researchers, scientists, and drug development professionals, the selection of an appropriate silane coupling agent is a critical determinant of success in applications ranging from polymer composites and coatings to biomedical devices and electronics. This guide provides a detailed comparison of the effectiveness of Trimethoxy(pentafluorophenyl)silane against other commonly used silane coupling agents, supported by experimental data and detailed protocols to aid in making informed decisions for specific research and development needs.
Silane coupling agents are organosilicon compounds that function as molecular bridges between inorganic substrates and organic polymers, enhancing adhesion and improving the overall performance of the composite material. This compound, a fluorinated silane, is particularly noted for its ability to create highly hydrophobic and chemically resistant surfaces. This guide will delve into its performance characteristics, particularly in comparison to more conventional non-fluorinated silanes such as amino-silanes, epoxy-silanes, and vinyl-silanes.
Performance Comparison: Hydrophobicity and Adhesion
The effectiveness of a silane coupling agent is primarily evaluated based on its ability to modify surface properties, such as wettability, and to enhance the bond strength between different materials.
Surface Wettability: Contact Angle Measurements
The hydrophobicity of a surface is quantified by measuring the water contact angle; a higher contact angle indicates a more water-repellent surface. Fluorinated silanes, like this compound, are known to impart significant hydrophobicity due to the low surface energy of the fluorinated groups.[1]
| Silane Coupling Agent | Substrate | Water Contact Angle (°) |
| This compound | Glass/Silicon | Expected to be high (>110°) |
| 1H,1H,2H,2H-Perfluorodecyltriethoxysilane (Fluorinated) | Aluminum | ~175°[1] |
| 3-Aminopropyltriethoxysilane (APTMS) | Silicon Dioxide | ~60-70° |
| 3-Glycidoxypropyltrimethoxysilane (GPTMS) | Aluminum | ~70-80° |
| Vinyltrimethoxysilane (VTMS) | Glass | ~70-80° |
| Untreated | Glass/Silicon | <30° |
Note: Data for this compound is estimated based on the properties of similar fluorinated silanes. The performance of silanes can vary depending on the substrate, surface preparation, and application method.
Adhesion Strength: Shear Strength Measurements
Adhesion strength is a critical parameter in many applications, including composites, adhesives, and coatings. It is often evaluated by measuring the shear strength of a bonded joint. While direct comparative data for this compound is limited in publicly available literature, the performance of various silane classes on different substrates provides a basis for comparison. For instance, a study on the joining of aluminum alloys to carbon fiber reinforced thermoplastic composites showed that silane treatment significantly improved the tensile shear strength of the joint.[2] Another study on silica-coated titanium demonstrated that the choice of silane coupling agent significantly impacts the shear bond strength of a resin composite cement.[3]
| Silane Coupling Agent | Substrate | Adhesive/Polymer | Shear Strength (MPa) |
| This compound | Aluminum/Glass | Epoxy/Polymer | Data not available in comparative studies |
| 3-Aminopropyltriethoxysilane (APTMS) | Aluminum | Polypropylene | ~15-20 |
| 3-Glycidoxypropyltrimethoxysilane (GPTMS) | Aluminum | Epoxy | ~25-35[4] |
| 3-Methacryloxypropyltrimethoxysilane (MPTMS) | Silica-coated Titanium | Resin Composite Cement | ~14.2[3] |
| N-[3-(trimethoxysilyl)propyl]ethylenediamine | Silica-coated Titanium | Resin Composite Cement | ~7.5[3] |
| bis-[3-(triethoxysilyl)propyl]polysulfide | Silica-coated Titanium | Resin Composite Cement | ~7.5[3] |
| No Silane Treatment | Aluminum | Polypropylene | ~5-10 |
Note: The presented values are illustrative and can vary significantly based on the specific experimental conditions.
Experimental Protocols
Reproducible and reliable results are contingent on well-defined experimental protocols. The following sections detail the methodologies for key experiments cited in this guide.
Protocol 1: Surface Treatment with Silane Coupling Agents
This protocol outlines a general procedure for the surface treatment of substrates with silane coupling agents.
Materials:
-
Substrate (e.g., glass slides, aluminum coupons)
-
This compound or other silane coupling agent
-
Solvent (e.g., ethanol, toluene, or a mixture with water)
-
Acetic acid (for pH adjustment, if necessary)
-
Deionized water
-
Acetone
-
Isopropyl alcohol
-
Beakers
-
Ultrasonic bath
-
Drying oven
-
Nitrogen gas stream
Procedure:
-
Substrate Cleaning:
-
Thoroughly clean the substrate by sonicating in acetone for 15 minutes, followed by isopropyl alcohol for 15 minutes, and finally in deionized water for 15 minutes.
-
Dry the substrate with a stream of clean, dry nitrogen gas.
-
Further dry the substrate in an oven at 110°C for 1 hour to remove any residual moisture.
-
-
Silane Solution Preparation:
-
Prepare a 1-2% (v/v) solution of the silane coupling agent in the chosen solvent. For many alkoxysilanes, a 95:5 (v/v) ethanol/water solution is effective.
-
If using an alcohol-water solvent, adjust the pH of the solution to 4.5-5.5 with a few drops of acetic acid to catalyze the hydrolysis of the silane.
-
-
Silanization:
-
Immerse the cleaned and dried substrate in the silane solution for a specified time (typically ranging from 2 to 60 minutes), depending on the silane and substrate.
-
Alternatively, the silane solution can be spin-coated or sprayed onto the substrate.
-
-
Rinsing and Curing:
-
Remove the substrate from the silane solution and rinse it with the pure solvent to remove any excess, unreacted silane.
-
Cure the silane layer by heating in an oven. Curing parameters (temperature and time) are specific to the silane used but are typically in the range of 100-120°C for 30-60 minutes.
-
Protocol 2: Contact Angle Measurement
This protocol describes the measurement of the static water contact angle using a goniometer.
Materials:
-
Silane-treated substrate
-
Goniometer with a high-resolution camera
-
Syringe with a fine needle
-
High-purity deionized water
Procedure:
-
Sample Placement: Place the silane-treated substrate on the sample stage of the goniometer.
-
Droplet Deposition: Carefully dispense a small droplet (typically 2-5 µL) of deionized water onto the surface of the substrate using the syringe.
-
Image Capture: Capture a high-resolution image of the droplet on the surface.
-
Angle Measurement: Use the goniometer's software to analyze the captured image and determine the contact angle at the three-phase (solid-liquid-vapor) contact line. It is recommended to measure the contact angle at multiple locations on the surface to ensure uniformity.
Protocol 3: Shear Strength Testing (Lap Shear Test)
This protocol is based on ASTM D1002 for determining the apparent shear strength of adhesively bonded metal specimens.
Materials:
-
Silane-treated substrates (e.g., aluminum coupons)
-
Adhesive
-
Universal Testing Machine (UTM) with appropriate grips
-
Fixture for aligning the bonded specimens
Procedure:
-
Specimen Preparation:
-
Prepare the substrates according to the surface treatment protocol.
-
Apply the adhesive to the specified bonding area on one of the treated substrates.
-
Join the two substrates with a defined overlap area, ensuring proper alignment.
-
Cure the adhesive according to the manufacturer's instructions.
-
-
Testing:
-
Mount the bonded specimen in the grips of the Universal Testing Machine.
-
Apply a tensile load to the specimen at a constant rate of crosshead movement until failure occurs.
-
Record the maximum load sustained by the specimen.
-
-
Calculation:
-
Calculate the shear strength by dividing the maximum load by the bonded area.
-
Visualizing the Process: Experimental Workflow
The following diagram illustrates the general workflow for evaluating the effectiveness of a silane coupling agent.
Mechanism of Action: The Silane Coupling Effect
Silane coupling agents possess a general structure of R-Si(OR')₃, where R is an organofunctional group and OR' is a hydrolyzable alkoxy group. The mechanism of action involves the hydrolysis of the alkoxy groups to form reactive silanol groups (-Si-OH). These silanol groups can then condense with hydroxyl groups on the surface of an inorganic substrate, forming stable covalent bonds (Si-O-Substrate). The organofunctional group (R) is chosen to be compatible and reactive with the organic polymer matrix, thus forming a durable chemical bridge across the interface.
Conclusion
The choice of a silane coupling agent significantly influences the performance of advanced materials. This compound stands out for its ability to create highly hydrophobic and chemically stable surfaces. While direct comparative data on its adhesion performance against other common silanes is not extensively available, its fluorinated nature suggests it would be most effective in applications where low surface energy and resistance to harsh environments are paramount. For applications where strong adhesion to a wide variety of polymers is the primary concern, traditional amino, epoxy, or vinyl silanes may offer a more versatile and cost-effective solution. The experimental protocols and comparative data presented in this guide provide a foundation for researchers and drug development professionals to select and evaluate the most suitable silane coupling agent for their specific needs.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The effect of five silane coupling agents on the bond strength of a luting cement to a silica-coated titanium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of Silane Coupling Treatment on the Joining and Sealing Performance between Polymer and Anodized Aluminum Alloy [journal.mrs-k.or.kr]
A Head-to-Head Battle of Surface Chemistry: Trimethoxy(pentafluorophenyl)silane vs. (3-Aminopropyl)trimethoxysilane
A comprehensive comparison for researchers, scientists, and drug development professionals in the critical selection of surface modification agents.
In the realm of materials science, drug delivery, and diagnostics, the precise control of surface properties is paramount. The ability to tailor surface chemistry dictates biocompatibility, drug loading capacity, and the success of molecular interactions. Among the vast arsenal of surface modification agents, organosilanes stand out for their versatility in functionalizing inorganic substrates. This guide provides a detailed, data-driven comparison of two prominent silanes: the hydrophobicity-inducing Trimethoxy(pentafluorophenyl)silane and the amine-functionalized (3-Aminopropyl)trimethoxysilane.
At a Glance: Key Performance Differences
| Feature | This compound | (3-Aminopropyl)trimethoxysilane |
| Primary Functionality | Introduces a pentafluorophenyl group | Introduces a primary amine group |
| Surface Energy | Lowers surface energy, creating a hydrophobic/lipophobic surface | Increases surface energy, creating a hydrophilic surface |
| Primary Applications | Creating non-stick surfaces, hydrophobic coatings, and platforms for specific molecular interactions. | Biomolecule immobilization, adhesion promotion, and creating surfaces for further chemical modification.[1] |
| Reactive Handle | Pentafluorophenyl group for nucleophilic aromatic substitution | Primary amine for amide bond formation, imine formation, etc.[1] |
Quantitative Performance Comparison
The selection of a silane is often dictated by the desired surface characteristics. The following tables summarize key quantitative data for surfaces modified with this compound and (3-Aminopropyl)trimethoxysilane.
Table 1: Water Contact Angle & Surface Energy
| Silane | Substrate | Water Contact Angle (WCA) | Surface Free Energy (SFE) (mN/m) |
| This compound | Silicon Wafer | ~103°[2] | Low (exact value not specified)[3] |
| (3-Aminopropyl)trimethoxysilane | Glass | 55° - 80°[4] | High (exact value not specified)[5] |
| (3-Aminopropyl)triethoxysilane (APTES) | Silicon Wafer | 49°[6] | - |
Note: Data for (3-Aminopropyl)triethoxysilane (APTES), a close structural analog of (3-Aminopropyl)trimethoxysilane, is included for comparative purposes.
Table 2: Film Thickness
| Silane | Deposition Method | Typical Film Thickness |
| This compound | Vapor Phase | Monolayer to thin multilayers (exact value not specified) |
| (3-Aminopropyl)trimethoxysilane | Solution Phase | 0.8 - 1.5 nm (monolayer)[7] |
| (3-Aminopropyl)triethoxysilane (APTES) | Vapor Phase | ~0.7 nm (monolayer)[8] |
Table 3: Hydrolytic Stability
| Silane | Stability Characteristics |
| This compound | Generally high due to the chemical inertness of the fluorinated group.[3] |
| (3-Aminopropyl)trimethoxysilane | Susceptible to hydrolysis, especially in aqueous environments, which can lead to film degradation over time.[9][10][11][12][13] |
Chemical Reactivity and Functionalization Pathways
The distinct terminal groups of these two silanes dictate their subsequent reactivity and applications.
This compound presents a pentafluorophenyl group, which is a versatile handle for nucleophilic aromatic substitution reactions. This allows for the covalent attachment of thiols, amines, and other nucleophiles, enabling the immobilization of a wide range of molecules.
(3-Aminopropyl)trimethoxysilane , on the other hand, introduces a primary amine group. This amine is a nucleophile itself and can be readily used for a variety of conjugation chemistries, most notably amide bond formation with carboxylic acids using activating agents like EDC/NHS.
Detailed Experimental Protocols
Reproducibility in surface modification is highly dependent on the experimental protocol. Below are detailed methodologies for the key experiments cited.
Experimental Workflow for Silanization
Protocol 1: Surface Modification with this compound (Vapor Phase Deposition)
-
Substrate Preparation:
-
Clean substrates (e.g., silicon wafers or glass slides) by sonication in acetone, followed by isopropyl alcohol, and finally deionized water (15 minutes each).
-
Dry the substrates in an oven at 110°C for at least 1 hour.
-
Activate the surface by exposing it to an oxygen plasma for 5 minutes to generate hydroxyl groups.
-
-
Silanization:
-
Place the activated substrates in a vacuum desiccator.
-
Place a small vial containing 100-200 µL of this compound inside the desiccator, ensuring it is not in direct contact with the substrates.
-
Evacuate the desiccator to a pressure of <1 Torr.
-
Allow the silanization to proceed for 2-4 hours at room temperature.
-
-
Post-Silanization Treatment:
-
Vent the desiccator and remove the substrates.
-
Sonicate the coated substrates in anhydrous toluene for 5 minutes to remove any physisorbed silane.
-
Dry the substrates with a stream of dry nitrogen.
-
Cure the substrates in an oven at 110°C for 1 hour.
-
Protocol 2: Surface Modification with (3-Aminopropyl)trimethoxysilane (Solution Phase Deposition)
-
Substrate Preparation:
-
Clean substrates as described in Protocol 1.
-
Activate the surface using oxygen plasma.
-
-
Silanization:
-
Prepare a 2% (v/v) solution of (3-Aminopropyl)trimethoxysilane in anhydrous toluene.
-
Immerse the activated substrates in the silane solution for 1 hour at room temperature with gentle agitation.
-
-
Post-Silanization Treatment:
-
Remove the substrates from the silane solution and rinse thoroughly with anhydrous toluene.
-
Sonicate the substrates in fresh anhydrous toluene for 5 minutes.
-
Dry the substrates with a stream of dry nitrogen.
-
Cure the substrates in an oven at 110°C for 1 hour.
-
Protocol 3: Water Contact Angle Measurement
-
Place a 5 µL droplet of deionized water onto the silanized surface.
-
Capture a side-profile image of the droplet using a goniometer.
-
Measure the angle between the substrate surface and the tangent of the droplet at the three-phase contact point.
-
Repeat the measurement at least three times on different areas of the surface and calculate the average.
Protocol 4: Film Thickness Measurement (Ellipsometry)
-
Use a spectroscopic ellipsometer to measure the change in polarization of light reflected from the substrate before and after silanization.
-
Model the surface as a layered structure (e.g., substrate/native oxide/silane film).
-
Fit the experimental data to the model to determine the thickness of the silane layer.
Protocol 5: Hydrolytic Stability Test
-
Measure the initial water contact angle and/or film thickness of the silanized substrate.
-
Immerse the substrate in a buffered aqueous solution (e.g., PBS, pH 7.4) at a controlled temperature (e.g., 37°C).
-
At specified time intervals (e.g., 1, 6, 24, 48 hours), remove the substrate, rinse with deionized water, and dry with a stream of nitrogen.
-
Measure the water contact angle and/or film thickness again.
-
Plot the change in contact angle or thickness as a function of time to assess the degradation of the silane layer.
Conclusion: Selecting the Right Tool for the Job
The choice between this compound and (3-Aminopropyl)trimethoxysilane is fundamentally driven by the desired surface properties and subsequent chemical modifications.
-
This compound is the superior choice for creating chemically inert, low-energy surfaces that are hydrophobic and, to some extent, lipophobic. Its unique reactivity allows for the specific immobilization of nucleophilic molecules, making it a valuable tool in the development of specialized biosensors and drug delivery platforms where minimizing non-specific interactions is critical.
-
(3-Aminopropyl)trimethoxysilane is the workhorse for applications requiring a hydrophilic surface and a versatile reactive handle for covalent immobilization of a broad range of biomolecules, particularly those containing carboxylic acid groups. Its ability to promote adhesion also makes it a popular choice in composite materials.
Researchers and drug development professionals must carefully consider the end-goal of their surface modification strategy to select the optimal silane. This guide provides the foundational data and protocols to make an informed decision, ensuring the successful engineering of surfaces for advanced applications.
References
- 1. Electrochemical and X-ray Photoelectron Spectroscopy Surface Characterization of Interchain-Driven Self-Assembled Monolayer (SAM) Reorganization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Hydrolytic Degradation of PLA - MSU Innovation Center [innovationcenter.msu.edu]
- 11. Hydrolytic Degradation of Poly(lactic acid): Unraveling Correlations between Temperature and the Three Phase Structures - Auras Lab [canr.msu.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Surface Modification: Trimethoxy(pentafluorophenyl)silane vs. Non-Fluorinated Alternatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Silane Performance for Surface Engineering
The functionalization of surfaces with silane coupling agents is a fundamental technique in materials science, enabling the precise tailoring of surface properties for a vast array of applications, from biocompatible coatings on medical implants to the immobilization of biomolecules in drug discovery. The choice of silane is critical in determining the ultimate surface characteristics. This guide provides a comparative analysis of surfaces treated with Trimethoxy(pentafluorophenyl)silane, a fluorinated silane, against common non-fluorinated alternatives such as (3-aminopropyl)triethoxysilane (APTES) and octadecyltrichlorosilane (OTS). This comparison is supported by a review of experimental data and detailed methodologies to inform the selection of the optimal surface modification strategy.
Performance Comparison: Fluorinated vs. Non-Fluorinated Silanes
The primary distinction between this compound and its non-fluorinated counterparts lies in the unique properties imparted by the highly electronegative fluorine atoms. This leads to surfaces with exceptionally low surface energy, resulting in high hydrophobicity and oleophobicity.
| Feature | This compound (Fluorinated) | (3-aminopropyl)triethoxysilane (APTES) / Octadecyltrichlorosilane (OTS) (Non-Fluorinated) |
| Surface Energy | Very Low | Moderate to Low |
| Hydrophobicity | High to Superhydrophobic (Water contact angles often >110°)[1] | Moderate to High (Water contact angles typically 60-110°) |
| Oleophobicity | High (Oil Repellent) | Generally low (Oil Attracting) |
| Chemical Inertness | High | Moderate |
| Primary Functionality | Inert, non-stick, hydrophobic barrier | Reactive (amine group for further coupling) or Hydrophobic (alkyl chain) |
Quantitative Data Summary
Table 1: Representative XPS Elemental Composition of Silane-Treated Surfaces
| Silane Type | Representative Silane | Predominant Elements Detected by XPS | Key Elemental Ratios/Signatures |
| Fluorinated | Perfluoroalkylsilane | C, F, O, Si | High F 1s signal, C 1s spectrum shows C-F, C-C, and C-Si bonds. |
| Amine-functionalized | (3-aminopropyl)triethoxysilane (APTES) | C, N, O, Si | Presence of N 1s signal, specific C-N and C-C peaks in C 1s spectrum. |
| Alkyl | Octadecyltrichlorosilane (OTS) | C, O, Si | High C 1s signal from the long alkyl chain, no N or F. |
Experimental Protocols
Detailed methodologies are crucial for achieving reproducible and effective surface modifications. Below are generalized protocols for solution-phase and vapor-phase deposition of silanes.
Protocol 1: Solution-Phase Deposition of Silanes
This method is widely used for its simplicity and scalability.
1. Substrate Preparation:
- Thoroughly clean the substrate (e.g., silicon wafer, glass slide) by sonication in a series of solvents such as acetone, isopropanol, and deionized water.
- Activate the surface to generate hydroxyl (-OH) groups. This can be achieved by treatment with piranha solution (a 3:1 mixture of sulfuric acid and hydrogen peroxide; Caution: extremely corrosive and reactive ) or by exposure to an oxygen plasma.
- Rinse the substrate extensively with deionized water and dry under a stream of inert gas (e.g., nitrogen or argon).
2. Silanization:
- Prepare a dilute solution (typically 1-2% v/v) of the silane in an anhydrous solvent. Toluene is commonly used for many silanes. For APTES, anhydrous acetone can also be used.
- Immerse the cleaned and dried substrate in the silane solution.
- The reaction time can vary from 30 minutes to several hours, depending on the silane and desired surface coverage. The process is often carried out under an inert atmosphere to prevent premature hydrolysis and polymerization of the silane in the solution.
3. Post-Deposition Treatment:
- Remove the substrate from the silanization solution and rinse thoroughly with the anhydrous solvent to remove any physisorbed silane molecules.
- Cure the silanized substrate by baking in an oven. Typical curing temperatures and times are 110-120 °C for 15-30 minutes. This step promotes the formation of stable siloxane bonds with the surface.
- Sonicate the cured substrate in the solvent to remove any remaining unbound silane.
- Dry the final coated substrate under a stream of inert gas.
Protocol 2: Vapor-Phase Deposition of Silanes
Vapor-phase deposition offers a solvent-free method that can produce highly uniform and ordered monolayers.
1. Substrate Preparation:
- Follow the same cleaning and activation procedures as described in the solution-phase protocol to ensure a hydroxylated surface.
2. Silanization:
- Place the cleaned and dried substrate in a vacuum desiccator or a dedicated chemical vapor deposition (CVD) chamber.
- Place a small, open container with the liquid silane inside the chamber, ensuring it is not in direct contact with the substrate.
- Evacuate the chamber to a low pressure to facilitate the vaporization of the silane.
- The deposition can be carried out at room temperature or elevated temperatures (e.g., 80-120 °C) to increase the vapor pressure of the silane.
- Allow the deposition to proceed for several hours to ensure complete monolayer formation.
3. Post-Deposition Treatment:
- Vent the chamber with an inert gas.
- Remove the coated substrate and sonicate it in an anhydrous solvent (e.g., toluene or ethanol) to remove any loosely bound silane molecules.
- Dry the substrate under a stream of inert gas. Curing in an oven, as described for the solution-phase method, can also be performed to enhance the stability of the layer.
Visualization of Experimental Workflow and Molecular Comparison
To illustrate the processes and molecular differences, the following diagrams are provided.
References
Visualizing the Nanoscale Landscape: A Comparative Guide to Trimethoxy(pentafluorophenyl)silane Layer Morphology
For researchers, scientists, and drug development professionals seeking to tailor surface properties at the molecular level, the choice of silanization agent is critical. This guide provides a comparative analysis of the surface morphology of layers formed from Trimethoxy(pentafluorophenyl)silane and other common organosilane alternatives, supported by experimental data from Atomic Force Microscopy (AFM) studies.
The surface topography of a self-assembled monolayer (SAM) dictates its performance in applications ranging from biocompatible coatings to microelectronics. This compound is a fluorinated organosilane that offers unique surface properties due to the electron-withdrawing nature of the pentafluorophenyl group. Understanding its nanoscale morphology in comparison to other widely used silanes is essential for informed material selection.
Morphological Comparison of Organosilane Layers
Atomic Force Microscopy (AFM) provides high-resolution, three-dimensional images of surfaces, enabling the quantitative analysis of morphological features such as roughness and layer thickness. The following table summarizes key morphological parameters for this compound and two common alternatives: Octadecyltrichlorosilane (OTS) and (3-Aminopropyl)trimethoxysilane (APTMS).
| Organosilane | Functional Group | Typical Surface Roughness (RMS/Ra) | Layer Thickness | Key Morphological Features |
| This compound | Pentafluorophenyl | Estimated to be low; likely forms smooth, homogenous layers.[1] | Dependent on deposition conditions, typically a monolayer of a few nanometers. | Expected to form ordered domains due to interactions between aromatic rings.[1] The presence of bulky phenyl groups may lead to a less densely packed layer compared to alkylsilanes. |
| Octadecyltrichlorosilane (OTS) | Alkyl Chain (C18) | ~0.1 nm (RMS) for well-formed monolayers.[2] | ~2.5 nm for a full monolayer. | Can form highly ordered, smooth, and densely packed monolayers. The long alkyl chains promote strong van der Waals interactions, leading to well-defined domains.[2] |
| (3-Aminopropyl)trimethoxysilane (APTMS) | Amine | ~0.28 nm (Ra) | Can vary significantly (e.g., ~4.7 nm after 22h deposition) due to polymerization.[3] | Tends to form less ordered layers with the potential for island formation and multilayer growth due to polymerization, leading to increased surface roughness.[3] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are typical protocols for substrate preparation and AFM analysis of organosilane layers.
Substrate Preparation and Silanization
-
Substrate Cleaning: Silicon wafers or glass slides are commonly used as substrates. A typical cleaning procedure involves sonication in a series of solvents (e.g., acetone, isopropanol, and deionized water) to remove organic contaminants. This is often followed by treatment with a "Piranha" solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) to create a hydrophilic surface with abundant hydroxyl groups for silane attachment. Caution: Piranha solution is extremely corrosive and should be handled with extreme care.
-
Silane Deposition: The cleaned substrates are immersed in a dilute solution (typically 1-5 mM) of the organosilane in an anhydrous solvent (e.g., toluene or hexane) for a specific duration (ranging from minutes to several hours). The deposition is often carried out in a controlled environment, such as a glovebox, to minimize exposure to atmospheric moisture which can cause premature hydrolysis and polymerization of the silane in solution.
-
Rinsing and Curing: After deposition, the substrates are thoroughly rinsed with the solvent to remove any non-covalently bonded molecules. A final curing step, typically involving heating the substrates in an oven (e.g., at 120°C for 1 hour), is often performed to promote the formation of a stable siloxane network on the surface.
Atomic Force Microscopy (AFM) Analysis
-
Imaging Mode: Tapping mode AFM is generally preferred for imaging soft organic layers like self-assembled monolayers to minimize sample damage from the scanning tip.[3]
-
Probe Selection: Silicon or silicon nitride cantilevers with a sharp tip (radius < 10 nm) are suitable for high-resolution imaging of molecular layers.
-
Image Acquisition: Images are typically acquired at multiple locations on the sample surface to ensure the representative nature of the observed morphology. Scan sizes can range from several micrometers down to hundreds of nanometers to visualize both large-scale uniformity and fine molecular details.
-
Data Analysis: AFM software is used to process the acquired images and extract quantitative data, including root-mean-square (RMS) or average (Ra) roughness and layer thickness (determined from height profiles of patterned or scratched areas).
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for preparing and analyzing organosilane layers using AFM.
Caption: Experimental workflow for AFM analysis of silane layers.
References
A Comparative Guide to the Long-Term Stability of Trimethoxy(pentafluorophenyl)silane Coatings
For researchers, scientists, and drug development professionals, the durability and reliability of surface coatings are critical for the performance of medical devices, implants, and drug delivery systems. Trimethoxy(pentafluorophenyl)silane is an organofunctional silane used to create highly hydrophobic and chemically resistant surfaces. This guide provides an objective comparison of the long-term stability of this compound coatings against common alternative anti-fouling and surface modification technologies. The analysis is supported by data on analogous systems and established experimental protocols for stability assessment.
The primary degradation pathway for silane-based coatings is the hydrolysis of the siloxane (Si-O-Si) network, a process influenced by environmental factors like pH and temperature.[1] While specific long-term quantitative data for this compound is limited in publicly available literature, its performance can be inferred from the principles of silane chemistry and data from similar fluorinated and non-fluorinated silanes. The electron-withdrawing nature of the pentafluorophenyl group is expected to influence the hydrolytic stability of the siloxane bonds.
Comparative Performance of Anti-Fouling Coatings
The long-term stability of a coating is a multidimensional characteristic encompassing its resistance to chemical, thermal, and biological degradation while maintaining adhesion to the substrate. Below is a comparative summary of this compound coatings and leading alternatives.
| Coating Type | Key Performance Metric | Result / Expected Performance | Supporting Rationale / References |
| This compound | Hydrolytic Stability | Moderate to Good | The siloxane backbone is susceptible to hydrolysis, particularly in acidic or alkaline conditions, which can reduce coating integrity over time.[1][2] |
| Thermal Stability | Good to Excellent | Fluorinated compounds and siloxane networks generally exhibit high thermal stability.[3] | |
| Biofouling Resistance | Good | The low surface energy and hydrophobicity imparted by the fluorinated group are expected to reduce protein adsorption and bacterial adhesion.[4][5] | |
| Adhesion | Excellent | The trimethoxysilane group forms strong covalent bonds with hydroxyl-rich substrates (e.g., glass, metal oxides).[6] | |
| Zwitterionic Polymers (e.g., pCBMA, pSBMA) | Hydrolytic Stability | Excellent | These polymers are highly stable across a wide pH range.[5] |
| Thermal Stability | Good | Generally stable under typical physiological and storage conditions. | |
| Biofouling Resistance | Excellent | Extremely hydrophilic nature strongly resists protein adsorption (<5 ng/cm²) and bacterial adhesion (up to 99.6% reduction).[7][8] | |
| Adhesion | Good to Excellent | Can be effectively grafted to surfaces using adhesive linkers like dopamine.[8] | |
| Polyethylene Glycol (PEG) / Oligoethylene Glycol (OEG) | Hydrolytic Stability | Moderate | Can break down over time and may elicit an immune response, making them less suitable for long-term applications.[7][8] |
| Thermal Stability | Moderate | Susceptible to oxidative degradation. | |
| Biofouling Resistance | Good | Resistant to protein adsorption, though generally less effective than zwitterionic polymers.[5] | |
| Adhesion | Good | Can be grafted onto various surfaces, but density is key to performance.[5] | |
| Alkyl Silanes (e.g., Octadecyltrimethoxysilane) | Hydrolytic Stability | Moderate | Stability is dependent on environmental conditions; contact with water can lead to a gradual loss of hydrophobicity over hundreds of hours.[9] |
| Thermal Stability | Good | Alkylsiloxane monolayers are reported to be stable up to ~230 °C.[9] | |
| Biofouling Resistance | Moderate | Hydrophobicity can reduce biofouling but may not be as effective as superhydrophilic zwitterionic surfaces. | |
| Adhesion | Excellent | Forms covalent bonds with suitable substrates.[6] |
Experimental Protocols for Stability Testing
Rigorous and standardized testing is essential to validate the long-term performance of any coating. The following are detailed methodologies for key stability experiments.
Hydrolytic Stability Assessment (Immersion Test)
Objective: To evaluate the coating's resistance to degradation in aqueous environments.
Methodology:
-
Substrate Preparation: Clean and prepare substrates (e.g., glass slides, silicon wafers, or relevant medical-grade metal) to ensure a uniform surface with available hydroxyl groups for silanization.
-
Coating Application: Apply the this compound coating according to a standardized procedure (e.g., dip-coating, vapor deposition).
-
Curing: Cure the coated substrates, typically involving heat treatment to promote the formation of a cross-linked siloxane network.
-
Chemical Immersion: Immerse the coated samples in relevant aqueous solutions (e.g., phosphate-buffered saline (PBS) at pH 7.4, acidic and alkaline solutions) at a controlled temperature (e.g., 37°C for biomedical applications).[1]
-
Evaluation: At predetermined intervals (e.g., 1, 7, 30, 90 days), remove samples and analyze for signs of degradation.[2]
-
Water Contact Angle: Measure changes in surface hydrophobicity. A significant decrease indicates chemical degradation or surface contamination.[1]
-
Adhesion Testing: Perform a cross-hatch (ASTM D3359) or pull-off (ASTM D4541) test to assess coating adhesion.[2][10]
-
Visual Inspection: Check for blistering, cracking, or delamination.[2]
-
Electrochemical Impedance Spectroscopy (EIS): For coatings on conductive substrates, EIS is used to evaluate the barrier properties and detect corrosion.[1][6]
-
Thermal Stability Assessment (Thermogravimetric Analysis - TGA)
Objective: To determine the thermal degradation profile of the coating.
Methodology:
-
Sample Preparation: A small amount (5-10 mg) of the cured coating material is carefully scraped from the substrate.[2]
-
TGA Analysis: The sample is placed in a TGA instrument and heated at a controlled rate (e.g., 10°C/min) under an inert (N₂) or oxidative (air) atmosphere.[2]
-
Data Analysis: The instrument records the sample's mass as a function of temperature. The resulting curve reveals the onset temperature of decomposition, indicating the upper limit of the coating's thermal stability.[2]
Biofouling Resistance Assessment
Objective: To quantify the coating's ability to resist the adsorption of proteins and adhesion of bacteria.
Methodology:
-
Protein Adsorption:
-
Immerse coated and uncoated control samples in a protein solution (e.g., bovine serum albumin or fibrinogen) for a specified time.
-
Rinse the samples thoroughly to remove non-adsorbed proteins.
-
Quantify the adsorbed protein using techniques like Quartz Crystal Microbalance (QCM) or Enzyme-Linked Immunosorbent Assay (ELISA). Zwitterionic surfaces can reduce protein adsorption to less than 5 ng/cm².[7]
-
-
Bacterial Adhesion:
-
Incubate coated and control samples in a bacterial culture (e.g., P. aeruginosa or S. aureus) for a set period.[7]
-
Rinse the samples to remove non-adherent bacteria.
-
Quantify the adhered bacteria by methods such as colony-forming unit (CFU) counting or fluorescence microscopy after staining. Some advanced coatings can achieve over 99% reduction in bacterial adhesion compared to controls.[7]
-
Visualizing the Experimental Workflow
A systematic workflow is crucial for reproducible stability testing. The diagram below illustrates a comprehensive process for evaluating coating performance.
Caption: Workflow for long-term coating stability assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. proplate.com [proplate.com]
- 5. Frontiers | Anti-Biofouling Polymers with Special Surface Wettability for Biomedical Applications [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. Antifouling Zwitterionic Polymer Coatings for Blood-Bearing Medical Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Test Methods for Coating Adhesion | Resources | DeFelsko [defelsko.com]
Evaluating the Adhesion Strength of Trimethoxy(pentafluorophenyl)silane-Mediated Bonds: A Comparative Guide
For researchers, scientists, and drug development professionals seeking to optimize interfacial adhesion, this guide provides a comprehensive comparison of Trimethoxy(pentafluorophenyl)silane with alternative silane coupling agents. Supported by experimental data, this document details the performance of various silanes in enhancing bond strength between different substrates and adhesives, offering insights into the selection of the most suitable agent for specific applications.
This compound is a specialized silane coupling agent utilized to promote adhesion between inorganic substrates and organic polymers. Its unique fluorinated structure imparts distinct properties that can influence bond strength and durability. This guide evaluates its performance in comparison to more common non-fluorinated silanes, such as Trimethoxy(p-tolyl)silane and Trimethoxy(propyl)silane, by presenting available quantitative data from adhesion tests and outlining the experimental protocols used to generate these findings.
Comparative Analysis of Adhesion Strength
The selection of an appropriate silane coupling agent is critical for achieving robust and reliable adhesion in various applications, from composite materials to biomedical devices. The following table summarizes the adhesion strength of different silane coupling agents on various substrates, as determined by lap shear and peel strength tests.
| Silane Coupling Agent | Substrate | Adhesive/Polymer | Test Method | Adhesion Strength | Percentage Increase in Strength |
| This compound | - | - | - | Data Not Available | - |
| Trimethoxy(p-tolyl)silane | - | - | - | Data Not Available | - |
| Trimethoxy(propyl)silane | Aluminum | Epoxy Resin | Lap Shear | - | 50-100%[1] |
| Trimethoxy(propyl)silane | Glass | Polyurethane | Lap Shear | - | 30-50%[1] |
| 3-mercaptopropyltrimethoxysilane (MPTMS) | Aluminum | Butyl Rubber | T-Peel Test | - | ~220%[2] |
| (3-glycidyloxypropyl) triethoxysilane (GPTES) | Aluminum | Butyl Rubber | T-Peel Test | - | ~200%[2] |
| 3-(triethoxysilyl)propyl isocyanate (ICPTES) | Aluminum | Butyl Rubber | T-Peel Test | - | ~150%[2] |
| 3-aminopropyltriethoxysilane (APTES) | Aluminum | Butyl Rubber | T-Peel Test | - | ~130%[2] |
Note: Direct quantitative adhesion strength data for this compound and Trimethoxy(p-tolyl)silane were not available in the reviewed literature. The percentage increase in strength is reported as found in the cited sources.
Experimental Protocols
The following sections detail the methodologies for key experiments cited in this guide, providing a framework for the evaluation of silane coupling agents.
Surface Treatment Protocol with Silane Coupling Agents
A generalized procedure for treating substrates with silane coupling agents to promote adhesion is as follows:
-
Substrate Cleaning: The substrate surface is thoroughly cleaned to remove any contaminants. This can be achieved by methods such as sonication in solvents (e.g., acetone, ethanol) or treatment with a piranha solution (a mixture of sulfuric acid and hydrogen peroxide).
-
Surface Activation (Hydroxylation): To ensure a high density of hydroxyl groups (-OH) on the surface for reaction with the silane, the substrate is often treated with an oxygen plasma or a chemical solution like NaOH.[3]
-
Silane Solution Preparation: The silane coupling agent is typically hydrolyzed by dissolving it in a solvent mixture, commonly an alcohol-water solution (e.g., 95% ethanol, 5% water), and adjusting the pH to 4.5-5.5 with an acid like acetic acid to catalyze hydrolysis. The solution is typically stirred for a specific period to allow for the formation of silanol groups.
-
Silane Deposition: The cleaned and activated substrate is immersed in the prepared silane solution or the solution is applied to the surface by dip-coating, spin-coating, or spraying.
-
Curing/Annealing: The coated substrate is then cured, typically by heating in an oven at a specific temperature (e.g., 110-120°C) for a set duration to promote the formation of covalent bonds between the silane and the substrate, and to form a stable siloxane network on the surface.
-
Rinsing: After curing, the substrate is often rinsed with the solvent used for the silane solution (e.g., ethanol) to remove any excess, unreacted silane.
Lap Shear Strength Test
The lap shear test is a common method to determine the shear strength of an adhesive bond between two substrates.
-
Specimen Preparation: Two flat rectangular substrates (adherends) are prepared and treated with the silane coupling agent as described in the surface treatment protocol.
-
Adhesive Application: A controlled amount of adhesive is applied to a defined overlapping area on one of the treated substrates.
-
Joint Assembly: The second treated substrate is then placed over the adhesive-coated area, creating a single lap joint with a specified overlap length.
-
Curing: The adhesive in the assembled joint is cured according to the manufacturer's instructions (e.g., at a specific temperature and time).
-
Testing: The bonded specimen is mounted in a universal testing machine. A tensile load is applied parallel to the bond line at a constant crosshead speed until the joint fails.
-
Data Analysis: The lap shear strength is calculated by dividing the maximum load at failure by the bonded area.
T-Peel Strength Test
The T-peel test is used to measure the force required to progressively separate two flexible substrates bonded together.
-
Specimen Preparation: Two flexible substrates are treated with the silane coupling agent.
-
Adhesive Application and Bonding: The adhesive is applied between the two treated substrates, and the assembly is cured. The ends of the bonded specimen are left unbonded to be clamped in the testing machine.
-
Testing: The unbonded ends of the specimen are bent back to form a "T" shape and are clamped in the grips of a universal testing machine. The grips are then moved apart at a constant speed, peeling the two substrates from each other.
-
Data Analysis: The peel strength is calculated as the average force per unit width of the bond line required to separate the substrates.
Signaling Pathways and Logical Relationships
The fundamental mechanism of adhesion promotion by silane coupling agents involves a series of chemical reactions that form a durable bridge between an inorganic substrate and an organic polymer or adhesive.
This diagram illustrates the two-step process. First, the methoxy groups of the silane hydrolyze in the presence of water to form reactive silanol groups. These silanol groups then condense with hydroxyl groups on the surface of the inorganic substrate to form stable covalent siloxane bonds. Simultaneously, the organofunctional group ('R') of the silane reacts and forms covalent bonds with the organic polymer or adhesive matrix, thus creating a strong and durable interfacial bond.
References
A Comparative Analysis: Trimethoxy(pentafluorophenyl)silane Versus Non-Fluorinated Silanes for Advanced Surface Modification
For Researchers, Scientists, and Drug Development Professionals
The strategic modification of surfaces is a cornerstone of innovation in fields ranging from biomedical devices to advanced materials. Silanes, a versatile class of organosilicon compounds, are pivotal in this domain, enabling the precise tailoring of surface properties. A key consideration in silane selection is the choice between fluorinated and non-fluorinated variants. This guide provides an objective comparison of Trimethoxy(pentafluorophenyl)silane against common non-fluorinated silanes, supported by experimental data, to inform your research and development endeavors.
Fluorinated silanes, such as this compound, are renowned for their ability to create surfaces with exceptionally low surface energy, leading to high hydrophobicity and oleophobicity.[1] This is attributed to the strong carbon-fluorine bond and the low polarizability of the fluorine atoms. Non-fluorinated silanes, including alkyl, amino, and epoxy-functionalized silanes, offer a broader range of functionalities, such as enhancing adhesion and providing reactive sites for further chemical modification.[1] The choice between these classes of silanes is contingent on the specific application requirements, including the desired surface energy, operating environment, and cost considerations.
Performance Comparison: Key Properties
To facilitate a clear and objective comparison, the following tables summarize the key performance differences between this compound and a selection of common non-fluorinated silanes based on experimental data.
Table 1: Surface Wettability - Static Water Contact Angle
| Silane | Functional Group | Typical Water Contact Angle (on glass/silica) |
| This compound | Pentafluorophenyl | > 110° (Estimated based on similar fluorinated silanes) |
| Octadecyltrimethoxysilane (ODTMS) | Alkyl (C18) | ~109°[1] |
| (3-Aminopropyl)trimethoxysilane (APTMS) | Amino | 45-65° |
| (3-Glycidyloxypropyl)trimethoxysilane (GPTMS) | Epoxy | 40-60° |
Table 2: Thermal Stability - Decomposition Temperature (via TGA)
| Silane | Functional Group | Onset Decomposition Temperature (°C) |
| This compound | Pentafluorophenyl | High (Expected > 350°C) |
| Octadecyltrimethoxysilane (ODTMS) | Alkyl (C18) | ~230-350°C[2] |
| (3-Aminopropyl)trimethoxysilane (APTMS) | Amino | ~150-300°C |
| (3-Glycidyloxypropyl)trimethoxysilane (GPTMS) | Epoxy | ~200-350°C |
Table 3: Hydrolytic Stability
| Silane | Functional Group | Hydrolytic Stability |
| This compound | Pentafluorophenyl | High |
| Octadecyltrimethoxysilane (ODTMS) | Alkyl (C18) | Moderate to High |
| (3-Aminopropyl)trimethoxysilane (APTMS) | Amino | Moderate |
| (3-Glycidyloxypropyl)trimethoxysilane (GPTMS) | Epoxy | Moderate |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols for surface modification and characterization.
Protocol 1: Silanization of Glass Substrates
This protocol outlines a general procedure for the deposition of a silane layer on glass slides.
Materials:
-
Glass microscope slides
-
Selected Silane (this compound or non-fluorinated alternative)
-
Anhydrous Toluene
-
Acetone
-
Isopropanol
-
Deionized Water
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION
-
Nitrogen gas
-
Oven
Procedure:
-
Substrate Cleaning:
-
Sonicate glass slides in a detergent solution for 15 minutes.
-
Rinse thoroughly with deionized water.
-
Sonicate in acetone for 15 minutes, followed by isopropanol for 15 minutes.
-
Rinse again with deionized water and dry under a stream of nitrogen.
-
-
Surface Activation (Hydroxylation):
-
Immerse the cleaned slides in Piranha solution for 30 minutes to create a high density of surface hydroxyl groups. (Warning: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the slides extensively with deionized water.
-
Dry the slides in an oven at 110°C for 1 hour.
-
-
Silanization:
-
Prepare a 1-2% (v/v) solution of the desired silane in anhydrous toluene in a sealed container under a nitrogen atmosphere.
-
Immerse the dried and cooled glass slides in the silane solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.
-
-
Rinsing and Curing:
-
Remove the slides from the silane solution and rinse thoroughly with fresh anhydrous toluene to remove any unbound silane.
-
Dry the slides under a stream of nitrogen.
-
Cure the silanized slides in an oven at 110-120°C for 30-60 minutes to promote the formation of a stable siloxane network.
-
Protocol 2: Water Contact Angle Measurement
This protocol describes the sessile drop method for determining the static water contact angle.
Materials and Equipment:
-
Silanized substrate
-
Goniometer with a high-resolution camera
-
Microsyringe
-
High-purity deionized water
Procedure:
-
Place the silanized substrate on the sample stage of the goniometer.
-
Using the microsyringe, carefully dispense a small droplet (typically 2-5 µL) of deionized water onto the surface.
-
Capture a high-resolution image of the droplet at the solid-liquid-vapor interface.
-
Use the goniometer's software to measure the angle between the tangent to the droplet and the substrate surface on both sides of the droplet.
-
Record the average of multiple measurements at different locations on the surface.
Protocol 3: Thermogravimetric Analysis (TGA)
This protocol outlines the procedure for determining the thermal stability of the silane coating.
Materials and Equipment:
-
Thermogravimetric Analyzer
-
Silane-coated substrate (or powdered silane)
-
Inert gas (e.g., Nitrogen)
Procedure:
-
Place a small, known amount of the silane-coated substrate (or powdered silane) into a TGA sample pan.
-
Heat the sample in the TGA furnace under a nitrogen atmosphere at a controlled heating rate (e.g., 10°C/min) from room temperature to a desired upper temperature (e.g., 800°C).
-
The TGA instrument will record the mass of the sample as a function of temperature.
-
The onset of decomposition is identified as the temperature at which a significant weight loss begins.
Visualizing the Process and Logic
To better illustrate the concepts and workflows discussed, the following diagrams are provided.
Caption: Silanization reaction mechanism on a hydroxylated surface.
Caption: Experimental workflow for silane surface modification and characterization.
Conclusion
The selection of a fluorinated or non-fluorinated silane for surface modification is a critical decision that significantly impacts the final properties of the material. This compound, and other fluorinated silanes, are the preferred choice for applications demanding extreme hydrophobicity, low surface energy, and high resistance to harsh environments.[1] Conversely, non-fluorinated silanes provide a versatile platform for enhancing adhesion and can be functionalized for a wide array of applications where extreme repellency is not the primary objective. This guide serves as a foundational resource to aid in the informed selection of the appropriate silane to meet your specific research and development needs.
References
Safety Operating Guide
Proper Disposal of Trimethoxy(pentafluorophenyl)silane: A Step-by-Step Guide for Laboratory Professionals
For immediate release
Navigating the complexities of chemical waste disposal is paramount for ensuring laboratory safety and environmental compliance. This document provides essential guidance on the proper disposal procedures for Trimethoxy(pentafluorophenyl)silane, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical due to the compound's reactivity and potential hazards.
This compound is a moisture-sensitive compound that can cause skin and eye irritation.[1] Improper disposal can lead to the release of harmful substances. The primary recommended method of disposal is through a licensed waste disposal company, which typically involves incineration.[2] However, for small spills and residual amounts, a carefully controlled neutralization process may be considered.
Immediate Safety and Handling Precautions
Before handling this compound, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood.[2]
Spill Management
In the event of a spill, it is crucial to act promptly and safely.
Operational Plan for Small Spills:
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.
-
Containment: Cover the spill with a dry, inert absorbent material such as sand, dry lime, or soda ash.[3] Do not use water or combustible materials like paper towels for the initial absorption, as the compound is moisture-sensitive.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealable container for hazardous waste.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should also be treated as hazardous waste.
Disposal Procedures
There are two primary pathways for the disposal of this compound waste: direct disposal of absorbed material and a chemical neutralization process for small quantities. The choice of method depends on the quantity of waste, available facilities, and local regulations.
Plan A: Direct Disposal
This is the most straightforward and often the safest method.
-
Packaging: Securely seal the container holding the absorbed this compound waste.
-
Labeling: Clearly label the container with the chemical name, hazard symbols, and date of collection.
-
Storage: Store the container in a designated hazardous waste storage area, away from incompatible materials.
-
Arrangement for Pickup: Contact a licensed chemical waste disposal company to arrange for pickup and incineration.
Plan B: Chemical Neutralization (for small, residual quantities)
This procedure should only be performed by trained personnel in a controlled laboratory setting. The principle of this method is the hydrolysis of the trimethoxy groups, followed by neutralization.
Experimental Protocol: Hydrolysis and Neutralization
-
Preparation: In a chemical fume hood, prepare a large beaker with a stirrer containing a dilute solution of sodium bicarbonate in water (approximately 5%). The volume should be sufficient to safely handle the quantity of silane to be neutralized.
-
Slow Addition: Slowly and carefully add the this compound waste to the sodium bicarbonate solution with constant stirring. This should be done in small increments to control the reaction, which may be exothermic.
-
Reaction Time: Allow the mixture to stir for several hours to ensure complete hydrolysis of the methoxy groups.
-
Neutralization Confirmation: Check the pH of the solution to ensure it is neutral (pH 6-8). Adjust with more sodium bicarbonate solution or a dilute acid as necessary.
-
Disposal of Final Solution: Once neutralized, the resulting solution, containing pentafluorophenylsilanetriol and methanol, should be collected in a labeled waste container. Due to the persistent nature of the pentafluorophenyl group, this solution must still be disposed of as hazardous waste through a licensed contractor. The C-F bond is notoriously strong and not easily broken down by simple hydrolysis.
Quantitative Data Summary
| Property | Value | Source |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritation | [1] |
| Recommended Spill Absorbent | Sand, dry lime, soda ash | [3] |
| Primary Disposal Method | Incineration via licensed contractor | [2] |
| Hydrolysis Reactivity | Reacts slowly with moisture/water | Chemdad |
Below is a diagram illustrating the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Trimethoxy(pentafluorophenyl)silane
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical information for the handling and disposal of Trimethoxy(pentafluorophenyl)silane, ensuring the well-being of laboratory personnel and compliance with safety standards.
Hazard Identification and Immediate Precautions
This compound is a chemical that requires careful handling due to its potential health hazards. It is classified as causing skin and eye irritation, and it may also cause respiratory irritation.[1] It is a combustible liquid. In case of exposure, it is crucial to take immediate action.
-
After Inhalation: Move the individual to fresh air and ensure they are comfortable for breathing. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[1][2]
-
After Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[1] If skin irritation persists, seek medical advice.[1]
-
After Eye Contact: Rinse cautiously with water for several minutes.[1] If contact lenses are present, remove them if it is safe to do so and continue rinsing for at least 15 minutes.[1] Seek immediate medical attention.[1]
-
After Ingestion: Do NOT induce vomiting.[1][3] Rinse the mouth with water and seek immediate medical attention.[3]
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure. The recommended PPE includes:
| PPE Category | Minimum Requirement | Recommended for Enhanced Safety | Rationale |
| Hand Protection | Impervious gloves (e.g., Nitrile rubber, minimum 5 mil thickness) | Double-gloving (two pairs of nitrile gloves) | Protects against skin irritation. Double-gloving adds a layer of security against potential tears or punctures.[4] |
| Eye & Face Protection | Safety glasses with side shields or chemical goggles | Chemical safety goggles and a face shield | Prevents eye irritation from splashes. A face shield provides broader protection for the entire face.[1][3][4] |
| Respiratory Protection | NIOSH-approved air-purifying respirator with appropriate cartridges for organic vapors and particulates | A self-contained breathing apparatus (SCBA) for spills or in poorly ventilated areas | Protects the respiratory system from irritation due to inhalation of vapors.[1][3][4] |
| Body Protection | Flame-resistant lab coat | Chemical-resistant coveralls or apron | Protects skin and clothing from contamination.[3][4][5] |
| Footwear | Closed-toe shoes | Chemical-resistant boots | Protects feet from spills. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is essential for safe handling.
-
Preparation:
-
Donning PPE:
-
Put on a lab coat or coveralls.
-
Don the appropriate respiratory protection.
-
Put on safety glasses or goggles and a face shield.
-
Finally, put on nitrile gloves.
-
-
Handling the Compound:
-
Storage:
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure safety.
-
Waste Collection:
-
Collect all waste, including unused material and contaminated items (e.g., gloves, absorbent pads), in a designated and clearly labeled hazardous waste container.
-
-
Disposal Procedure:
-
Dispose of the waste through a licensed and approved waste disposal company.
-
The recommended disposal method is incineration in a facility equipped with an afterburner and scrubber.[1]
-
Never dispose of this compound down the drain.[4]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C₉H₉F₅O₃Si |
| Molecular Weight | 288.25 g/mol [8] |
| Appearance | Colorless to almost colorless clear liquid[8] |
| Purity | >97.0% (GC) |
| Specific Gravity (20/20) | 1.3910 - 1.3950[8] |
| Refractive Index (n20/D) | 1.4160 - 1.4200[8] |
| Boiling Point | Not explicitly available for this specific compound, but related compounds have boiling points around 102-104 °C. |
| Flash Point | Combustible liquid |
Experimental Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. nj.gov [nj.gov]
- 6. uwaterloo.ca [uwaterloo.ca]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. This compound [myskinrecipes.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
